Coelenterazine h hydrochloride
Description
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Properties
Molecular Formula |
C26H22ClN3O2 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol;hydrochloride |
InChI |
InChI=1S/C26H21N3O2.ClH/c30-21-13-11-20(12-14-21)24-17-29-25(22(27-24)15-18-7-3-1-4-8-18)28-23(26(29)31)16-19-9-5-2-6-10-19;/h1-14,17,30-31H,15-16H2;1H |
InChI Key |
WNNCQCAQZZMPOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=C(C=C5)O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Illuminating Role of Coelenterazine h Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Coelenterazine (B1669285) h hydrochloride, a synthetic analog of the naturally occurring luciferin (B1168401) coelenterazine, has emerged as a powerful tool in biological research and drug discovery. Its enhanced chemiluminescent properties offer significant advantages over the native compound, leading to its widespread adoption in a variety of highly sensitive bioassays. This technical guide provides an in-depth exploration of the mechanism of action of Coelenterazine h hydrochloride, complete with quantitative data, experimental methodologies, and visual representations of the underlying biochemical pathways.
Core Mechanism: A Tale of Oxidation and Light
The fundamental mechanism of action for this compound, like its native counterpart, is rooted in a chemical reaction that produces light—a phenomenon known as bioluminescence or chemiluminescence. This process involves the oxidation of the coelenterazine molecule, leading to the formation of an unstable, high-energy intermediate that releases a photon as it decays to a stable ground state.
The key steps in this light-emitting cascade are as follows:
-
Substrate Binding: Coelenterazine h acts as a substrate, binding to either a luciferase enzyme or a photoprotein.
-
Oxidation: In the presence of molecular oxygen, the imidazopyrazinone core of Coelenterazine h is oxidized. This reaction is catalyzed by luciferases or, in the case of photoproteins, triggered by the binding of a specific ion, most notably calcium (Ca²⁺).
-
Dioxetanone Formation: The oxidation leads to the formation of a highly unstable four-membered ring intermediate called a dioxetanone.
-
Decarboxylation and Excitation: This dioxetanone intermediate rapidly decomposes, releasing carbon dioxide (CO₂) and forming an excited-state product, coelenteramide (B1206865).
-
Photon Emission: The excited coelenteramide then relaxes to its ground state, emitting the excess energy as a photon of light. The wavelength, and therefore the color, of the emitted light is influenced by the specific luciferase or photoprotein involved and the chemical structure of the coelenterazine analog.
This compound's utility stems from modifications to the parent coelenterazine structure, which result in a significantly higher light output in many biological systems.
Interaction with Luciferases: A Catalyzed Luminescence
In numerous reporter gene assays and other cellular studies, this compound serves as a substrate for various marine luciferases, such as those from Renilla (RLuc) and Gaussia (GLuc).[1][2] In these systems, the luciferase acts as an enzyme, catalyzing the oxidation of Coelenterazine h to produce a quantifiable light signal. The intensity of this signal is directly proportional to the amount of active luciferase, making it an excellent reporter for gene expression levels.
Interaction with Photoproteins: A Calcium-Triggered Flash
Coelenterazine h also functions as the luminophore for photoproteins like aequorin.[3][4][5] In this context, Coelenterazine h binds to the apoaequorin protein to form the functional photoprotein, aequorin.[3][5][6] This complex remains in a stable, non-luminescent state until it is exposed to its specific trigger: calcium ions.[5][6][7] The binding of three Ca²⁺ ions to aequorin induces a conformational change in the protein.[5][7] This change facilitates the oxidation of the bound Coelenterazine h, leading to a rapid flash of light.[5] This calcium-dependent light emission makes Coelenterazine h-reconstituted aequorin a highly sensitive and widely used indicator for intracellular calcium dynamics.[4][5][6][7] Reports indicate that the luminescence intensity of the aequorin complex with Coelenterazine h is approximately 10 times stronger than with native coelenterazine.[8]
Chemiluminescence with Reactive Oxygen Species
Beyond enzymatic reactions, Coelenterazine h can also produce light through direct chemical reactions with certain reactive oxygen species (ROS), such as the superoxide (B77818) anion (O₂⁻) and peroxynitrite.[3][6][9][10] This property allows for its use as a chemiluminescent probe to detect and quantify these highly reactive and often damaging molecules in biological systems. The mechanism is believed to involve the direct oxidation of Coelenterazine h by the ROS, bypassing the need for an enzyme.
Quantitative Data Summary
The following tables summarize key quantitative parameters of Coelenterazine h and related analogs in combination with common luciferases and photoproteins.
Table 1: Luminescent Properties with Renilla Luciferase
| Compound | Emission Max (nm) | Relative Total Light (%) | Relative Initial Intensity (%) |
| Coelenterazine (native) | 475 | 100 | 45 |
| Coelenterazine h | 475 | 41 | 135 |
| Coelenterazine cp | 470 | 23 | 135 |
| Coelenterazine f | 473 | 28 | 45 |
| Coelenterazine n | 475 | 47 | 900 |
| Coelenterazine e | 418, 475 | 137 | 900 |
Data adapted from Biochem. Biophys. Res. Commun. 233, 349 (1997).[3]
Table 2: Luminescent Properties with Aequorin
| Compound | Emission Max (nm) | Relative Intensity at 100 nM Ca²⁺ |
| Coelenterazine (native) | 466 | 1 |
| Coelenterazine h | 466 | 16 |
Data adapted from Thermo Fisher Scientific product literature.[5]
Experimental Protocols
Below are generalized protocols for utilizing this compound in common experimental setups. Specific concentrations and incubation times may require optimization depending on the cell type, expression levels of the luciferase or photoprotein, and the specific instrumentation used.
Reporter Gene Assay using Renilla Luciferase
-
Cell Culture and Transfection: Culture cells of interest and transfect with a plasmid vector containing the gene of interest upstream of a Renilla luciferase reporter gene.
-
Cell Lysis: After an appropriate incubation period to allow for gene expression, wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer (e.g., Passive Lysis Buffer).
-
Substrate Preparation: Prepare a working solution of this compound in an appropriate assay buffer. Due to its hydrophobicity, it is often first dissolved in methanol (B129727) or ethanol (B145695) before dilution in the aqueous buffer.[3]
-
Luminescence Measurement: In a luminometer plate, add a small volume of the cell lysate.
-
Initiation of Reaction: Inject the Coelenterazine h working solution into the well containing the cell lysate.
-
Data Acquisition: Immediately measure the luminescence signal using a luminometer. The integrated light output over a specific time period is proportional to the amount of active Renilla luciferase.
Intracellular Calcium Measurement using Aequorin
-
Apoaequorin Expression: Transfect cells with a vector encoding apoaequorin. Stable cell lines expressing apoaequorin are often used for reproducible results.
-
Reconstitution of Aequorin: Incubate the apoaequorin-expressing cells with this compound. The compound is cell-permeable and will enter the cells to reconstitute the functional aequorin photoprotein.[8][11]
-
Cell Stimulation: Place the cells in a luminometer or a microscope equipped with a sensitive photon detector. Stimulate the cells with an agonist known to induce an increase in intracellular calcium.
-
Luminescence Detection: Measure the flash of light emitted upon calcium binding to the reconstituted aequorin. The kinetics and intensity of the light signal provide information about the dynamics of the intracellular calcium concentration.
References
- 1. Coelenterazine - Wikipedia [en.wikipedia.org]
- 2. Coelenterazine-Type Bioluminescence-Induced Optical Probes for Sensing and Controlling Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. abpbio.com [abpbio.com]
- 5. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - US [thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. Coelenterazine h *CAS#: 50909-86-9* | AAT Bioquest [aatbio.com]
- 8. Coelenterazine h | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Coelenterazine analogs as chemiluminescent probe for superoxide anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioluminescent Sensors for Ca++ Flux Imaging and the Introduction of a New Intensity-Based Ca++ Sensor - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Coelenterazine h Hydrochloride: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Coelenterazine (B1669285) and its analogues are pivotal to the field of bioluminescence, underpinning a multitude of reporter gene assays and other sensitive biochemical detection methods. This guide provides an in-depth exploration of the discovery and history of a key synthetic derivative, coelenterazine h hydrochloride. We will delve into the initial isolation of its parent compound, native coelenterazine, the subsequent development of the highly luminescent 'h' analogue, and the experimental methodologies that were foundational to their characterization. This document consolidates key data, presents detailed experimental protocols from seminal publications, and visualizes the critical pathways and historical progression of this essential chemiluminescent tool.
The Genesis of Coelenterazine: A Tale of Two Discoveries
The story of coelenterazine begins in the mid-1970s with its near-simultaneous and independent discovery by two research groups. Working with the bioluminescent jellyfish Aequorea victoria, Osamu Shimomura and Frank H. Johnson at Princeton University identified this luciferin (B1168401) as the light-emitting substrate of the photoprotein aequorin.[1] Concurrently, Milton J. Cormier and his team at the University of Georgia isolated the same compound from the sea pansy, Renilla reniformis, where it serves as the substrate for Renilla luciferase.[1]
The name "coelenterazine" was derived from the phylum Coelenterata (now largely superseded by Cnidaria), to which both Aequorea and Renilla belong.[2] Subsequent research revealed that many marine organisms across various phyla utilize coelenterazine for their light-emitting systems.[2] Interestingly, it was later discovered that organisms like Aequorea victoria do not synthesize coelenterazine themselves but acquire it through their diet, primarily from crustaceans and copepods.[2]
The Advent of a Brighter Analogue: Coelenterazine h
In the quest for bioluminescent reagents with enhanced properties, researchers began to synthesize derivatives of the natural coelenterazine molecule. Among the most significant of these is coelenterazine h, also known as 2-deoxycoelenterazine. The initial report of coelenterazine h, along with other analogues, emerged from the laboratory of Milton J. Cormier between 1973 and 1979.[3] This synthetic derivative is characterized by the absence of a hydroxyl group at the C-2 position of the imidazopyrazinone core.
The primary advantage of coelenterazine h is its markedly increased luminescence intensity, which is reported to be 10 to 20 times greater than that of native coelenterazine.[4][5] This heightened light output has made coelenterazine h an invaluable tool for highly sensitive applications, including the detection of minute changes in intracellular calcium concentrations and in high-throughput screening assays for G-protein coupled receptors (GPCRs).[5][6] For ease of use and improved stability, coelenterazine h is often prepared and utilized as its hydrochloride salt.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of native coelenterazine and coelenterazine h.
Table 1: Physicochemical Properties
| Property | Native Coelenterazine | Coelenterazine h |
| Molecular Formula | C₂₆H₂₁N₃O₃ | C₂₆H₂₁N₃O₂ |
| Molecular Weight | 423.47 g/mol | 407.48 g/mol |
| CAS Number | 55779-48-1 | 50909-86-9 |
| Appearance | Orange-yellow crystals | Yellow solid |
| Melting Point | 175-178 °C | 142 °C |
| Solubility | Soluble in methanol (B129727) and ethanol | Soluble in methanol and ethanol |
| Peak Absorption (in Methanol) | 435 nm (ε = 9800 M⁻¹cm⁻¹) | Not explicitly found |
Table 2: Synthetic Yields and Purity (Representative)
| Synthesis Step | Product | Yield | Purity | Reference |
| Coupling of 4-(5-amino-6-benzylpyrazin-2-yl)phenol (B116718) with 1,1-diethoxy-3-(4-hydroxyphenyl)propan-2-one | Coelenterazine or its salt | 60-70% | 60-75% | [7] |
| Condensation of coelenteramine and keto aldehyde in aqueous dioxane with HCl | Coelenterazine hydrochloride salt | Not specified | Not specified | [1] |
Experimental Protocols
General Protocol for the Synthesis of Coelenterazine Hydrochloride Salt
This protocol is based on a general method described for the synthesis of coelenterazine analogs.[1]
Materials:
-
Coelenteramine analog
-
Keto aldehyde
-
20% water/dioxane solution
-
10% aqueous HCl
-
Ethyl acetate
-
Argon gas
Procedure:
-
A solution of the coelenteramine analog and the keto aldehyde in 20% water/dioxane is degassed.
-
To this solution, add 10% aqueous HCl.
-
The mixture is stirred under an argon atmosphere at room temperature for 5 minutes.
-
The reaction mixture is then heated to 80°C for 3.5 hours.
-
After cooling, water is added to the solution at 0°C.
-
The resulting precipitate (coelenterazine hydrochloride salt) is collected by filtration.
-
The filtrate is extracted with ethyl acetate.
Preparation of Coelenterazine Sulfate (B86663) (for Sulfotransferase Assay)
This protocol is adapted from a method used to prepare coelenterazine sulfate for enzymatic assays.[8]
Materials:
-
Coelenterazine
-
Anhydrous pyridine (B92270)
-
Sulfur trioxide pyridine complex
-
2 M ammonia (B1221849) solution in methanol
-
Acetonitrile
-
Water
Procedure:
-
Dissolve coelenterazine (2.0 mg, 4.7 µmol) in anhydrous pyridine (0.5 mL).
-
Add sulfur trioxide pyridine complex (4.0 mg, 25.1 µmol).
-
Sonicate the reaction mixture in an ultrasonic bath at 20°C for 3 minutes, protected from light.
-
Monitor the reaction completion using LC/MS.
-
Once complete, pour the reaction mixture into a 2 M ammonia solution in methanol (0.5 mL) at 0°C.
-
Remove the solvent under vacuum at 20°C.
-
Redissolve the crude product in 1:9 acetonitrile/water (2 mL).
-
Purify the product by reversed-phase HPLC.
Visualizing the Science: Diagrams and Pathways
Timeline of Coelenterazine Discovery and Development
Caption: A timeline illustrating the key milestones in the discovery of native coelenterazine and the subsequent development of coelenterazine h.
Generalized Synthetic Workflow for Coelenterazine Hydrochloride```dot
Caption: The general enzymatic pathway for coelenterazine bioluminescence, catalyzed by a luciferase.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Coelenterazine - Wikipedia [en.wikipedia.org]
- 3. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]
- 4. Coelenterazine - H - Regis Technologies [registech.com]
- 5. Coelenterazine h *CAS#: 50909-86-9* | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. patents.justia.com [patents.justia.com]
- 8. Coelenterazine sulfotransferase from Renilla muelleri - PMC [pmc.ncbi.nlm.nih.gov]
Chemical and physical properties of Coelenterazine h hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenterazine (B1669285) h hydrochloride is a synthetic analog of coelenterazine, a luciferin (B1168401) responsible for the bioluminescence in many marine organisms.[1] As a substrate for various luciferases, most notably Renilla luciferase (RLuc), it plays a crucial role in a multitude of life science research applications.[2] Its enhanced luminescence intensity compared to native coelenterazine makes it a valuable tool for sensitive detection in reporter gene assays, bioluminescence resonance energy transfer (BRET) studies, and in vivo imaging.[3][4] This technical guide provides an in-depth overview of the chemical and physical properties of Coelenterazine h hydrochloride, detailed experimental protocols for its use, and an exploration of its mechanism of action.
Chemical and Physical Properties
This compound is a yellow to orange solid with a molecular formula of C26H22ClN3O2 and a molecular weight of approximately 443.92 g/mol .[5] It is characterized by its specific spectral properties, which are fundamental to its function in bioluminescent assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for Coelenterazine h and its hydrochloride salt.
| Identifier | Value | Reference |
| IUPAC Name | 2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one hydrochloride | [5] |
| Synonyms | 2-Deoxycoelenterazine hydrochloride, CLZN-h hydrochloride | [5] |
| CAS Number | 50909-86-9 (for Coelenterazine h) | [3] |
| Molecular Formula | C26H22ClN3O2 | [5] |
| Molecular Weight | 443.92 g/mol | [5] |
| Property | Value | Conditions/Notes | Reference |
| Appearance | Light yellow to orange solid | [5] | |
| Purity | ≥98% | As determined by HPLC | |
| Melting Point | >200°C | ||
| Solubility | Soluble in ethanol (B145695) (≥ 50 mg/mL) and methanol. Insoluble in water. | Stock solutions are typically prepared in ethanol or methanol. | [5] |
| Stability | Stable for up to 1 month at -20°C and up to 6 months at -80°C in solution (protected from light). | Solutions should be prepared fresh and protected from light. | [5] |
| Absorption Maximum (λmax) | 437 nm | In methanol | [5] |
| Emission Maximum (λem) | 466 nm | In the presence of Renilla luciferase | [5] |
Bioluminescence
The light-emitting reaction of Coelenterazine h is catalyzed by luciferases, such as Renilla luciferase. This process involves the oxidative decarboxylation of the coelenterazine molecule.
Mechanism of Action
The bioluminescent reaction of coelenterazine is initiated by the binding of molecular oxygen to the C-2 position of the imidazopyrazinone core, leading to the formation of a peroxide intermediate. This intermediate then cyclizes to form a highly unstable dioxetanone ring. The decomposition of this dioxetanone results in the release of carbon dioxide and the formation of an excited-state coelenteramide (B1206865). As the excited coelenteramide returns to its ground state, it emits a photon of light. The specific wavelength of the emitted light is influenced by the microenvironment of the luciferase active site.
References
- 1. Coelenterazine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Coelenterazine h | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. Structure–function studies on the active site of the coelenterazine-dependent luciferase from Renilla - PMC [pmc.ncbi.nlm.nih.gov]
Coelenterazine h hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Coelenterazine (B1669285) h hydrochloride, a key reagent in bioluminescence research. It details its chemical and physical properties, synthesis, and applications, with a focus on experimental protocols and its role in studying cellular signaling pathways.
Core Properties of Coelenterazine h and its Hydrochloride Salt
Coelenterazine h is a synthetic analog of the naturally occurring luciferin, coelenterazine. It is widely utilized as a substrate for various luciferases, most notably Renilla luciferase (RLuc) and its variants like RLuc8. The hydrochloride salt of Coelenterazine h is often used to improve its solubility and stability.
| Property | Coelenterazine h | Coelenterazine h hydrochloride |
| CAS Number | 50909-86-9[1] | Not explicitly defined; often referenced under the base CAS number. |
| Molecular Formula | C26H21N3O2[1] | C26H22ClN3O2[2] |
| Molecular Weight | 407.46 g/mol [1] | 443.92 g/mol [2] |
| Appearance | Yellow to orange solid[3] | - |
| Solubility | Soluble in methanol (B129727) and ethanol (B145695).[4][5] Insoluble in water.[3] | Soluble in DMSO (100 mg/mL with sonication).[2] |
| Storage | Store at -20°C, protected from light.[4] | Store at -20°C, protected from light, under nitrogen.[2] |
| Spectral Properties | Value |
| Excitation Maximum (λmax) | 437 nm[6] |
| Emission Maximum | 466 nm[5] |
Synthesis of this compound
The synthesis of Coelenterazine h and its hydrochloride salt generally involves the condensation of a coelenteramine analog with a keto aldehyde. One documented method involves the reaction of a coelenteramine with a keto aldehyde in a solution of 20% water/dioxane with the addition of 10% aqueous HCl. The mixture is heated, and upon cooling, the this compound salt precipitates as a yellow solid.[7]
Experimental Protocols
In Vitro Bioluminescence Assay with HeLa Cells
This protocol outlines a general procedure for using this compound in a cell-based bioluminescence assay.
Materials:
-
HeLa cells transfected with a vector expressing a luciferase (e.g., RLuc).
-
This compound.
-
Phosphate-buffered saline (PBS) or cell culture medium.
-
Luminometer or fluorescence microscope.
Protocol:
-
Cell Culture: Culture HeLa cells expressing the luciferase of interest to the desired confluency in a suitable plate format (e.g., 96-well plate).
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent like methanol or ethanol. Immediately before use, dilute the stock solution to the desired working concentration (typically 1-10 µM) with PBS or cell culture medium.[8] It is crucial to prepare these solutions fresh and protect them from light.[8]
-
Incubation: Add the this compound working solution to the cells.[8]
-
Signal Detection: Incubate the plate for a period ranging from 1 to 4 hours in a cell incubator.[8] The optimal incubation time should be determined experimentally.
-
Measurement: Measure the bioluminescent signal using a luminometer or visualize the signal using a fluorescence microscope with appropriate filters (Ex/Em = 437/466 nm).[8]
In Vivo Imaging in a Murine Model
This protocol provides a brief overview of the use of Coelenterazine h for in vivo bioluminescence imaging.
Materials:
-
Mouse model with luciferase-expressing cells or tissues.
-
Coelenterazine h.
-
Ethanol.
-
3N HCl.
-
Phosphate-buffered saline (PBS).
-
In vivo imaging system.
Protocol:
-
Reagent Preparation:
-
Administration: Administer the prepared Coelenterazine h solution to the mouse via intravenous injection. The recommended dosage is typically between 15 – 100 µg per mouse.[9]
-
Imaging: Immediately after injection, image the mouse using an in vivo imaging system to capture the peak bioluminescent signal.[9]
Role in Signaling Pathways: A Tool for Calcium Measurement
This compound is a valuable tool for studying calcium (Ca2+) signaling pathways.[3] Calcium ions are ubiquitous second messengers involved in a vast array of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis.
Coelenterazine h, in conjunction with the photoprotein aequorin, forms a complex that emits light in the presence of Ca2+. Coelenterazine h enhances the sensitivity of recombinant aequorin to Ca2+, making it possible to detect subtle changes in intracellular calcium concentrations.[3] Aequorins reconstituted with Coelenterazine h exhibit a significantly stronger luminescence (10-20 times) compared to those with native coelenterazine.[10] This heightened sensitivity is particularly advantageous for measuring small Ca2+ fluctuations that occur in response to various stimuli.[3]
The bioluminescence resonance energy transfer (BRET) assay is another application where Coelenterazine h is employed to study protein-protein interactions within signaling pathways. In BRET, energy is transferred from a donor luciferase (like RLuc) fused to one protein of interest to an acceptor fluorescent protein (like GFP) fused to another. The efficiency of this energy transfer, and thus the BRET signal, is dependent on the proximity and orientation of the two proteins, providing a readout of their interaction.
Visualizations
Caption: General workflow for an in vitro bioluminescence assay using this compound.
Caption: Coelenterazine h binds to apoaequorin, which emits light upon binding to intracellular Ca2+.
References
- 1. scbt.com [scbt.com]
- 2. glpbio.cn [glpbio.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. COELENTERAZINE H | 50909-86-9 [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Coelenterazine - H - Regis Technologies [registech.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Can you provide a brief protocol on how to use coelenterazine h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
- 10. Coelenterazine h *CAS#: 50909-86-9* | AAT Bioquest [aatbio.com]
Technical Guide: Solubility and Handling of Coelenterazine h Hydrochloride
This technical guide provides an in-depth overview of the solubility characteristics of coelenterazine (B1669285) h hydrochloride and its free base form, coelenterazine h. It is intended for researchers, scientists, and drug development professionals who utilize this luciferin (B1168401) in various bioluminescence-based assays. This document outlines quantitative solubility data, detailed experimental protocols for solution preparation, and key experimental workflows.
Solubility Data
The solubility of coelenterazine h and its hydrochloride salt can vary depending on the specific batch, purity, and the solvent used. It is crucial to note the distinction between coelenterazine h and coelenterazine h hydrochloride, as their solubility profiles may differ. Furthermore, there are conflicting reports regarding the stability of coelenterazine compounds in dimethyl sulfoxide (B87167) (DMSO). While some suppliers provide solubility data in DMSO, others explicitly advise against its use due to potential oxidation and inactivation of the compound.[1][2][3][4][5] Fresh, anhydrous DMSO is recommended if it must be used.[6][7]
Table 1: Quantitative Solubility of Coelenterazine h and Related Compounds
| Compound | Solvent | Solubility | Notes |
| Coelenterazine h | DMSO | 81 mg/mL (198.79 mM) | Use of fresh DMSO is critical as absorbed moisture reduces solubility.[6][8] Some sources advise against DMSO due to potential oxidation.[1][2] |
| Ethanol | 20 mg/mL (49.08 mM) | - | |
| Ethanol | ~0.5 mg/mL | A stock solution can be made by dissolving in the solvent of choice, which should be purged with an inert gas.[1] | |
| Methanol (B129727) | ~0.5 mg/mL | A stock solution can be made by dissolving in the solvent of choice, which should be purged with an inert gas.[1] | |
| Water | Insoluble | [6][8] | |
| This compound | Methanol or Ethanol | 10 mM for stock solution preparation | Recommended solvent for preparing stock solutions.[9] |
| Coelenterazine (native) | DMSO | 84 mg/mL (198.36 mM) | Use of fresh DMSO is recommended.[7] |
| Ethanol | 1 mg/mL | May require warming and sonication to fully dissolve.[3] | |
| Water | Insoluble | [7] | |
| Coelenterazine 400a (hydrochloride) | DMSO / Dimethyl formamide | ~0.5 mg/mL | A stock solution can be prepared by dissolving in the chosen solvent, which should be purged with an inert gas.[10] |
| Ethanol | Slightly soluble | [10] |
Experimental Protocols
Proper handling and preparation of coelenterazine solutions are critical for obtaining reliable and reproducible results in bioluminescence assays. Coelenterazine and its analogs are susceptible to oxidation and should be protected from light and air.[2][5]
Protocol 2.1: Preparation of a Stock Solution in Organic Solvents
This protocol is suitable for preparing a concentrated stock solution of coelenterazine h or its hydrochloride salt.
-
Reagent Handling : Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Solvent Selection : Choose an appropriate solvent such as methanol or ethanol.[9][11] If using DMSO, ensure it is anhydrous and fresh.[6][7] It is recommended to use solvents that have been purged with an inert gas (e.g., argon or nitrogen) to minimize oxidation.[1]
-
Dissolution : Add the selected solvent to the vial to achieve the desired concentration (e.g., 10 mM).[9] Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3][12]
-
Storage : For optimal stability, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[9] Protect from light and repeated freeze-thaw cycles.
Protocol 2.2: Preparation of an Aqueous Working Solution for In Vitro Assays
This protocol describes the dilution of the stock solution for use in cell-based assays.
-
Thawing : Thaw a vial of the stock solution at room temperature, protected from light.
-
Dilution : Dilute the stock solution to the final working concentration (e.g., 1-10 µM) using an appropriate aqueous buffer (e.g., PBS) or cell culture medium.[9]
-
Immediate Use : It is highly recommended to prepare the working solution immediately before use, as coelenterazine is unstable in aqueous solutions.[3][9]
-
Application : Add the diluted this compound working solution to the cells and incubate for the desired period (typically 1-4 hours) before measuring luminescence.[9]
Visualized Workflows and Pathways
Bioluminescence Resonance Energy Transfer (BRET)
Coelenterazine h is a substrate for Renilla luciferase (RLuc), which is commonly used as a donor in BRET assays to study protein-protein interactions.[3] In this system, RLuc is fused to one protein of interest, and a fluorescent acceptor protein (e.g., YFP) is fused to another. When coelenterazine h is added, RLuc oxidizes it, producing light. If the two proteins interact, the energy from this luminescence is transferred to the acceptor, which then emits light at its own characteristic wavelength.
Caption: A diagram illustrating the Bioluminescence Resonance Energy Transfer (BRET) principle.
General Experimental Workflow for a Cell-Based Luminescence Assay
The following diagram outlines a typical workflow for measuring luciferase activity in cells using this compound. This process is common in reporter gene assays and other applications where luciferase is used as a biomarker.
Caption: A typical experimental workflow for a cell-based luciferase assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. interchim.fr [interchim.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. Coelenterazine - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. nanolight.com [nanolight.com]
- 12. interchim.fr [interchim.fr]
Coelenterazine h Hydrochloride vs. Native Coelenterazine: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioluminescence, the choice of substrate is paramount to the success and reliability of experimental outcomes. Coelenterazine (B1669285) and its analogs are the linchpins of many reporter gene assays, in vivo imaging studies, and high-throughput screening campaigns. This guide provides a detailed comparison of two commonly used forms of coelenterazine: native coelenterazine and coelenterazine h hydrochloride. The aim is to equip researchers, particularly those new to bioluminescence assays, with the knowledge to make an informed decision for their specific applications.
Core Properties: A Comparative Overview
Native coelenterazine is the most abundant natural form of the luciferin, while coelenterazine h is a synthetic derivative. The hydrochloride salt of coelenterazine h is often used to improve its handling and solubility characteristics. The key distinctions in their chemical and physical properties have significant implications for their use in various assays.
Chemical and Physical Properties
| Property | Native Coelenterazine | This compound | Key Considerations for Beginners |
| Molecular Formula | C₂₆H₂₁N₃O₃[1] | C₂₆H₂₁N₃O₂ · HCl | The difference in the hydroxyl group at the C-2 position of the imidazopyrazinone core is a key structural distinction. |
| Molecular Weight | 423.46 g/mol [1] | 407.5 g/mol (free base)[2] | This difference is minor but should be noted for precise molar concentration calculations. |
| Solubility | Low in water; soluble in organic solvents like methanol (B129727) and ethanol.[3] Special solvents are available to increase concentration.[4] | The hydrochloride salt generally offers improved solubility in aqueous solutions compared to the free base, though it is still commonly dissolved in organic solvents first.[5] | Solubility is a critical practical challenge. The hydrochloride form can simplify stock solution preparation. Always check the solvent compatibility with your experimental system. |
| Stability | Stock solutions in organic solvents are stable for weeks at -20°C or up to a year at -80°C.[4] Aqueous solutions are unstable and should be prepared fresh.[6] | Similar stability profile to the native form, with stock solutions in organic solvents being stable for months at -80°C.[5] As with the native form, aqueous working solutions should be used immediately. | Proper storage and handling are crucial to prevent degradation and ensure reproducible results. Avoid repeated freeze-thaw cycles. |
| Appearance | Yellowish to orange-brown solid.[7] | Crystalline solid.[2] | Visual inspection can be a preliminary check for degradation, although it is not a definitive measure. |
Performance in Bioluminescence Assays
The choice between native coelenterazine and this compound significantly impacts the performance of bioluminescence assays. Key performance indicators include signal intensity, signal kinetics, and suitability for different luciferase enzymes.
Assay Performance Characteristics
| Parameter | Native Coelenterazine | This compound | Recommendations for Beginners |
| Signal Intensity | Standard signal intensity with common luciferases. | Can produce a 10 to 20-fold higher luminescent intensity with calcium-activated photoproteins like aequorin.[7][8] However, it has limitations with Renilla and Gaussia luciferases.[8] | For standard reporter assays with Renilla or Gaussia luciferase, native coelenterazine is the more reliable choice. Coelenterazine h is preferred for applications requiring enhanced sensitivity for Ca²⁺ detection with photoproteins.[5] |
| Signal Kinetics | Generally exhibits flash kinetics, with a rapid peak in light emission followed by a decay. | With aequorin, it provides a much higher initial flash intensity.[9] In some assay systems, it is used to achieve a more stable "glow" signal.[10] | The desired kinetics depend on the instrumentation. Flash assays require a luminometer with injectors, while glow assays offer more flexibility in measurement timing. |
| Luciferase Compatibility | Preferred substrate for Gaussia luciferase.[1] Widely used with Renilla luciferase.[8] | Works well with calcium-activated photoproteins like aequorin.[8][11][12][13] Can be used with Renilla luciferase, but may not be as efficient as the native form.[8][11] | Match the substrate to the specific luciferase being used. For Gaussia luciferase, native coelenterazine is the standard. For Renilla, the native form is a safe starting point, while the 'h' form might be considered for specific assay kits designed for glow signals. |
| Emission Maximum | Approximately 460-470 nm.[8] | Approximately 466 nm.[2][5] | The emission spectra are very similar and generally do not necessitate different detection instrumentation. |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible results. The following sections provide generalized protocols for preparing coelenterazine stock solutions and performing common bioluminescence assays.
Preparation of Coelenterazine Stock Solutions
Critical Note: Coelenterazines are sensitive to light and oxygen. All handling should be done with minimal light exposure, and solutions should be stored in tightly sealed containers, preferably under an inert gas like argon or nitrogen.
Native Coelenterazine Stock Solution (1 mg/mL in Methanol)
-
Materials:
-
Lyophilized native coelenterazine
-
Anhydrous, HPLC-grade methanol
-
Microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Allow the vial of lyophilized native coelenterazine to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of methanol to achieve a 1 mg/mL concentration (e.g., 1 mL of methanol to 1 mg of coelenterazine).
-
Vortex briefly until the coelenterazine is fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for long-term storage (up to one year) or -20°C for shorter-term storage (a few weeks).[4]
-
This compound Stock Solution (1 mg/mL in Methanol)
-
Materials:
-
This compound powder
-
Anhydrous, HPLC-grade methanol
-
Microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Follow the same procedure as for native coelenterazine, ensuring the powder is fully dissolved in methanol.
-
The hydrochloride form may dissolve more readily in alcohols.
-
Store the stock solution under the same conditions as native coelenterazine, protected from light at -80°C for up to 6 months or -20°C for up to 1 month.[5]
-
Gaussia Luciferase Assay Protocol (Flash Assay)
This protocol is a general guideline for measuring Gaussia luciferase activity in cell culture supernatants or lysates.
-
Materials:
-
Cell culture supernatant or cell lysate containing Gaussia luciferase.
-
Native coelenterazine stock solution (1 mg/mL in methanol).
-
Assay buffer (e.g., PBS, pH 7.2).
-
Luminometer with an injector.
-
Opaque-walled microplates (e.g., white or black 96-well plates).
-
-
Procedure:
-
Prepare the Working Solution: Dilute the native coelenterazine stock solution in the assay buffer to the desired final concentration (typically 10-100 µM).[1] Prepare this solution fresh before each experiment.
-
Sample Preparation: Pipette 20 µL of the cell culture supernatant or cell lysate into the wells of the microplate.[14]
-
Measurement:
-
Place the plate in the luminometer.
-
Program the luminometer to inject 50 µL of the coelenterazine working solution into each well.[14]
-
Measure the luminescence signal immediately after injection (integration time of 1-10 seconds).
-
-
Renilla Luciferase Assay Protocol (Flash Assay)
This protocol is a general guideline for measuring Renilla luciferase activity in cell lysates.
-
Materials:
-
Cell lysate containing Renilla luciferase.
-
Native coelenterazine or this compound stock solution (1 mg/mL in methanol).
-
Renilla luciferase assay buffer (often commercially available).
-
Luminometer with an injector.
-
Opaque-walled microplates.
-
-
Procedure:
-
Prepare the Working Solution: Dilute the coelenterazine stock solution into the Renilla luciferase assay buffer. The final concentration will depend on the specific assay kit recommendations.
-
Sample Preparation: Add 10-20 µL of cell lysate to each well of the microplate.
-
Measurement:
-
Place the plate in the luminometer.
-
Inject 50-100 µL of the coelenterazine working solution into each well.
-
Measure the luminescence signal immediately.
-
-
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in bioluminescence assays can aid in understanding the underlying principles and experimental steps.
Caption: The enzymatic reaction of luciferase with coelenterazine.
Caption: A generalized workflow for a bioluminescence assay.
Caption: A decision guide for selecting the appropriate coelenterazine.
Conclusion
For beginners in the field of bioluminescence, the choice between native coelenterazine and this compound can be simplified by considering the primary application. Native coelenterazine is the robust and recommended choice for most standard reporter gene assays involving Gaussia and Renilla luciferases. Its behavior is well-characterized, and it serves as the preferred substrate for Gaussia luciferase.
This compound, on the other hand, is a more specialized tool. Its key advantage lies in the significantly enhanced signal intensity it produces with calcium-activated photoproteins like aequorin, making it ideal for sensitive calcium detection. While it can be used with Renilla luciferase, particularly in "glow" assay formulations, beginners should be aware of its potential limitations and lower efficiency compared to the native form in standard flash assays.
Ultimately, careful consideration of the specific luciferase, the desired assay kinetics, and the biological question at hand will guide the optimal selection of the coelenterazine substrate, paving the way for reliable and insightful experimental results.
References
- 1. Coelenterazine native [nanolight.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. interchim.fr [interchim.fr]
- 4. NanoFuel Solvent [nanolight.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interchim.fr [interchim.fr]
- 7. Coelenterazine - H - Regis Technologies [registech.com]
- 8. zellbio.eu [zellbio.eu]
- 9. nanolight.com [nanolight.com]
- 10. promega.com [promega.com]
- 11. biotium.com [biotium.com]
- 12. Coelenterazine h | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. Coelenterazine h | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 14. targetingsystems.net [targetingsystems.net]
Coelenterazine h in BRET Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Coelenterazine (B1669285) h and its application in Bioluminescence Resonance Energy Transfer (BRET) assays, a powerful technique for monitoring molecular interactions in living cells. We will delve into the core principles of BRET, the specific properties of Coelenterazine h, detailed experimental protocols, and data analysis strategies.
Introduction to Bioluminescence Resonance Energy Transfer (BRET)
BRET is a non-radiative energy transfer process that occurs between a bioluminescent donor molecule and a fluorescent acceptor molecule.[1][2] This technology is predicated on the principle of Förster resonance energy transfer, where the energy from an excited donor is transferred to a nearby acceptor if their spectral properties overlap and they are in close proximity (typically less than 10 nm).[2] Unlike Förster Resonance Energy Transfer (FRET), BRET does not require an external light source to excite the donor, which significantly reduces background noise from autofluorescence and light scattering.[1][2]
The most common BRET system, known as BRET1, utilizes Renilla luciferase (Rluc) as the energy donor and a variant of Green Fluorescent Protein (GFP), such as Yellow Fluorescent Protein (YFP), as the acceptor.[1][3] The process is initiated by the addition of a luciferase substrate, which the enzyme oxidizes to produce light.
The Role of Coelenterazine h in BRET1
Coelenterazine h, a synthetic derivative of native coelenterazine, is the designated substrate for Rluc in the BRET1 assay.[3][4] Upon oxidation by Rluc, Coelenterazine h emits blue light with a maximal emission peak at approximately 480 nm.[3][4] This emission spectrum overlaps favorably with the excitation spectrum of YFP, which has an excitation peak around 485 nm and subsequently emits light at about 530 nm.[3][5] This efficient energy transfer from the Rluc-Coelenterazine h system to YFP makes it a robust pairing for studying protein-protein interactions.
Properties of Coelenterazine h
Coelenterazine h offers several advantages in BRET assays. It is cell-permeable, allowing for its use in live-cell imaging and assays.[6] Compared to native coelenterazine, Coelenterazine h can produce a significantly stronger and more sustained luminescent signal, with some reports indicating a 10 to 20-fold higher intensity in certain applications.[7]
Comparison with Other Coelenterazine Analogs
While Coelenterazine h is central to BRET1, other coelenterazine derivatives are employed in different BRET variations to optimize spectral resolution and signal-to-noise ratios.
| Coelenterazine Analog | BRET System | Donor | Donor Emission Max (nm) | Acceptor | Acceptor Emission Max (nm) | Key Features |
| Coelenterazine h | BRET1 | Rluc | ~480 | eYFP | ~530 | Strong signal, long lifetime.[1][2][3] |
| Coelenterazine 400a (DeepBlueC™) | BRET2 | Rluc | ~395-400 | GFP | ~510 | Better spectral separation, ideal for screening.[1][7][8] |
| Furimazine | NanoBRET™ | NanoLuc® | ~460 | HaloTag® Ligand | ~618 | Brighter, more stable signal.[1][9] |
Experimental Design and Protocols
A successful BRET experiment requires careful planning and execution. The following sections outline a general workflow and detailed protocols for a Coelenterazine h-based BRET assay.
General Experimental Workflow
The following diagram illustrates the typical steps involved in a BRET experiment designed to study the interaction between two proteins, Protein A and Protein B.
References
- 1. berthold.com [berthold.com]
- 2. blog.benchsci.com [blog.benchsci.com]
- 3. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coelenterazine h | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. zellbio.eu [zellbio.eu]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Coelenterazine h Hydrochloride for Detecting Intracellular Calcium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of coelenterazine (B1669285) h hydrochloride, a key reagent in the bioluminescent detection of intracellular calcium. We will delve into the core principles, present quantitative data, and provide detailed experimental protocols to empower researchers in their scientific endeavors.
Introduction: The Aequorin-Coelenterazine System
The detection of intracellular calcium (Ca²⁺) is pivotal for understanding a vast array of cellular processes, from signal transduction to muscle contraction and apoptosis. One of the most sensitive methods for measuring intracellular Ca²⁺ utilizes the photoprotein aequorin, originally isolated from the jellyfish Aequorea victoria.[1][2][3] Aequorin is a complex formed between the apoprotein (apoaequorin), molecular oxygen, and a luciferin (B1168401) molecule, coelenterazine.[1][2]
Coelenterazine h, a synthetic analog of native coelenterazine, offers enhanced sensitivity for detecting small fluctuations in Ca²⁺ concentrations.[4][5][6] When Ca²⁺ binds to the EF-hand domains of the aequorin complex, it induces a conformational change that leads to the oxidative decarboxylation of coelenterazine h.[1][7] This reaction results in the production of coelenteramide, carbon dioxide, and a flash of blue light (emission maximum ~466-469 nm), which can be quantified using a luminometer.[1][4][8]
The key advantages of the aequorin-coelenterazine h system include:
-
High Sensitivity: Capable of detecting Ca²⁺ concentrations from approximately 0.1 µM to over 100 µM.[9][10]
-
Broad Dynamic Range: The third-power dependence of its bioluminescence on Ca²⁺ concentration provides a wide detection range.[11]
-
Low Background: Bioluminescence assays eliminate the issue of autofluorescence often encountered with fluorescent indicators.[12]
-
Targetability: Recombinant apoaequorin can be targeted to specific subcellular compartments, enabling precise spatial measurement of Ca²⁺ dynamics.[1]
Quantitative Data: Properties of Coelenterazine Analogs
The choice of coelenterazine analog can significantly impact the characteristics of the Ca²⁺ measurement. Coelenterazine h is particularly noted for its high luminescent intensity, which is reported to be 10 to 20 times greater than that of native coelenterazine.[6][13][14] This heightened intensity makes it an invaluable tool for detecting subtle changes in Ca²⁺ levels.[5][11]
| Property | Coelenterazine (Native) | Coelenterazine h | Coelenterazine cp | Coelenterazine f | Coelenterazine hcp | Coelenterazine n |
| Relative Luminescence Intensity * | 1 | ~10-20x | ~15x | ~20x | ~500x | Weakest |
| Emission Maximum (nm) | 460-470 | 460-470 | - | - | - | - |
| Calcium Sensitivity | Standard | Higher | Higher | Higher | Highest | Low |
| Response Time to Calcium | Standard | Standard | Faster | Standard | Fast | Slower |
| Cell Permeability | Good | Good | Good | Highest | Good | Good |
*Relative intensity compared to native coelenterazine when complexed with aequorin. Data compiled from multiple sources.[6][11][13][14][15]
Signaling Pathway and Experimental Workflow
The general principle involves introducing apoaequorin into the cells of interest, followed by the reconstitution of the functional aequorin photoprotein with coelenterazine h. Subsequent changes in intracellular Ca²⁺ levels trigger the light-emitting reaction.
Signaling Pathway Diagram
Caption: Intracellular calcium signaling pathway leading to aequorin-mediated light emission.
Experimental Workflow Diagram
Caption: General experimental workflow for intracellular calcium detection using aequorin and coelenterazine h.
Experimental Protocols
The following are generalized protocols. It is crucial to optimize parameters such as cell number, reagent concentrations, and incubation times for your specific cell type and experimental setup.
4.1. Preparation of Reagents
-
Coelenterazine h Stock Solution (e.g., 1 mg/mL):
-
Coelenterazine h is soluble in methanol (B129727) or ethanol.[8] Do not dissolve in DMSO. [15][16]
-
Dissolve the required amount of coelenterazine h hydrochloride in high-purity methanol to achieve the desired concentration.
-
Store stock solutions at -20°C or below, protected from light.[17] Stock solutions are typically stable for up to 3 months.[17]
-
-
1X Passive Lysis Buffer (if required for endpoint assays):
4.2. Protocol for Live-Cell Calcium Assay
This protocol is adapted for cells cultured in multi-well plates.
-
Cell Seeding and Apoaequorin Expression:
-
Plate cells at an appropriate density in white or black opaque-walled microplates suitable for luminescence measurements.[2][19]
-
Introduce the apoaequorin gene into the cells using a suitable method (e.g., plasmid transfection, BacMam transduction).[12][19]
-
Incubate the cells for 16-72 hours to allow for expression of the apoaequorin protein.[19]
-
-
Aequorin Reconstitution:
-
Prepare a working solution of coelenterazine h by diluting the stock solution in an appropriate assay buffer or cell culture medium. A final concentration of 1-10 µM is a common starting point.[4]
-
Remove the culture medium from the cells and replace it with the coelenterazine h-containing medium.
-
Incubate the cells for 2-4 hours at 37°C to allow for the reconstitution of the functional aequorin complex.[4][12]
-
-
Luminescence Measurement:
-
Set up the luminometer with the appropriate parameters. A typical integration time is 1 second.[17]
-
If using an automated injector, prime it with the stimulus solution.
-
Place the plate in the luminometer.
-
Initiate the measurement and inject the stimulus (e.g., agonist, ionophore) into the well.
-
Record the resulting "flash" luminescence signal.
-
4.3. Protocol for Cell Lysate Endpoint Assay
This protocol is useful for endpoint measurements or when live-cell assays are not feasible.
-
Cell Lysis:
-
After apoaequorin expression and reconstitution with coelenterazine h, wash the cells gently with phosphate-buffered saline (PBS).[18]
-
Add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).[18]
-
Place the plate on a shaker with gentle agitation for 15 minutes at room temperature to ensure complete lysis.[18]
-
-
Luminescence Measurement:
-
Transfer 10-20 µL of the cell lysate to a new opaque luminometer plate.[19]
-
Program the luminometer.
-
Add the stimulus directly to the lysate in the luminometer tube or well.
-
Immediately initiate the measurement and record the luminescence.
-
Storage and Handling of this compound
-
Storage: Store this compound as a solid at -20°C or -70°C, protected from light and moisture.[6][20] It is often supplied under an inert gas.
-
Handling: Coelenterazine is susceptible to auto-oxidation.[18][21] Minimize exposure to air and light. Prepare solutions fresh for each experiment.[17]
-
Stability: Stock solutions in methanol can be stored at -20°C for up to 3 months.[17] Working solutions in aqueous buffers should be used within a few hours, as the background signal can increase over time.[17]
Conclusion
This compound, in conjunction with the aequorin system, provides a powerful and highly sensitive method for the real-time measurement of intracellular calcium dynamics. Its high luminescent output makes it particularly well-suited for detecting subtle Ca²⁺ fluctuations in a variety of cellular contexts. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively leverage this technology to advance their studies in cell signaling and drug discovery.
References
- 1. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aequorin-based calcium assay | Determination of Intracellular Calcium [wellplate.com]
- 3. Aequorin as a Useful Calcium-Sensing Reporter in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Coelenterazine - H - Regis Technologies [registech.com]
- 7. Coelenterazine Analogs for Bioassays and Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. biotium.com [biotium.com]
- 10. biotium.com [biotium.com]
- 11. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. zellbio.eu [zellbio.eu]
- 14. Biotium Coelenterazine H, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 15. interchim.fr [interchim.fr]
- 16. interchim.fr [interchim.fr]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. interchim.fr [interchim.fr]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. yeasenbio.com [yeasenbio.com]
- 21. Coelenterazine - Wikipedia [en.wikipedia.org]
Unveiling the Glow: An In-depth Technical Guide to the Emission Spectrum of Coelenterazine h
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the emission spectrum of coelenterazine (B1669285) h, a key luciferin (B1168401) in bioluminescence research. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in various experimental settings. This document details the quantitative spectral properties, experimental methodologies for its characterization, and its application in key signaling pathways.
Core Properties of Coelenterazine h Bioluminescence
Coelenterazine h, a synthetic analog of the native coelenterazine, is a widely used substrate for various luciferases, most notably Renilla luciferase (RLuc) and the photoprotein aequorin. Its chemical structure, lacking a hydroxyl group on the C-6 phenyl ring compared to native coelenterazine, leads to distinct luminescent properties, including a significantly higher light output in many systems. This enhanced brightness makes it a preferred choice for a multitude of bioassays, including reporter gene assays, BRET (Bioluminescence Resonance Energy Transfer) studies, and calcium imaging.
Quantitative Analysis of Emission Spectra
The emission spectrum of coelenterazine h is dependent on the enzymatic environment provided by the specific luciferase or photoprotein. The peak emission wavelength (λmax) and luminescence intensity are key parameters that define its spectral characteristics. While a precise, absolute quantum yield for coelenterazine h is not consistently reported across the literature, its relative luminescence is significantly higher than that of native coelenterazine.
| Property | With Renilla Luciferase (RLuc) | With Aequorin (in the presence of Ca2+) | Reference |
| Peak Emission Wavelength (λmax) | ~475 - 482 nm | ~466 nm | [1][2][3] |
| Relative Luminescence Intensity | ~10-20 times greater than native coelenterazine | ~10-20 times greater than native coelenterazine | [3] |
| Total Light Output (%) | 41% (relative to native coelenterazine) | Not explicitly reported | [1] |
Key Signaling Pathways and Applications
Coelenterazine h is instrumental in elucidating various cellular processes through its application in specific signaling pathways. Two prominent examples are the aequorin-based detection of intracellular calcium and the BRET1 system for monitoring protein-protein interactions.
Aequorin-Mediated Calcium Signaling
The photoprotein aequorin, when reconstituted with coelenterazine h, becomes a sensitive luminometric indicator for intracellular calcium (Ca2+). In the absence of Ca2+, the apoaequorin-coelenterazine h complex is inactive. Upon binding of Ca2+ ions, aequorin undergoes a conformational change, catalyzing the oxidation of coelenterazine h. This reaction results in the emission of a flash of blue light, the intensity of which is directly proportional to the Ca2+ concentration.
Below is a diagram illustrating the aequorin-calcium signaling pathway.
Bioluminescence Resonance Energy Transfer (BRET1)
The BRET1 assay is a powerful technique to study protein-protein interactions in living cells. In this system, one protein of interest is fused to Renilla luciferase (Rluc), the donor, and the other protein is fused to a yellow or green fluorescent protein (YFP or GFP), the acceptor. When the two proteins interact, the donor and acceptor are brought into close proximity (<10 nm). Upon the addition of the substrate, coelenterazine h, Rluc emits blue light. If the acceptor is close enough, this energy is non-radiatively transferred to the acceptor, which then emits light at its characteristic longer wavelength (e.g., ~530 nm for YFP). The ratio of acceptor to donor emission is the BRET signal, which is indicative of protein interaction.
The following diagram outlines the experimental workflow of a BRET1 assay.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide protocols for the characterization of the coelenterazine h emission spectrum and its application in BRET and aequorin assays.
Measurement of Bioluminescence Emission Spectrum
This protocol outlines the steps to determine the bioluminescence emission spectrum of coelenterazine h with a specific luciferase.
Materials:
-
Purified luciferase (e.g., Renilla luciferase)
-
Coelenterazine h solution (in ethanol (B145695) or methanol, protected from light)
-
Assay buffer (e.g., Tris-HCl or PBS, pH 7.4)
-
Spectrofluorometer with bioluminescence detection mode
-
Cuvettes suitable for luminescence measurements
Procedure:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up if necessary (though for bioluminescence, the excitation source is off).
-
Set the instrument to bioluminescence or emission scan mode.
-
Define the emission wavelength range to be scanned (e.g., 350 nm to 650 nm).
-
Set the emission and excitation slit widths (a wider emission slit may be necessary for weak signals).
-
Set the integration time for signal collection at each wavelength.
-
-
Sample Preparation:
-
In a luminescence-compatible cuvette, add the appropriate volume of assay buffer.
-
Add the purified luciferase to the buffer to achieve the desired final concentration.
-
Initiate the reaction by injecting a small volume of the coelenterazine h stock solution into the cuvette and mix quickly. The final concentration of coelenterazine h should be optimized for the specific luciferase.
-
-
Data Acquisition:
-
Immediately place the cuvette in the spectrofluorometer.
-
Start the emission scan.
-
The instrument will record the intensity of the emitted light at each wavelength across the specified range.
-
-
Data Analysis:
-
The resulting data will be a plot of luminescence intensity versus wavelength.
-
The peak of this plot represents the maximum emission wavelength (λmax).
-
Correct the spectrum for the instrument's wavelength-dependent sensitivity if necessary, using a calibrated light source or appropriate correction factors.
-
Determination of Bioluminescence Quantum Yield
This protocol provides a generalized method for determining the bioluminescence quantum yield, which requires specialized equipment and careful calibration.
Materials:
-
Calibrated luminometer or spectrofluorometer with an integrating sphere.
-
Purified luciferase of known concentration.
-
Coelenterazine h solution of known concentration.
-
Assay buffer.
-
Luminescence standard (e.g., a calibrated light source or a chemical reaction with a known quantum yield).
Procedure:
-
Instrument Calibration:
-
Calibrate the light detection system (luminometer or integrating sphere setup) using a standard with a known photon flux. This calibration is crucial to convert the measured light intensity (in arbitrary units) to the absolute number of photons.
-
-
Measurement of Total Emitted Photons:
-
Prepare the reaction mixture as described for the emission spectrum measurement, ensuring the precise concentration of both luciferase and coelenterazine h is known.
-
The reaction should be set up so that the coelenterazine h is the limiting reagent, ensuring it is completely consumed.
-
Measure the total light emission over the entire course of the reaction until the signal returns to baseline.
-
Integrate the luminescence signal over time to obtain the total number of photons emitted.
-
-
Determination of Reacted Molecules:
-
The number of reacted coelenterazine h molecules is determined from its initial concentration and the reaction volume, assuming the reaction goes to completion.
-
-
Quantum Yield Calculation:
-
The bioluminescence quantum yield (Φ) is calculated using the following formula: Φ = (Total number of emitted photons) / (Total number of reacted coelenterazine h molecules)
-
BRET1 Assay Protocol
This protocol details the steps for performing a BRET1 assay to detect protein-protein interactions in mammalian cells.
Materials:
-
Mammalian cells suitable for transfection.
-
Expression vectors for Protein A-Rluc (donor) and Protein B-YFP (acceptor).
-
Cell culture medium and reagents.
-
Transfection reagent.
-
White, opaque 96-well microplates.
-
Coelenterazine h.
-
Luminometer capable of sequential dual-wavelength detection (e.g., with filters for ~475 nm and ~530 nm).
Procedure:
-
Cell Transfection:
-
Seed cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the donor (Protein A-Rluc) and acceptor (Protein B-YFP) plasmids. Include control wells with donor only, acceptor only, and untransfected cells.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Assay Preparation:
-
Gently wash the cells with PBS or serum-free medium.
-
Add buffer or medium to each well.
-
-
BRET Measurement:
-
Prepare a working solution of coelenterazine h (typically 5 µM final concentration).
-
Set up the luminometer to measure luminescence sequentially through two filters: a donor filter (e.g., 470-490 nm) and an acceptor filter (e.g., 520-540 nm).
-
Inject the coelenterazine h solution into a well and immediately begin reading the luminescence at both wavelengths.
-
Repeat for all wells.
-
-
Data Analysis:
-
For each well, calculate the raw BRET ratio: (Luminescence at acceptor wavelength) / (Luminescence at donor wavelength).
-
To correct for bleed-through of the donor signal into the acceptor channel, subtract the BRET ratio of the donor-only control from the BRET ratio of the donor-acceptor co-transfected cells. This gives the net BRET ratio.
-
An increase in the net BRET ratio indicates a specific interaction between Protein A and Protein B.
-
Aequorin-Based Calcium Assay Protocol
This protocol describes the use of aequorin reconstituted with coelenterazine h to measure intracellular calcium changes.
Materials:
-
Cells stably or transiently expressing apoaequorin.
-
Coelenterazine h.
-
Cell culture medium.
-
Buffer for the assay (e.g., Krebs-Ringer buffer).
-
Luminometer with an injection port.
-
Agonist or stimulus to induce calcium flux.
Procedure:
-
Aequorin Reconstitution:
-
Incubate the apoaequorin-expressing cells with coelenterazine h (typically 1-5 µM) in a serum-free medium or buffer for 1-4 hours at 37°C in the dark. This allows the coelenterazine h to enter the cells and reconstitute the active aequorin complex.
-
-
Cell Preparation:
-
Gently wash the cells to remove excess coelenterazine h.
-
Resuspend the cells in the assay buffer.
-
-
Luminescence Measurement:
-
Place the cell suspension in the luminometer.
-
Measure the baseline luminescence for a short period.
-
Inject the agonist or stimulus through the luminometer's injection port to trigger a calcium response.
-
Record the luminescence signal over time. The resulting light flash corresponds to the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The luminescence data is typically plotted as light intensity versus time.
-
The peak of the light emission and the area under the curve can be used to quantify the calcium response.
-
For calibration to absolute Ca2+ concentrations, a lysis step with a buffer containing a high concentration of Ca2+ and a detergent is performed at the end of the experiment to measure the total remaining aequorin.
-
References
An In-Depth Technical Guide to the Safe Handling and Use of Coelenterazine h Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and experimental guidelines for Coelenterazine (B1669285) h hydrochloride powder, a vital luciferin (B1168401) analog in bioluminescence research. Adherence to these recommendations is crucial for ensuring laboratory safety and maintaining the integrity of experimental data.
Compound Identification and Properties
Coelenterazine h hydrochloride is the hydrochloride salt of Coelenterazine h, a luminophore and a substrate for various luciferases, most notably Renilla luciferase (RLuc) and its variants like RLuc8.[1][2] It is a critical reagent in numerous biological assays, including BRET (Bioluminescence Resonance Energy Transfer) and calcium imaging, due to its enhanced sensitivity to calcium ions.[1][2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Synonyms | 2-Deoxycoelenterazine hydrochloride, CLZN-h hydrochloride | [1] |
| CAS Number | 50909-86-9 (for Coelenterazine h) | [2][4] |
| Molecular Formula | C₂₆H₂₁N₃O₂ · HCl | N/A |
| Molecular Weight | 407.46 g/mol (for Coelenterazine h) | [2] |
| Appearance | Yellow solid | [5] |
| Excitation/Emission | ~437 nm / ~466 nm | [1] |
| Solubility | Soluble in Methanol, Ethanol, and DMSO.[2][5] Insoluble in water.[2] | N/A |
| Melting Point | >200°C | [5] |
Safety and Hazard Information
This compound is classified as an irritant.[4] Appropriate safety precautions must be taken at all times.
Table 2: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] P332+P313: If skin irritation occurs: Get medical advice/attention.[4][7] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[7] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] P337+P313: If eye irritation persists: Get medical advice/attention.[4][7] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation.[7] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P271: Use only outdoors or in a well-ventilated area.[5][7][6] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7][6] |
Handling and Storage
Proper handling and storage are paramount to user safety and to prevent the degradation of the compound.
Handling:
-
Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood.[7][6]
-
Use personal protective equipment (PPE) as detailed in Table 3.
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store the powder in a tightly sealed container in a cool, dry, and well-ventilated area.[4][6][8]
-
Protect from light at all times, as the compound is light-sensitive. [1][3][4][8]
-
For long-term storage, it is recommended to store the powder at -20°C or -80°C.[3][6][8][9] The powder is stable for at least 3 years at -20°C.[2]
-
Store under an inert gas like argon or nitrogen to prevent oxidation.[1][3][4]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Reference |
| Respiratory Protection | NIOSH/MSHA or European Standard EN149 approved respirator if exposure limits are exceeded or irritation is experienced. | [6][8] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use proper glove removal technique. | [8] |
| Eye Protection | Safety glasses with side-shields or goggles. | [8][9] |
| Skin and Body Protection | Laboratory coat. | [4][6] |
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate personnel from the area.[6]
-
Ensure adequate ventilation.[6]
-
Wear appropriate PPE.[6]
-
Avoid breathing dust.[6]
-
Carefully sweep up the spilled powder using non-sparking tools and place it in a suitable, closed container for disposal.[6]
-
Clean the spill area with a 10% caustic solution and ventilate the area.[6]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][6][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][6][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[7][6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[6][8]
Experimental Protocols and Solution Preparation
This compound is typically prepared as a stock solution in an organic solvent before being diluted into an aqueous buffer for experimental use.
Table 4: Stock Solution Stability
| Solvent | Storage Temperature | Stability | Reference |
| Methanol or DMSO | -20°C | Up to 1 month | [2][5] |
| NanoFuel Solvent | -20°C or below | At least 1 year | [3] |
| General Solvent | -80°C | Up to 6 months to 1 year | [1][2] |
General Protocol for Stock Solution Preparation:
To prevent oxidation, it is recommended to use an acidified and degassed alcohol for dissolution.[3] Working solutions should be prepared fresh for each experiment.[1][3]
Caption: General workflow for preparing this compound solutions.
In Vitro Assay Protocol (Example: HeLa Cells): [1][10]
-
Transfect HeLa cells with the luciferase reporter construct (e.g., BRAC or G5A).[1][10]
-
Prepare a working solution of this compound (e.g., 10 µM) in cell culture medium or PBS.[1][10]
-
Detect luminescence using a fluorescence microscope or plate reader (Ex/Em = 437/466 nm).[1][10]
Caption: A typical workflow for an in vitro bioluminescence assay.
In Vivo Imaging Protocol (Example: Mice): [11]
-
Prepare a 5 mg/mL stock solution of Coelenterazine h in Ethanol + 2% v/v 3N HCl.[11]
-
Dilute the stock solution in PBS (e.g., 20 µL stock in 130 µL PBS).[11]
-
The recommended dosage for intravenous injection is 15-100 µ g/mouse .[11]
-
Inject the prepared solution into the mouse, for example, via the tail vein.
-
Image the animal as soon as possible after injection for the peak signal.[11]
For in vivo studies, a water-soluble formulation of Coelenterazine h is also available to avoid the potential toxicity of solvents like propylene (B89431) glycol.[12]
Caption: A streamlined workflow for in vivo imaging using Coelenterazine h.
Fire-Fighting and Disposal Considerations
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Hazardous Combustion Products: May liberate carbon oxides and nitrogen oxides in a fire.[6][9]
-
Special Procedures: Wear self-contained breathing apparatus and suitable protective clothing.[6]
Disposal:
-
Dispose of waste product and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the product to enter drains or water sources.[6][8][9]
This technical guide is intended to provide a comprehensive overview of the safe handling and use of this compound powder. It is essential to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and up-to-date information. Always perform a risk assessment before starting any new experimental protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. nanolight.com [nanolight.com]
- 4. registech.com [registech.com]
- 5. COELENTERAZINE H price,buy COELENTERAZINE H - chemicalbook [chemicalbook.com]
- 6. agscientific.com [agscientific.com]
- 7. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 8. nanolight.com [nanolight.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Can you provide a brief protocol on how to use coelenterazine h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
- 12. interchim.fr [interchim.fr]
Coelenterazine h Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on coelenterazine (B1669285) h hydrochloride, a key reagent in bioluminescence-based research. This document details its suppliers, purchasing options, technical specifications, and experimental applications, with a focus on enabling researchers to effectively source and utilize this compound in their studies.
Introduction to Coelenterazine h Hydrochloride
Coelenterazine h is a synthetic analog of coelenterazine, the luciferin (B1168401) responsible for the bioluminescence in many marine organisms, most notably the sea pansy Renilla reniformis. The "h" designation refers to the substitution at the C8 position of the imidazopyrazinone core. This compound is the salt form, which can offer improved handling and solubility characteristics.
Its primary utility in research stems from its interaction with luciferases, particularly Renilla luciferase (RLuc), and photoproteins like aequorin. Upon enzymatic oxidation by luciferase in the presence of oxygen, coelenterazine h emits a bright blue light. This property makes it an invaluable tool for a wide range of biological assays. Notably, coelenterazine h often exhibits significantly higher luminescence intensity compared to its native counterpart, making it particularly advantageous for sensitive applications.[1][2]
Suppliers and Purchasing Options
A variety of suppliers offer this compound in various purities and quantities to suit diverse research needs, from small-scale academic experiments to high-throughput screening in drug discovery.
| Supplier | Product Name | Catalog Number (Example) | Available Quantities | Purity |
| MedChemExpress | This compound | HY-D1024A | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg | ≥98.02% |
| Regis Technologies | Coelenterazine - H | Varies | 1 mg (Lyophilized), 10 mg | ≥97% |
| Fisher Scientific | Biotium Coelenterazine H | 50-196-4110 | 1 mg | Not Specified |
| Thomas Scientific | Coelenterazine H | CHM11K566, CHM11K567 | 50 µg, 1 mg, 250 µg | Not Specified |
| Santa Cruz Biotechnology | Coelenterazine-h | sc-206085 | Varies | >95% |
| Cayenne Chemical | Coelenterazine h | 16894 | Varies | ≥95% |
| AAT Bioquest | Coelenterazine h | 21159, 21165 | 1 mg, 10 mg | Not Specified |
| Invitrogen (Thermo Fisher Scientific) | Coelenterazine h | C6780 | 250 µg | Not Specified |
Note: This table is not exhaustive and represents a selection of suppliers. Pricing is not included as it is subject to change and may vary based on institutional agreements. Researchers are advised to visit supplier websites for the most current information.
Bulk and custom synthesis inquiries are typically welcomed by most primary manufacturers and specialized chemical suppliers.
Technical Data and Specifications
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use and storage.
| Property | Value |
| CAS Number | 50909-86-9 |
| Molecular Formula | C₂₆H₂₁N₃O₂ · HCl |
| Molecular Weight | 443.92 g/mol |
| Appearance | Light yellow to orange solid |
| Solubility | Soluble in methanol (B129727) and ethanol.[3] Some suppliers offer water-soluble formulations. |
| Storage Conditions | Store at -20°C, protected from light and moisture. For long-term storage, -80°C is recommended. Stock solutions in appropriate solvents can be stored at -20°C or -80°C for limited periods (e.g., up to 1-6 months), but fresh preparation is often recommended. |
| Excitation/Emission (with RLuc) | Approx. 437 nm / 466 nm |
Certificates of Analysis
Researchers should always request and consult the Certificate of Analysis (CoA) for the specific lot of this compound they purchase. The CoA provides critical data on purity (typically determined by HPLC), identity (confirmed by methods like ¹H NMR and mass spectrometry), and other quality control parameters. Purity levels for research-grade this compound are generally high, often exceeding 95-98%.
Quantitative Comparison of Coelenterazine Analogs
The choice of coelenterazine analog can significantly impact the outcome of an experiment. Coelenterazine h is often favored for its enhanced light output. The following table provides a comparative overview of the luminescent properties of various coelenterazine analogs when used with Renilla luciferase.
| Coelenterazine Analog | Relative Initial Intensity (vs. Native) | Relative Total Light (vs. Native) | Emission Max (nm) | Key Characteristics |
| Native Coelenterazine | 1 | 1 | ~475 | Standard substrate, good overall brightness. |
| Coelenterazine h | ~10-20x | Lower | ~475 | Higher initial flash, making it ideal for sensitive detection.[1][2] |
| Coelenterazine f | ~20x | Lower | ~473 | High luminescence intensity. |
| Coelenterazine cp | ~15x | Lower | ~442 | Higher intensity and faster response time with aequorin. |
| Coelenterazine n | Lower | Lower | ~467 | Low-sensitivity analog. |
| Coelenterazine 400a (DeepBlueC™) | Varies | Varies | ~400 | Blue-shifted emission, preferred for BRET applications to minimize spectral overlap with GFP/YFP acceptors. |
Data is compiled from various supplier and literature sources and should be considered as a general guide. Actual performance may vary depending on experimental conditions.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound.
Renilla Luciferase Reporter Gene Assay
This assay is widely used to study gene expression and regulation.
Materials:
-
Cells transfected with a vector containing the Renilla luciferase gene under the control of a promoter of interest.
-
Passive Lysis Buffer (e.g., 1X Passive Lysis Buffer).
-
This compound.
-
Assay Buffer (e.g., PBS or a specialized luciferase assay buffer).
-
Luminometer.
Protocol:
-
Cell Lysis:
-
Wash cultured cells once with PBS.
-
Aspirate the PBS and add an appropriate volume of 1X Passive Lysis Buffer to the cells.
-
Incubate at room temperature for 15-20 minutes with gentle rocking to ensure complete lysis.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Substrate Preparation:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in methanol or ethanol. Store protected from light.
-
Immediately before use, dilute the coelenterazine h stock solution to the desired working concentration (typically 1-10 µM) in the assay buffer.
-
-
Luminescence Measurement:
-
Add 20-100 µL of cell lysate to a luminometer tube or well of a white-walled microplate.
-
Inject or manually add an equal volume of the coelenterazine h working solution.
-
Immediately measure the luminescence using a luminometer. The signal is typically a flash, so a short integration time (e.g., 1-10 seconds) is recommended.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique for studying protein-protein interactions in living cells.
Materials:
-
Cells co-transfected with constructs encoding a donor protein fused to Renilla luciferase (RLuc) and an acceptor protein fused to a fluorescent protein (e.g., YFP or GFP).
-
This compound.
-
Assay medium (e.g., PBS or phenol (B47542) red-free cell culture medium).
-
Plate reader capable of measuring luminescence at two distinct wavelengths (e.g., with filters for ~475 nm and ~530 nm).
Protocol:
-
Cell Preparation:
-
Plate the co-transfected cells in a white, clear-bottom 96-well plate.
-
-
Substrate Addition:
-
Prepare a working solution of coelenterazine h in the assay medium (typically 5-10 µM).
-
Add the coelenterazine h working solution to the cells.
-
-
BRET Measurement:
-
Immediately after substrate addition, measure the luminescence emission at the donor wavelength (e.g., 460-480 nm) and the acceptor wavelength (e.g., 510-540 nm).
-
The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor to the light intensity emitted by the donor. An increase in this ratio indicates a close proximity between the donor and acceptor proteins.
-
In Vivo Bioluminescence Imaging
This technique allows for the non-invasive monitoring of biological processes in living animals.
Materials:
-
Animal model expressing Renilla luciferase in the tissue or cells of interest.
-
This compound (a water-soluble formulation is often preferred for in vivo use).
-
Sterile vehicle for injection (e.g., sterile PBS).
-
In vivo imaging system (IVIS) or a similar cooled CCD camera-based imaging system.
Protocol:
-
Substrate Preparation:
-
Prepare a sterile solution of coelenterazine h in the injection vehicle at the desired concentration. The optimal dose will need to be determined empirically but is often in the range of 1-5 mg/kg.
-
-
Animal Administration:
-
Anesthetize the animal.
-
Administer the coelenterazine h solution via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous injection).
-
-
Image Acquisition:
-
Immediately place the animal in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescence images. The peak signal for coelenterazine h is typically rapid, so imaging should commence as soon as possible after injection.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.
Caption: Enzymatic reaction of Coelenterazine h with Renilla Luciferase.
References
Methodological & Application
Application Notes and Protocols for In Vivo Bioluminescence Imaging in Mice Using Coelenterazine h Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coelenterazine (B1669285) h hydrochloride is a synthetic analog of coelenterazine, the luciferin (B1168401) for a variety of marine luciferases, most notably Renilla luciferase (RLuc) and its variants like RLuc8, as well as Gaussia luciferase (GLuc). Its reaction with these luciferases produces bioluminescence, a phenomenon that can be harnessed for non-invasive in vivo imaging in animal models. This technique is invaluable for tracking cells, monitoring gene expression, and assessing the efficacy of therapeutic agents in real-time within a living organism. Coelenterazine h is often preferred over native coelenterazine due to its potential for brighter initial light output.[1] This document provides detailed protocols and data for the use of coelenterazine h hydrochloride in bioluminescence imaging (BLI) in mice.
Data Presentation
The following tables summarize key quantitative parameters for in vivo imaging with this compound, compiled from various studies.
Table 1: Dosage and Administration of this compound
| Parameter | Value | Administration Route | Mouse Model | Reference |
| Dosage per Mouse | 15 - 100 µg | Intravenous (IV) | General | [2] |
| Dosage per Body Weight | 0.07 - 3.5 mg/kg | Intravenous (IV) | C6-Rluc implanted mice | [3] |
| Dosage per Body Weight | 0.07 - 2.1 mg/kg | Intravenous (IV) | CD1 mice with C6-hRluc cells | [4] |
| Dosage per Body Weight | 4 mg/kg | Intravenous (IV) | Nude mice with Gli36-Gluc/Rluc cells | [5][6] |
| Dosage per Body Weight | 4 µg/g (4 mg/kg) | Intravenous (IV) | General | [7] |
| Injection Volume | 25 - 150 µL | Intravenous (IV) | General | [2] |
| Injection Volume | 100 µL | Intravenous (IV) | General | [3] |
Table 2: Reagent Preparation and Storage
| Reagent | Preparation/Solvent | Concentration | Storage Conditions | Reference |
| Coelenterazine h Stock | Ethanol (B145695) + 2% v/v 3N HCl | 5 mg/mL | -80°C for 6 months; -20°C for 1 month (protect from light) | [2] |
| Coelenterazine h Stock | Ethanol, Methanol (purged with inert gas) | ~0.5 mg/mL | -20°C for ≥ 4 years (as solid) | [8] |
| Water-Soluble Coelenterazine h | Sterile Water (do not use PBS) | Up to 500 µg / 100 µL | -80°C (lyophilized powder) | [9][10] |
| Working Solution (from stock) | Dilute stock in PBS | Varies | Prepare fresh and use immediately | [11] |
| Working Solution (Water-Soluble) | Dilute in 0.9% NaCl if needed | Varies | Use immediately; ~10% activity loss after 24h at RT | [9] |
Experimental Protocols
Protocol 1: Standard this compound Preparation and Administration
This protocol is suitable for this compound that requires dissolution in an organic solvent.
Materials:
-
This compound powder
-
Ethanol (anhydrous)
-
3N Hydrochloric acid (HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
Microcentrifuge tubes
-
Syringes (e.g., insulin (B600854) syringes) and needles (e.g., 25 gauge or higher)[2]
-
Anesthetic (e.g., isoflurane)
-
Bioluminescence imaging system (e.g., IVIS)
Procedure:
-
Stock Solution Preparation (5 mg/mL):
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution.
-
Dilute the stock solution in sterile PBS to the desired final concentration. For example, add 20 µL of the 5 mg/mL stock solution to 130 µL of PBS.[2] This will result in a working solution that can be injected.
-
The final injection volume should typically be between 100-150 µL per mouse.[2]
-
-
Animal Preparation and Injection:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.[7]
-
Place the mouse in the imaging chamber.
-
Administer the prepared coelenterazine h working solution via intravenous (tail vein) injection. For rapid and widespread distribution, IV injection is recommended.[13] Intraperitoneal (IP) injection is an alternative but will result in delayed signal kinetics.[3]
-
-
Bioluminescence Imaging:
-
For IV injections, begin imaging immediately after substrate administration to capture the peak signal, which typically occurs within the first 1-5 minutes.[2][14]
-
Acquire images using a cooled CCD camera system. Typical acquisition times range from 5 seconds to 1 minute.[3][7]
-
Continue to acquire images at various time points (e.g., 2, 6, 8, and 11 minutes post-injection) to monitor the signal kinetics.[7]
-
Protocol 2: Water-Soluble Coelenterazine h Formulation
This protocol is for commercially available water-soluble formulations of coelenterazine h, which are designed to be non-toxic and avoid the use of organic solvents.[9][10]
Materials:
-
Lyophilized water-soluble coelenterazine h (e.g., 500 µ g/vial )
-
Sterile water (do not use PBS for initial reconstitution)[9]
-
Sterile 0.9% NaCl solution (optional, for further dilution)
-
Syringes and needles
-
Anesthetic
-
Bioluminescence imaging system
Procedure:
-
Reconstitution:
-
Allow the vial of lyophilized water-soluble coelenterazine h to warm to room temperature.[9]
-
Add a specified volume of sterile water to the vial (e.g., 100 µL to a 500 µg vial to achieve a concentration of 500 µ g/100 µL).[9]
-
Let the powder rehydrate for approximately 3 minutes, then vortex until completely dissolved.[9] Allow any air bubbles to dissipate.[9]
-
The reconstituted solution can be further diluted with sterile 0.9% NaCl if a lower concentration is desired.[9]
-
-
Animal Preparation and Injection:
-
Follow the same procedure for anesthetizing the mouse as described in Protocol 1.
-
Draw the desired volume of the reconstituted coelenterazine h solution into a syringe.
-
Inject the solution via the tail vein.
-
-
Bioluminescence Imaging:
-
Proceed with imaging immediately after injection, as described in Protocol 1, to capture the initial, peak bioluminescent signal.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of bioluminescence and the experimental workflow for in vivo imaging.
Caption: Mechanism of Renilla Luciferase Bioluminescence.
Caption: Experimental Workflow for In Vivo Imaging.
References
- 1. nanolight.com [nanolight.com]
- 2. Can you provide a brief protocol on how to use coelenterazine h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
- 3. Optical imaging of Renilla luciferase reporter gene expression in living mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imaging reversal of multidrug resistance in living mice with bioluminescence: MDR1 P-glycoprotein transports coelenterazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. interchim.fr [interchim.fr]
- 10. h-Coelenterazine-SOL (in vivo) [nanolight.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Renilla Luciferase Assays Using Coelenterazine h
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Coelenterazine (B1669285) h for the sensitive detection of Renilla luciferase (R-Luc) activity. This document outlines the advantages of Coelenterazine h, presents detailed experimental protocols, and offers insights into data interpretation for various research and drug development applications.
Renilla luciferase, a 36kDa monomeric protein isolated from the sea pansy (Renilla reniformis), has become a widely used reporter enzyme in biological research.[1][2] It catalyzes the oxidation of its substrate, coelenterazine, to produce a quantifiable light signal.[1][2][3] Coelenterazine h, a synthetic analog of native coelenterazine, offers distinct advantages for specific assay formats, particularly those requiring a stable, long-lasting luminescent signal.[1][4][5]
Principle of the Assay
The core of the assay is the enzymatic reaction between Renilla luciferase and Coelenterazine h. In the presence of oxygen, R-Luc catalyzes the oxidative decarboxylation of Coelenterazine h, resulting in the emission of blue light (peak emission ~480 nm).[6] The intensity of the emitted light is directly proportional to the amount of active Renilla luciferase present in the sample, which in turn reflects the activity of the genetic elements being studied (e.g., promoters, enhancers) or the cellular processes being monitored.
Diagram of the Bioluminescent Reaction
Caption: Bioluminescent reaction catalyzed by Renilla luciferase.
Advantages of Using Coelenterazine h
While native coelenterazine produces a bright, flash-type signal that decays rapidly, Coelenterazine h is engineered to provide a more stable, glow-type luminescence.[1] This key difference makes Coelenterazine h the preferred substrate for many applications.
Key Advantages:
-
Signal Stability: The reaction with Coelenterazine h produces a luminescent signal with a significantly longer half-life (greater than 60 minutes) compared to native coelenterazine.[1] This extended signal stability is advantageous for high-throughput screening (HTS) applications where plates are read over a period of time.
-
Reduced Signal Variability: The slower kinetics of the "glow" reaction minimize the impact of slight variations in reagent addition and measurement times, leading to more consistent and reproducible results.
-
Suitability for Automated Systems: The stable signal is well-suited for automated luminometers and robotic systems used in drug discovery and other large-scale screening efforts.
-
Enhanced Sensitivity in Certain Contexts: While the initial light output may be lower than with native coelenterazine, the reduced background autoluminescence and stable signal can lead to improved signal-to-noise ratios in some assay formats.[7]
Quantitative Data Summary
The choice of substrate significantly impacts the kinetics and intensity of the luminescent signal. The following table summarizes the key quantitative differences between native Coelenterazine and Coelenterazine h.
| Parameter | Native Coelenterazine | Coelenterazine h | Reference |
| Signal Type | Flash | Glow | [1] |
| Signal Half-life (approx.) | ~2.5 minutes (initial phase) | > 60 minutes | [1] |
| Initial Light Intensity | Higher | Lower | [4] |
| Recommended Assay Type | Manual, single-tube assays | High-throughput screening (HTS), automated assays | [1] |
| Molecular Weight | 423.5 g/mol | 407.5 g/mol | [8] |
Experimental Protocols
This section provides detailed protocols for performing Renilla luciferase assays using Coelenterazine h. These protocols are intended as a starting point and may require optimization based on the specific cell type, experimental conditions, and instrumentation used.
A. Reagent Preparation and Storage
Proper preparation and storage of reagents are critical for obtaining reliable and reproducible results.
1. Coelenterazine h Stock Solution:
-
Dissolving: Coelenterazine h is typically supplied as a lyophilized powder. It is soluble in methanol (B129727) or ethanol.[9] To prepare a stock solution, dissolve the powder in the recommended solvent to a concentration of 1 mg/mL.[4] For example, add 500 µL of methanol to 500 µg of lyophilized Coelenterazine h.[4]
-
Storage: Store the stock solution at -20°C or -80°C, protected from light.[4] Under these conditions, the stock solution is stable for at least one year.[4] Avoid repeated freeze-thaw cycles.
2. Assay Buffer:
-
A variety of assay buffers can be used, and commercial kits often provide an optimized buffer. A common buffer is phosphate-buffered saline (PBS), pH 7.2.
3. Working Solution:
-
Prepare the working solution fresh before each experiment and use it within a few hours.[10]
-
To prepare the working solution, dilute the Coelenterazine h stock solution into the assay buffer. A typical final concentration in the assay is between 10 µM and 100 µM.[4][11] For example, to make a 100 µM working solution, dilute 407.5 µL of a 1 mg/mL stock solution into 10 mL of assay buffer.[4]
B. Cell Lysis Protocol (for intracellular assays)
For assays measuring intracellular Renilla luciferase, cells must be lysed to release the enzyme.
-
Cell Culture: Plate cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate overnight.[12]
-
Transfection: Transfect cells with the Renilla luciferase reporter plasmid using a standard protocol and incubate for 16-72 hours.[12]
-
Washing: Gently wash the cells once with 1X PBS.
-
Lysis: Add 50-100 µL of 1X Cell Lysis Buffer to each well.
-
Incubation: Incubate the plate on a shaker at a moderate speed for 15 minutes to ensure complete lysis.[12]
C. Luminescence Measurement Protocol
-
Sample Preparation: Add 10-20 µL of cell lysate to a white or black opaque 96-well plate.[12]
-
Reagent Addition: Add 50 µL of the freshly prepared Coelenterazine h working solution to each well.
-
Incubation: Wait for 10 minutes to allow the luminescent signal to stabilize.[1][12]
-
Measurement: Measure the luminescence using a luminometer. The integration time is typically set to 1-10 seconds.[10][13]
Experimental Workflow Diagram
Caption: General experimental workflow for a Renilla luciferase assay.
Application in Signaling Pathway Analysis
Renilla luciferase reporter assays are powerful tools for dissecting signaling pathways. By placing the R-Luc gene under the control of a promoter that is regulated by a specific transcription factor, the activity of that signaling pathway can be monitored. For example, to study the NF-κB signaling pathway, a reporter construct containing multiple copies of the NF-κB response element upstream of the R-Luc gene can be used.
NF-κB Signaling Pathway Reporter Assay Diagram
Caption: Monitoring NF-κB signaling with a Renilla luciferase reporter.
Data Analysis and Interpretation
The output from a luminometer is typically given in Relative Light Units (RLU). To accurately interpret the results, it is important to include appropriate controls in your experimental design.
Essential Controls:
-
Untransfected Cells: To determine the background luminescence from the cells and assay reagents.
-
Vector Control: Cells transfected with a promoterless R-Luc vector to measure basal transcription levels.
-
Positive Control: Cells treated with a known activator of the signaling pathway to ensure the assay is working correctly.
Data Normalization:
For transient transfection experiments, it is often necessary to normalize the Renilla luciferase activity to account for variations in transfection efficiency and cell number. This is commonly done using a dual-luciferase assay, where a second reporter, such as firefly luciferase, is co-transfected under the control of a constitutive promoter.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | - Inefficient transfection- Cell death- Inactive luciferase enzyme- Incorrectly prepared reagents | - Optimize transfection protocol- Check cell viability- Use fresh cell lysates- Prepare fresh Coelenterazine h working solution |
| High Background | - Autoluminescence of Coelenterazine h- Contamination of reagents or equipment | - Subtract background RLU from untransfected cells- Use fresh, high-purity reagents and clean equipment |
| High Variability | - Inconsistent pipetting- Variations in cell number- Edge effects in the plate | - Use a multichannel pipette for reagent addition- Normalize to a co-transfected control reporter- Avoid using the outer wells of the plate |
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize Coelenterazine h for sensitive and reliable Renilla luciferase assays, enabling robust and reproducible data for a wide range of biological investigations.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. Coelenterazine - Wikipedia [en.wikipedia.org]
- 4. nanolight.com [nanolight.com]
- 5. Coelenterazine h [nanolight.com]
- 6. medilumine.com [medilumine.com]
- 7. promega.com [promega.com]
- 8. Coelenterazines [worldwide.promega.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. interchim.fr [interchim.fr]
- 11. medchemexpress.com [medchemexpress.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Illuminating Protein Interactions: A Step-by-Step Guide to Coelenterazine h in BRET Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Coelenterazine (B1669285) h in Bioluminescence Resonance Energy Transfer (BRET) experiments. This protocol is designed to assist researchers in accurately measuring protein-protein interactions in living cells, a critical aspect of cellular signaling research and drug discovery.
Introduction to BRET with Coelenterazine h
Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay technique used to monitor molecular interactions in real-time. The most common version, BRET1, utilizes the enzyme Renilla luciferase (Rluc) as a light-emitting donor molecule and a fluorescent protein, typically a yellow fluorescent protein (YFP), as the light-accepting acceptor molecule.
The process is initiated by the addition of a substrate, in this case, Coelenterazine h. In the presence of Coelenterazine h, Rluc emits blue light with a peak emission around 475-480 nm.[1][2] If the Rluc-tagged protein (donor) is in close proximity (typically less than 10 nm) to a YFP-tagged protein (acceptor), the energy from the light emitted by Rluc is transferred to the YFP, causing it to fluoresce at its characteristic longer wavelength of approximately 525-530 nm.[1][2] This energy transfer only occurs if the two proteins of interest are interacting. The ratio of the light emitted by the acceptor to the light emitted by the donor is calculated to determine the BRET signal.
Coelenterazine h is a synthetic analog of native coelenterazine and is a widely used substrate for BRET1 assays due to its bright signal and suitable emission spectrum for exciting YFP variants.[2][3]
Key Experimental Parameters and Data
The following table summarizes key quantitative data and instrument settings for a typical BRET experiment using Coelenterazine h.
| Parameter | Value | Notes |
| Coelenterazine h Final Concentration | 5 µM | Can be optimized, but 5 µM is a common starting point.[4][5][6][7] |
| Donor Emission Filter | 460 nm (± 25 nm bandwidth) or 485 nm (± 20 nm bandwidth) | To measure the light emitted by Renilla luciferase.[1][4][8][9] |
| Acceptor Emission Filter | 535 nm (± 25 nm bandwidth) or 530 nm (± 20 nm bandwidth) | To measure the light emitted by the Yellow Fluorescent Protein acceptor.[1][4][8][9] |
| Cell Density per Well (96-well plate) | ~20,000 cells | This should be optimized based on cell type and expression levels.[1][8] |
| Reading Time after Substrate Addition | Immediately and kinetically | The BRET signal can be dynamic; initial readings and time-course measurements are recommended.[1][7][8] |
| Förster Distance (Rluc-YFP) | ~4.4 nm | The distance at which energy transfer efficiency is 50%.[1][8] |
Signaling Pathway and Experimental Workflow
To visualize the underlying principles and the experimental steps, the following diagrams are provided.
Caption: BRET signaling pathway with Coelenterazine h.
Caption: General experimental workflow for a BRET assay.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a BRET assay in mammalian cells using Coelenterazine h.
Materials and Reagents
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Transfection reagent
-
Plasmids encoding Donor (Protein A-Rluc) and Acceptor (Protein B-YFP) fusion proteins
-
Plasmid encoding Donor only (Protein A-Rluc) for control
-
White, opaque 96-well microplates
-
Coelenterazine h[10]
-
Ethanol (B145695) or Methanol (B129727) for stock solution preparation[6][9][11]
-
Luminometer with two emission filters (e.g., 460 nm and 535 nm)
Procedure
Day 1: Cell Seeding
-
Seed mammalian cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Day 2: Transfection
-
Co-transfect the cells with plasmids encoding the donor (Protein A-Rluc) and acceptor (Protein B-YFP) fusion proteins using a suitable transfection reagent according to the manufacturer's protocol.
-
In a separate well, transfect cells with only the donor plasmid to serve as a negative control for BRET ratio calculation.
-
Incubate the cells for 24-48 hours post-transfection to allow for protein expression.[8]
Day 3 or 4: BRET Assay
1. Preparation of Coelenterazine h Stock Solution:
- Dissolve Coelenterazine h powder in ethanol or methanol to prepare a stock solution (e.g., 1 mM).[6][9]
- Store aliquots at -80°C, protected from light.[9][11] Coelenterazine solutions are susceptible to oxidation.[11]
2. Cell Harvesting and Plating:
- Gently wash the transfected cells with PBS.
- Detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping.
- Resuspend the cells in a suitable assay buffer (e.g., PBS or phenol (B47542) red-free medium) to a density of approximately 200,000 cells/mL.[1][8]
- Dispense 100 µL of the cell suspension (approximately 20,000 cells) into each well of a white, opaque 96-well plate.[1][8]
3. BRET Measurement:
- Prepare a working solution of Coelenterazine h by diluting the stock solution in the assay buffer to a concentration that will yield a final concentration of 5 µM upon addition to the cells.
- Set up the luminometer to sequentially measure the luminescence at the donor wavelength (e.g., 460 nm) and the acceptor wavelength (e.g., 535 nm).[1][8]
- Add the Coelenterazine h working solution to each well (e.g., 10 µL of a 50 µM solution to 90 µL of cells for a final concentration of 5 µM).[4]
- Immediately begin reading the plate.[1][8] It is recommended to take kinetic readings over a period of time (e.g., every minute for 10-20 minutes) as the signal may change.[7]
Data Analysis
-
Calculate the BRET Ratio: For each well, divide the luminescence signal measured at the acceptor wavelength by the signal measured at the donor wavelength.
-
BRET Ratio = Emission at 530 nm / Emission at 480 nm[6]
-
-
Calculate the Net BRET Ratio: To correct for background signal resulting from the bleed-through of the donor emission into the acceptor channel, subtract the BRET ratio of the donor-only control from the BRET ratio of the cells co-expressing the donor and acceptor.
-
Net BRET = BRET Ratio (Donor + Acceptor) - BRET Ratio (Donor only)[2]
-
-
Interpretation: An increase in the Net BRET ratio above the background indicates a specific interaction between the two proteins of interest.
Conclusion
This guide provides a robust framework for conducting BRET experiments using Coelenterazine h. By following these protocols and understanding the underlying principles, researchers can effectively investigate protein-protein interactions in their biological systems of interest. Optimization of cell number, plasmid concentrations, and substrate concentration may be necessary for specific cell types and protein pairs to achieve the best results.
References
- 1. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. berthold.com [berthold.com]
- 7. berthold.com [berthold.com]
- 8. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]
- 9. UT Knoxville | Department of Biochemistry & Cellular & Molecular Biology - Dr. Albrecht von Arnim's Lab Page [vonarnimlab.utk.edu]
- 10. nuvucameras.com [nuvucameras.com]
- 11. biotium.com [biotium.com]
Application Notes and Protocols for Coelenterazine H Hydrochloride in High-Throughput Screening
Introduction
Coelenterazine (B1669285) h hydrochloride is a synthetic analog of coelenterazine, the luciferin (B1168401) component of the bioluminescent system from the sea pansy Renilla reniformis. It serves as a substrate for Renilla luciferase (RLuc) and a cofactor for the photoprotein aequorin. A key characteristic of coelenterazine h is its significantly enhanced luminescence intensity, which can be over 10 times higher than that of native coelenterazine.[1][2][3][4] This property, along with its high signal-to-noise ratio and good cell permeability, makes it an ideal reagent for highly sensitive bioluminescent assays in a high-throughput screening (HTS) format.[1]
These application notes provide an overview of the use of coelenterazine h hydrochloride in HTS, with a focus on two major applications: Bioluminescence Resonance Energy Transfer (BRET) assays for monitoring protein-protein interactions and aequorin-based calcium assays.
Key Applications in High-Throughput Screening
-
Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET is a powerful technique to study protein-protein interactions in living cells. The assay relies on the non-radiative energy transfer between a bioluminescent donor, typically Renilla luciferase (RLuc), and a fluorescent acceptor molecule (e.g., YFP or GFP).[5][6] When the two proteins of interest, fused to RLuc and the acceptor respectively, are in close proximity (<10 nm), the energy from the coelenterazine h-driven RLuc reaction excites the acceptor, leading to a measurable fluorescent emission.[6] Coelenterazine h is a preferred substrate for BRET¹ assays due to its bright signal.[5][7]
-
Aequorin-Based Calcium Assays: Aequorin is a photoprotein that, when reconstituted with coelenterazine h, emits light in the presence of calcium ions.[8] This allows for the sensitive detection of intracellular calcium mobilization, a critical event in many signal transduction pathways, particularly those involving G-protein coupled receptors (GPCRs).[8][9][10] The enhanced brightness of the coelenterazine h-aequorin complex is particularly advantageous for measuring small changes in calcium concentration.[3][9][10]
Physicochemical and Luminescent Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₁N₃O₂·HCl | [1] |
| Molecular Weight | 407.5 g/mol (hydrochloride salt) | [1] |
| Appearance | Yellow powder | [1] |
| Solubility | Soluble in methanol (B129727) and ethanol | [1] |
| Excitation/Emission (Ca²⁺-bound aequorin) | 437 nm / 466 nm | [9][10] |
| Emission Maximum (RLuc) | ~475-480 nm | [5][11][12] |
| Luminescence Intensity | >10 times higher than native coelenterazine | [1][2][3][4] |
Experimental Protocols
Protocol 1: BRET Assay for GPCR-β-arrestin Interaction
This protocol describes a typical HTS workflow for monitoring the interaction between a G-protein coupled receptor (GPCR) and β-arrestin upon agonist stimulation.
Workflow Diagram:
Caption: BRET assay workflow for GPCR-β-arrestin interaction.
Materials:
-
HEK293 cells or other suitable cell line
-
Cell culture medium and supplements
-
Plasmids encoding GPCR-RLuc and β-arrestin-YFP
-
Transfection reagent
-
White, opaque 96- or 384-well microplates
-
This compound stock solution (1 mM in ethanol)
-
Assay buffer (e.g., PBS or HBSS)
-
Test compounds
-
Luminometer with two emission filters (e.g., 475 nm for donor and 530 nm for acceptor)
Procedure:
-
Cell Seeding: Seed cells into white, opaque microplates at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with plasmids encoding the GPCR-RLuc donor and the β-arrestin-YFP acceptor using a suitable transfection reagent. Incubate for 24-48 hours to allow for protein expression.
-
Compound Addition: Prepare serial dilutions of test compounds in the assay buffer. Add the compounds to the cells and incubate for the desired time to stimulate GPCR activation and subsequent β-arrestin recruitment.
-
Substrate Addition: Immediately before reading, add this compound to each well to a final concentration of 5 µM.[6][7][13][14]
-
Signal Detection: Measure the luminescence signal at the donor wavelength (e.g., 475 ± 20 nm) and the acceptor wavelength (e.g., 530 ± 20 nm) using a plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. The net BRET is calculated by subtracting the BRET ratio of a donor-only control.[14] Plot the BRET ratio against the compound concentration to generate dose-response curves.
Protocol 2: Aequorin-Based Calcium Assay for GPCR Screening
This protocol outlines a method for screening compounds that modulate GPCR activity by measuring changes in intracellular calcium levels.
Signaling Pathway Diagram:
Caption: GPCR (Gq)-mediated calcium signaling pathway.
Materials:
-
CHO-K1 or other suitable cell line stably expressing the target GPCR and apoaequorin
-
Cell culture medium and supplements
-
Black, clear-bottom 96- or 384-well microplates
-
This compound stock solution (1 mM in ethanol)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds
-
Luminometer with an injector
Procedure:
-
Cell Seeding: Plate the stable cell line in black, clear-bottom microplates and grow to confluency.
-
Aequorin Reconstitution: Remove the culture medium and add assay buffer containing this compound at a final concentration of 5-10 µM. Incubate for 2-4 hours at 37°C in the dark to allow for the reconstitution of aequorin.[9][10]
-
Compound Injection and Measurement: Place the plate in the luminometer. Inject the test compounds into the wells while simultaneously measuring the luminescent signal. The light emission is transient, so a kinetic reading is required.
-
Data Analysis: The data is typically presented as Relative Light Units (RLU). The peak RLU or the area under the curve can be used to quantify the calcium response. Generate dose-response curves by plotting the response against the compound concentration.
Quantitative Data Summary
| Assay Type | Parameter | Typical Value Range | Notes | Reference |
| BRET | Coelenterazine h concentration | 5 µM | Can be optimized (1-10 µM) | [6][7][13][14] |
| Z' factor | > 0.5 | Indicates a robust assay suitable for HTS | [13] | |
| Signal Stability | Reliable for at least 80 minutes | Allows for batch processing of plates | [13] | |
| Aequorin-Calcium | Coelenterazine h concentration | 5-10 µM | Higher concentrations may be needed for some cell lines | [9][10] |
| Incubation Time | 1-4 hours | For aequorin reconstitution | [9][10] | |
| Calcium Detection Range | ~0.1 µM to >100 µM | Broad dynamic range | [8][11] |
Conclusion
This compound is a superior substrate for Renilla luciferase and aequorin-based assays in the context of high-throughput screening. Its enhanced luminescent properties translate into higher sensitivity and improved assay performance, making it an invaluable tool for researchers in drug discovery and cell signaling. The protocols and data presented here provide a foundation for the successful implementation of this compound in HTS campaigns.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Biotium Coelenterazine H, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Coelenterazines [promega.com]
- 4. Coelenterazine - H - Regis Technologies [registech.com]
- 5. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. berthold.com [berthold.com]
- 7. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coelenterazine h *CAS#: 50909-86-9* | AAT Bioquest [aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biotium.com [biotium.com]
- 12. Table 1: [Properties of luciferases found as components in HTS assays.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 14. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Coelenterazine H Hydrochloride: Advanced Applications in Dual-Luciferase Reporter Assays
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-luciferase reporter assays are a cornerstone of modern biological research, enabling the sensitive and quantitative analysis of gene expression, signal transduction, and protein-protein interactions. These assays typically employ a primary "experimental" reporter (commonly Firefly luciferase) to monitor a specific cellular event and a secondary "control" reporter (such as Renilla luciferase) for normalization. The choice of substrate for the control luciferase is critical for assay performance. Coelenterazine (B1669285) h, a synthetic analog of the native coelenterazine, has emerged as a superior substrate for Renilla and Gaussia luciferases in dual-assay formats, offering enhanced signal stability and a "glow-type" luminescence that simplifies high-throughput screening. This document provides detailed application notes and protocols for the use of coelenterazine h hydrochloride in dual-luciferase reporter assays.
Coelenterazine h is a luminescent substrate for luciferases derived from sea pansy (Renilla reniformis) and copepods (Gaussia princeps).[1] Its key advantage over native coelenterazine lies in its reaction kinetics. While native coelenterazine produces a bright "flash" of light that decays rapidly, coelenterazine h generates a more stable, prolonged luminescent signal.[2] This "glow-type" reaction is particularly advantageous in high-throughput screening applications, as it allows for a longer measurement window without the need for luminometers with injectors.
Key Advantages of this compound
-
Enhanced Signal Stability: The luminescent signal produced with coelenterazine h has a significantly longer half-life compared to native coelenterazine, providing greater experimental flexibility.[2]
-
"Glow-Type" Luminescence: The stable signal simplifies assay procedures, especially for manual plate reading and high-throughput screening.
-
High Sensitivity: Coelenterazine h offers high sensitivity for the detection of Renilla and Gaussia luciferase activity.
Data Presentation
The following tables summarize the key characteristics and performance metrics of this compound in comparison to native coelenterazine for dual-luciferase assays.
Table 1: Properties of Coelenterazine Analogs
| Property | Coelenterazine H | Native Coelenterazine |
| Reaction Kinetics | Glow-type, stable signal | Flash-type, rapid decay |
| Signal Half-life | > 60 minutes (in glow-type assays)[3][4] | ~2.5 minutes (initial phase)[4] |
| Primary Luciferase Substrate | Renilla, Gaussia luciferases | Renilla, Gaussia luciferases |
| Emission Maximum | ~475 nm | ~475 nm |
| Storage (as solid) | -20°C to -80°C, protected from light | -20°C to -80°C, protected from light |
| Solvent for Stock Solution | Methanol or Ethanol (B145695) | Methanol or Ethanol |
Table 2: Performance in Dual-Luciferase Reporter Assays
| Parameter | Coelenterazine H | Native Coelenterazine |
| Assay Format Suitability | High-throughput screening, manual assays | Assays with automated injectors |
| Signal-to-Noise Ratio | High, due to stable signal and low autoluminescence | High, but requires precise timing |
| Quenching Efficiency of Firefly Luciferase | High (with appropriate quenching buffer) | High (with appropriate quenching buffer) |
| Cross-reactivity with Firefly Luciferase | Minimal | Minimal |
Experimental Protocols
This section provides a detailed protocol for a dual-luciferase reporter assay using Firefly luciferase as the primary reporter and Renilla luciferase with this compound as the control reporter.
Materials and Reagents
-
Cells co-transfected with Firefly and Renilla luciferase reporter vectors
-
This compound
-
D-Luciferin
-
Passive Lysis Buffer (e.g., 25mM Tris-phosphate pH 7.8, 2mM DTT, 2mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton® X-100)
-
Firefly Assay Buffer (e.g., 20mM Tricine, 1.07mM (MgCO3)4Mg(OH)2·5H2O, 2.67mM MgSO4, 0.1mM EDTA, 33.3mM DTT, 270µM Coenzyme A, 470µM D-Luciferin, 530µM ATP)
-
Quench/Renilla Assay Buffer (e.g., 1.1M NaCl, 2.2mM Na2EDTA, 0.22M KxPO4 pH 5.1, 44mg/L BSA, 1.3M NaN3)
-
Methanol or Ethanol (for dissolving coelenterazine h)
-
Luminometer-compatible microplates (white, opaque)
-
Luminometer
Preparation of Reagents
-
Coelenterazine H Stock Solution (2 mM): Dissolve 10 mg of this compound in 12.2 ml of 100% ethanol and 120 µl of concentrated HCl.[5] Store in small aliquots at -80°C, protected from light.
-
Firefly Luciferase Assay Reagent: Prepare the Firefly Assay Buffer as described above. This solution can be stored at -20°C.
-
Renilla Luciferase Assay Reagent: On the day of the assay, add the 2 mM coelenterazine h stock solution to the Quench/Renilla Assay Buffer to a final concentration of 1-5 µM. Prepare this solution fresh before use and keep it on ice, protected from light.
Assay Procedure
-
Cell Lysis:
-
Remove growth medium from cultured cells.
-
Wash the cells once with an appropriate volume of phosphate-buffered saline (PBS).
-
Add an appropriate volume of Passive Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).
-
Incubate at room temperature for 15 minutes with gentle rocking.
-
-
Firefly Luciferase Assay:
-
Add an equal volume of Firefly Luciferase Assay Reagent to each well containing cell lysate (e.g., 20 µL).
-
Mix briefly by pipetting.
-
Measure the firefly luminescence immediately in a luminometer.
-
-
Renilla Luciferase Assay:
-
Add an equal volume of the freshly prepared Quench/Renilla Assay Reagent (containing coelenterazine h) to each well (e.g., 20 µL).
-
Mix briefly. The quenching components in this buffer will inhibit the firefly luciferase activity.
-
Incubate for 5-10 minutes at room temperature to allow the Renilla luciferase signal to stabilize.
-
Measure the Renilla luminescence in the luminometer.
-
Data Analysis
-
Normalization: For each sample, divide the Firefly luciferase reading by the Renilla luciferase reading. This normalization corrects for variations in transfection efficiency and cell number.[6]
-
Relative Luciferase Activity: Express the normalized data as a fold change relative to a control sample (e.g., cells transfected with a control plasmid or untreated cells).
Visualizations
The following diagrams illustrate key concepts and workflows related to dual-luciferase reporter assays using this compound.
Caption: Workflow for a dual-luciferase reporter assay.
Caption: GPCR signaling leading to reporter gene expression.
Caption: NF-κB signaling pathway leading to reporter gene expression.
Conclusion
This compound is a valuable reagent for dual-luciferase reporter assays, offering significant advantages in terms of signal stability and ease of use, particularly in high-throughput applications. By following the detailed protocols and understanding the underlying principles of the assay, researchers can obtain reliable and reproducible data for a wide range of biological investigations. The provided diagrams offer a visual guide to the experimental workflow and the signaling pathways that can be interrogated using this powerful technology.
References
- 1. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. abeomics.com [abeomics.com]
- 4. promega.com [promega.com]
- 5. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
Preparing Coelenterazine h Hydrochloride Stock Solutions: An Application Note and Protocol
Application Note
Coelenterazine (B1669285) h hydrochloride is a synthetic analog of coelenterazine, the luciferin (B1168401) responsible for the bioluminescence in many marine organisms.[1][2] It serves as a luminescent substrate for various luciferases, most notably Renilla luciferase (RLuc) and its variants like RLuc8.[3][4][5] A key feature of coelenterazine h is its enhanced sensitivity to calcium ions (Ca²⁺) when complexed with the photoprotein aequorin, making it a valuable tool for detecting subtle changes in intracellular Ca²⁺ concentrations.[3][4][5] Its applications are widespread in biological research and drug development, including bioluminescence resonance energy transfer (BRET) assays, reporter gene assays, and high-throughput screening.[1][2][6]
Proper preparation of coelenterazine h hydrochloride stock solutions is critical for obtaining reliable and reproducible results in these sensitive assays. This document provides a detailed protocol for the preparation, storage, and handling of these stock solutions to ensure their stability and efficacy. Factors such as solvent choice, concentration, and storage conditions significantly impact the performance of this reagent.[7][8] Due to its sensitivity to light and oxidation, careful handling is paramount.[7][8]
Quantitative Data Summary
The solubility and recommended concentrations of this compound in various solvents are summarized in the table below for easy reference. It is crucial to use high-purity, anhydrous solvents to minimize degradation of the compound.
| Solvent | Solubility | Recommended Stock Concentration | Storage of Stock Solution |
| Methanol (B129727) (MeOH) | Soluble[1][9] | 1 mg/mL[8] to 10 mM[3][5] | -20°C for up to 1 month[1], or -80°C for up to 1 year[4]. Protect from light.[3][5] |
| Ethanol (EtOH) | Soluble[1][9] | 0.5 mg/mL[9] to 10 mM[3][5] | -20°C for up to 1 month[1], or -80°C for up to 1 year[4]. Protect from light.[3][5] |
| Dimethyl sulfoxide (B87167) (DMSO) | 81 mg/mL (198.79 mM)[4] | As needed, higher concentrations possible. | -20°C for up to 1 month, or -80°C for up to 1 year. Use fresh, moisture-free DMSO.[4] |
| NanoFuel Solvent | High solubility | 1 mg/mL | -20°C or below for at least one year.[8] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL stock solution in methanol. This is a commonly used concentration for subsequent dilution into working solutions for various assays.
Materials:
-
This compound powder
-
Anhydrous methanol (ACS grade or higher)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
-
Pipettes and sterile tips
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to degradation.
-
Weighing: Carefully weigh out the desired amount of this compound in a fume hood. For a 1 mg/mL solution, you will weigh 1 mg of the powder.
-
Dissolution:
-
Mixing: Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and yellow.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes.[4]
-
Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[1][4] Always protect the solution from light.[3][5][10]
-
Preparation of Working Solution: When ready to use, thaw an aliquot of the stock solution and dilute it to the final desired concentration (e.g., 1-10 µM) in the appropriate assay buffer or cell culture medium.[3][5] It is highly recommended to prepare the working solution immediately before use as the compound is unstable in aqueous solutions.[5][7]
Diagrams
Caption: Experimental Workflow for Stock Solution Preparation.
Caption: Simplified Bioluminescence Reaction Pathway.
References
- 1. COELENTERAZINE H price,buy COELENTERAZINE H - chemicalbook [chemicalbook.com]
- 2. Coelenterazine h | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lighting up bioluminescence with coelenterazine: strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. nanolight.com [nanolight.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Coelenterazine - H - Regis Technologies [registech.com]
Optimizing Coelenterazine h Concentration for Robust Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Coelenterazine (B1669285) h (h-CTZ), a synthetic analog of native coelenterazine, is a critical reagent in a multitude of cell-based assays due to its role as a luminescent substrate for various luciferases and photoproteins. Its unique properties, including a higher initial light output with aequorin and a longer-lasting signal with Renilla luciferase, make it a versatile tool for studying complex cellular processes such as intracellular calcium dynamics and protein-protein interactions.[1][2] Achieving optimal assay performance, however, is critically dependent on the careful titration of Coelenterazine h concentration. This document provides detailed application notes and protocols to guide researchers in determining the optimal working concentration of Coelenterazine h for their specific cell-based assays.
Key Applications and Recommended Concentrations
The optimal concentration of Coelenterazine h varies significantly depending on the assay type, the specific luciferase or photoprotein being used, the cell type, and the instrumentation. The following table summarizes recommended concentration ranges for common applications based on established protocols and literature.
| Assay Type | Luciferase/Photoprotein | Typical Cell Lines | Recommended Concentration Range | Key Considerations |
| Bioluminescence Resonance Energy Transfer (BRET) | Renilla luciferase (RLuc), RLuc8 | HEK293, COS-1, CHO | 1 µM - 10 µM[3][4][5] | Start with 5 µM and optimize.[4][5] Higher concentrations may increase background signal. The signal is often stable for 30-60 minutes.[5] |
| Calcium Assays | Aequorin | Various (e.g., CHO, HeLa) | 5 µM - 10 µM[6] | Coelenterazine h offers up to 20-fold higher initial light intensity compared to native coelenterazine, enhancing sensitivity to Ca²⁺.[1][2] |
| Reporter Gene Assays | Renilla luciferase (RLuc) | Various | 1 µM - 10 µM | The prolonged glow kinetic of Coelenterazine h with RLuc is advantageous for high-throughput screening (HTS).[2] |
| NanoLuc® Luciferase Assays | NanoLuc® (Nluc) | Various | 5 µM | While furimazine is the preferred substrate for NanoLuc, Coelenterazine h can also be used and produces a sufficiently bright signal for some applications.[7] |
| In Vivo Imaging | Renilla luciferase (RLuc), Gaussia luciferase (GLuc) | N/A (Animal models) | 15 - 100 µ g/mouse [8] | Water-soluble formulations of Coelenterazine h are recommended to avoid toxicity associated with organic solvents.[9][10] |
Experimental Protocols
Protocol 1: Preparation of Coelenterazine h Stock and Working Solutions
Proper preparation and storage of Coelenterazine h are crucial for maintaining its activity and ensuring reproducible results. Coelenterazine h is susceptible to oxidation and light degradation.[1][11]
Materials:
-
Lyophilized Coelenterazine h powder
-
Anhydrous ethanol (B145695) or methanol[1][3] (NanoFuel™ Solvent is also recommended for enhanced stability[1])
-
Argon or nitrogen gas
-
Light-blocking microcentrifuge tubes
-
-80°C freezer
Procedure:
-
Reconstitution of Stock Solution:
-
Allow the lyophilized Coelenterazine h vial to equilibrate to room temperature before opening to prevent condensation.
-
Under dim light, dissolve the Coelenterazine h powder in anhydrous ethanol or methanol (B129727) to create a stock solution. A common stock concentration is 1 mg/mL.[1] For example, dissolve 1 mg of Coelenterazine h (MW: 407.46 g/mol ) in 2.45 mL of ethanol for a 1 mM stock solution.
-
To prevent oxidation, it is recommended to use degassed and acidified alcohol.[1]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into small, single-use volumes in light-blocking microcentrifuge tubes.
-
Purge the headspace of each tube with argon or nitrogen gas before sealing.
-
Store the aliquots at -80°C, protected from light.[1][3] Properly stored stock solutions are stable for at least one year.[1]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution on ice, protected from light.
-
Dilute the stock solution to the desired final working concentration using an appropriate assay buffer (e.g., PBS, HBSS, or cell culture medium).[1][12] For example, to make a 10 µM working solution from a 1 mM stock, dilute 10 µL of the stock into 990 µL of buffer.
-
Prepare the working solution fresh before each experiment and keep it on ice and protected from light.[1][3]
-
Protocol 2: Optimization of Coelenterazine h Concentration for BRET Assays
This protocol provides a framework for determining the optimal Coelenterazine h concentration for a BRET assay measuring the interaction between two proteins tagged with a donor (Renilla luciferase) and an acceptor (e.g., YFP).
Materials:
-
HEK293 cells co-transfected with donor (Protein A-RLuc) and acceptor (Protein B-YFP) constructs
-
Control cells (transfected with donor only, acceptor only, and empty vectors)
-
White, opaque 96-well microplates suitable for luminescence measurements
-
Coelenterazine h working solutions (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM, 20 µM)
-
Plate reader with luminescence detection capabilities for BRET (e.g., filters for 485 nm and 530 nm)
Procedure:
-
Cell Plating:
-
Seed the transfected cells into a white, opaque 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Assay Initiation:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with PBS or an appropriate assay buffer.
-
Add the desired volume of assay buffer to each well.
-
-
Substrate Addition and Signal Measurement:
-
Add an equal volume of the different Coelenterazine h working solutions to the respective wells to achieve the final desired concentrations.
-
Incubate the plate at room temperature for 2-5 minutes, protected from light.[4]
-
Measure the luminescence signal at two wavelengths: one for the donor (e.g., 485 nm) and one for the acceptor (e.g., 530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio for each concentration: (Acceptor Emission) / (Donor Emission).
-
Determine the Net BRET by subtracting the BRET ratio of the donor-only control from the BRET ratio of the co-transfected cells.
-
Plot the Net BRET signal as a function of Coelenterazine h concentration. The optimal concentration is typically the lowest concentration that provides a robust and stable signal with a high signal-to-noise ratio. Concentrations as low as 1 µM can be effective.[5]
-
Signaling Pathways and Experimental Workflows
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful technique for monitoring protein-protein interactions in living cells. The process relies on the non-radiative energy transfer from a bioluminescent donor molecule (e.g., Renilla luciferase) to a fluorescent acceptor molecule (e.g., YFP) when they are in close proximity.
Caption: BRET signaling pathway illustrating energy transfer.
Aequorin-Based Calcium Assay
Aequorin is a photoprotein that emits light in the presence of calcium ions. To become active, apoaequorin must first be reconstituted with its cofactor, Coelenterazine h. The subsequent binding of Ca²⁺ triggers a conformational change, leading to the oxidation of Coelenterazine h and the emission of a flash of light.
Caption: Aequorin activation and luminescence pathway.
General Workflow for Optimizing Coelenterazine h Concentration
A systematic approach is essential for determining the ideal substrate concentration for any new cell-based assay. The following workflow provides a general guideline for this optimization process.
Caption: Workflow for Coelenterazine h concentration optimization.
References
- 1. nanolight.com [nanolight.com]
- 2. Coelenterazine h [nanolight.com]
- 3. UT Knoxville | Department of Biochemistry & Cellular & Molecular Biology - Dr. Albrecht von Arnim's Lab Page [vonarnimlab.utk.edu]
- 4. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A general method for quantifying ligand binding to unmodified receptors using Gaussia luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Can you provide a brief protocol on how to use coelenterazine h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
- 9. h-Coelenterazine-SOL (in vivo) [nanolight.com]
- 10. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vivo Administration of Water-Soluble Coelenterazine h
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and widely adopted technology for noninvasively monitoring biological processes in living animals.[1][2] This technique relies on the enzymatic reaction between a luciferase reporter protein and its corresponding substrate, luciferin, to generate visible light.[1][3] Coelenterate luciferases, such as Renilla luciferase (RLuc) and Gaussia luciferase (GLuc), are frequently used reporters that catalyze the oxidation of the substrate Coelenterazine (CTZ) to produce blue light, a reaction that notably does not require ATP.[1][4]
A significant historical limitation for in vivo studies using coelenterate luciferases was the poor aqueous solubility of native Coelenterazine.[4] This necessitated dissolving the substrate in organic solvents like propylene (B89431) glycol or alcohol, which can be toxic when administered systemically, especially at high doses.[5][6][7] The development of water-soluble Coelenterazine h (s-CTZ-h) has overcome this major hurdle. This formulation is non-toxic, iso-osmotic, and free of propylene glycol and alcohol, allowing for safe administration at higher concentrations.[5][6][7] Consequently, water-soluble CTZ-h yields significantly higher signal intensity—up to 100-fold greater—compared to native CTZ, enhancing sensitivity for demanding applications like tracking small cell populations, early tumor metastasis, and apoptosis.[4]
Key Applications
The high sensitivity and safety profile of water-soluble Coelenterazine h make it an ideal substrate for a wide range of in vivo research areas, including:
-
Oncology: Monitoring tumor growth, metastasis, and response to therapeutic agents.[4][8]
-
Immunology: Tracking the trafficking and activation of immune cells.[4]
-
Gene and Cell Therapy: Assessing the delivery, persistence, and activity of gene vectors and therapeutic cells.[4]
-
Virology: Studying viral infection dynamics and replication.[4]
-
Neuroscience: Investigating neural processes and cell signaling.[4]
-
Drug Development: Evaluating pharmacodynamics and the engagement of biological targets in real-time.[9]
Data Presentation
Reconstitution of Lyophilized Water-Soluble Coelenterazine h
Water-soluble Coelenterazine h is typically supplied as a lyophilized powder in 500 µg vials.[6][7] Reconstitution should be performed with sterile water, as PBS is not recommended.[5][7] The following table provides a guide for reconstitution to achieve desired injection concentrations.
| Desired Dose per Injection | Add Sterile Water | Final Concentration | Example Injection Volume | Number of Injections per Vial |
| 100 µg | 500 µL | 1 µg/µL | 100 µL | 5 |
| 250 µg | 200 µL | 2.5 µg/µL | 100 µL | 2 |
| 500 µg | 100 µL | 5 µg/µL | 100 µL | 1 |
| Data compiled from product information sheets.[5][7] |
Comparative In Vivo Performance
Studies have demonstrated the superior performance of water-soluble Coelenterazine (s-CTZ) compared to native CTZ dissolved in alcohol-based solvents. The ability to safely administer higher doses of s-CTZ leads to a dramatic increase in light output.
| Luciferase Reporter | Animal Model | Substrate & Dose | Signal Increase (vs. Native CTZ) | Reference |
| Gaussia Luciferase (GLuc) | Nude Mice | s-CTZ (100 µg) | ~10-fold | [4] |
| Renilla Luciferase (RLuc) | Nude Mice | s-CTZ (100 µg) | ~4-fold | [4] |
| Gaussia Luciferase (GLuc) | Nude Mice | s-CTZ (500 µg) | >120-fold | [4] |
| Renilla Luciferase (RLuc) | Nude Mice | s-CTZ (500 µg) | ~30-fold | [4] |
| Data extracted from Tannous, B.A. et al., Mol Ther. 2012.[4] |
Experimental Protocols
This section provides a detailed protocol for a typical in vivo bioluminescence imaging experiment in mice using water-soluble Coelenterazine h.
Materials and Reagents
-
Water-soluble Coelenterazine h (lyophilized, 500 µg vial)[6][7]
-
Sterile 0.9% NaCl solution (optional, for further dilution)[7]
-
Animal model expressing a coelenterate luciferase (e.g., GLuc, RLuc)
-
Insulin (B600854) syringes (e.g., 29-gauge, low dead volume)[5][7]
-
Anesthesia (e.g., isoflurane) and induction chamber
-
In vivo imaging system (IVIS) equipped with a sensitive cooled CCD camera
-
Analysis software with tools for defining Regions of Interest (ROI)
Reagent Preparation (Substrate Reconstitution)
-
Warm Vial: Allow the vial of lyophilized water-soluble CTZ-h to warm to room temperature before opening.[5][7]
-
Add Sterile Water: Using a sterile syringe, add the appropriate volume of sterile water to the vial as determined by your desired final concentration (see Table 3.1). For a high-concentration stock of 5 µg/µL, add 100 µL of sterile water to a 500 µg vial.[7]
-
Rehydrate and Dissolve: Let the powder rehydrate for approximately 3 minutes, then vortex the vial until the substrate is completely dissolved.[5][7] This may take up to a minute.[5][7] The resulting solution should be a clear yellow liquid.[7]
-
Settle: Let the vial sit on the bench for 5-10 minutes to allow any air bubbles to dissipate.[5][7]
-
Use Promptly: The reconstituted substrate should be used promptly. If stored at room temperature, it may lose approximately 10% of its activity within 24 hours.[5][7] For long-term storage, keep at -80°C and protect from light and moisture.[5]
Animal Handling and Administration
-
Anesthetize Animal: Anesthetize the mouse using isoflurane (B1672236) (or other appropriate anesthetic) in an induction chamber. Maintain anesthesia during the procedure using a nose cone.
-
Prepare for Injection: Place the animal on a heated stage to maintain body temperature and use a restraining device to provide access to the tail vein.
-
Draw Substrate: Carefully draw the desired volume of reconstituted Coelenterazine h solution into a low-dead-volume insulin syringe.[5] A typical dose for a 25-gram mouse is 100-200 µg, though higher doses up to 500 µg can be used for maximum signal.[5]
-
Administer Substrate: Administer the substrate via intravenous (IV) tail vein injection.[5][7] Inject slowly to ensure optimal distribution throughout the body.[5] The IV route provides rapid and widespread biodistribution.
Bioluminescence Imaging Procedure
-
Position Animal: Immediately after substrate injection, place the anesthetized animal inside the light-tight chamber of the IVIS system. The kinetics of coelenterate luciferases are often rapid ("flash" kinetics), making immediate imaging crucial.[4][10]
-
Set Acquisition Parameters: Configure the imaging software. Typical settings include:
-
Exposure Time: 30 seconds to 5 minutes, depending on signal intensity.
-
Binning: Medium to high.
-
F/Stop: f/1.
-
Emission Filter: Open or a blue/green filter appropriate for the ~480 nm emission peak.[11]
-
-
Acquire Images: Begin image acquisition. It is recommended to acquire a sequence of images over time (e.g., every 1-2 minutes for 15-30 minutes) to capture the peak signal and understand the signal kinetics.
-
Post-Imaging: After the imaging session, return the animal to its cage and monitor until it has fully recovered from anesthesia.
Data Analysis
-
Define ROI: Use the analysis software to draw Regions of Interest (ROI) over the anatomical areas where the signal is expected (e.g., tumor, specific organ).
-
Quantify Signal: Quantify the light emission from each ROI. The signal is typically expressed in units of radiance (photons/second/cm²/steradian).
-
Analyze Kinetics: Plot the signal intensity over time for each ROI to determine the time of peak emission and the duration of the signal.
Visualizations
Experimental Workflow
Caption: Workflow for in vivo bioluminescence imaging.
Principle of Bioluminescent Signal Generation
Caption: Mechanism of light production and detection.
Advantage of Water-Soluble Formulation
Caption: Comparison of native vs. water-soluble CTZ-h.
References
- 1. Prolonged bioluminescence imaging in living cells and mice using novel pro-substrates for Renilla luciferase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01656E [pubs.rsc.org]
- 2. Optical imaging of Renilla luciferase reporter gene expression in living mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Series Coelenterazine-Driven Combinatorial Bioluminescence Imaging Systems for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. h-Coelenterazine-SOL (in vivo) [nanolight.com]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Dual Reporter Bioluminescence Imaging with NanoLuc and Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.sg]
Application of Coelenterazine H in Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenterazine (B1669285) h is a key substrate for the bioluminescent enzyme Renilla luciferase (Rluc) and its variants, widely employed in the study of protein-protein interactions (PPIs) within living cells. Its primary application is in Bioluminescence Resonance Energy Transfer (BRET) assays, a powerful technology for monitoring the proximity of two molecules in real-time. This document provides detailed application notes and protocols for utilizing coelenterazine h in PPI studies, with a focus on the BRET technique.
BRET is a proximity-based assay that relies on the non-radiative transfer of energy from a bioluminescent donor to a fluorescent acceptor molecule.[1] In a typical BRET experiment to study PPIs, two proteins of interest are genetically fused to a donor luciferase (e.g., a variant of Renilla luciferase) and an acceptor fluorophore (e.g., a variant of Green Fluorescent Protein, GFP), respectively.[2] When the two proteins interact, the donor and acceptor are brought into close proximity (<10 nm), allowing for energy transfer from the luciferase, upon oxidation of its substrate coelenterazine h, to the acceptor fluorophore.[1][3] This results in the emission of light by the acceptor at its characteristic wavelength.[2] The BRET signal, calculated as the ratio of acceptor emission to donor emission, is a direct measure of the interaction between the two proteins.[4]
Coelenterazine h is the preferred substrate for the BRET¹ system, where its oxidation by Renilla luciferase results in light emission peaking at approximately 480 nm.[2] This emission spectrum overlaps well with the excitation spectrum of commonly used yellow fluorescent proteins (YFPs) like Venus, making them suitable acceptor partners.[2]
Key Applications
-
Real-time monitoring of PPIs in living cells: BRET allows for the dynamic study of protein interactions in their native cellular environment.[2]
-
GPCR-protein interaction studies: A major application of BRET is in studying the interaction of G protein-coupled receptors (GPCRs) with regulatory proteins like β-arrestins.[2][5]
-
High-throughput screening for PPI inhibitors: The BRET assay is amenable to a high-throughput format, making it suitable for screening large compound libraries to identify molecules that disrupt specific PPIs.[6]
-
Studying transient and weak interactions: Enhanced BRET methodologies using brighter luciferase variants have enabled the detection of transient or weak protein-protein complexes.[2]
Data Presentation
Quantitative Comparison of Renilla Luciferase Variants with Coelenterazine h
The choice of Renilla luciferase variant can significantly impact the intensity of the BRET signal. The following table summarizes the relative luminescence intensities of different Rluc mutants when using coelenterazine h as a substrate.
| Luciferase Variant | Relative Luminescence Intensity (Arbitrary Units) | Fold Increase vs. Rluc |
| Rluc | ~ 50,000 | 1.0 |
| hRluc | ~ 90,000 | 1.8 |
| Rluc2 | ~ 180,000 | 3.6 |
| Rluc8 | ~ 320,000 | 6.4 |
Data adapted from a study comparing different luciferase mutants. The values represent maximal luminescence intensity with coelenterazine h.[2]
Spectral Properties of BRET¹ System Components
| Component | Role | Peak Emission/Excitation Wavelength (nm) |
| Renilla luciferase (Rluc) + Coelenterazine h | Donor | ~480 |
| Yellow Fluorescent Protein (YFP) | Acceptor | ~530 (Emission) / ~515 (Excitation) |
| Green Fluorescent Protein (GFP) | Acceptor | ~510 (Emission) / ~488 (Excitation) |
Experimental Protocols
General BRET Assay Protocol for Protein-Protein Interaction Studies
This protocol outlines the general steps for performing a BRET assay in mammalian cells to investigate the interaction between two proteins, Protein X and Protein Y.
1. Plasmid Construction:
-
Genetically fuse the coding sequence of Protein X to a Renilla luciferase variant (e.g., Rluc8) to create the donor construct (Protein X-Rluc8).
-
Genetically fuse the coding sequence of Protein Y to a yellow fluorescent protein variant (e.g., Venus) to create the acceptor construct (Protein Y-Venus).
-
Ensure that the fusion proteins are correctly expressed and retain their biological activity.
2. Cell Culture and Transfection:
-
Maintain a suitable mammalian cell line (e.g., HEK293) in appropriate culture medium.
-
Seed the cells into 96-well plates (white, clear-bottomed plates are recommended for both luminescence and fluorescence measurements).
-
Co-transfect the cells with the donor (Protein X-Rluc8) and acceptor (Protein Y-Venus) plasmids. The ratio of donor to acceptor plasmid should be optimized to ensure that the acceptor is not overexpressed, which can lead to bystander BRET.
-
Include control transfections:
-
Donor plasmid only.
-
Donor plasmid with an unrelated acceptor plasmid.
-
-
Incubate the cells for 24-48 hours to allow for protein expression.
3. BRET Measurement:
-
Prepare a stock solution of coelenterazine h (e.g., 1 mM in ethanol) and store it at -80°C.
-
Immediately before the assay, dilute the coelenterazine h stock solution to the final working concentration (typically 5 µM) in an appropriate assay buffer (e.g., PBS or HBSS).
-
Gently wash the cells with assay buffer.
-
Add the coelenterazine h working solution to each well.
-
Immediately measure the luminescence at two distinct wavelengths using a microplate reader capable of dual-channel luminescence detection.
4. Data Analysis:
-
Calculate the BRET ratio for each well using the following formula: BRET Ratio = (Acceptor Emission) / (Donor Emission)
-
To determine the net BRET signal, subtract the BRET ratio obtained from the donor-only control (or the control with an unrelated acceptor) from the BRET ratio of the experimental samples. Net BRET = BRET Ratio (Donor + Acceptor) - BRET Ratio (Donor Only)
-
A significant increase in the net BRET signal in cells co-expressing the interacting partners compared to controls indicates a specific protein-protein interaction.
Mandatory Visualizations
Caption: Bioluminescence Resonance Energy Transfer (BRET) signaling pathway.
Caption: General experimental workflow for a BRET-based PPI assay.
References
- 1. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nuvucameras.com [nuvucameras.com]
- 4. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]
- 8. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Reactive Oxygen Species (ROS) with Coelenterazine h: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological processes. However, their overproduction can lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the accurate and sensitive detection of ROS is paramount for both basic research and drug development. Coelenterazine (B1669285) h, a synthetic analog of native coelenterazine, has emerged as a potent chemiluminescent probe for the detection of specific ROS, particularly superoxide (B77818) anion (O₂⁻) and peroxynitrite (ONOO⁻).[1][2][3][4] Its utility is underscored by a high signal-to-noise ratio and its applicability in both in vitro and in vivo settings.[2][5] This document provides detailed application notes and experimental protocols for the use of Coelenterazine h in ROS detection.
Coelenterazine h offers significantly higher luminescence intensity—reportedly 10 to 20 times greater—than its native counterpart, making it an invaluable tool for detecting subtle changes in ROS levels.[5][6] Unlike some chemiluminescent probes, Coelenterazine h and its analogs do not appear to enhance superoxide production, which is a significant advantage for accurate ROS measurement.[1][7]
Mechanism of Action
The chemiluminescent reaction of Coelenterazine h is selectively triggered by superoxide anion and peroxynitrite.[1][3][8] The interaction leads to the oxidation of Coelenterazine h and the formation of a high-energy dioxetanone intermediate. This unstable intermediate then decomposes, yielding the light-emitting product, coelenteramide (B1206865), in an excited state. As the excited coelenteramide returns to its ground state, it releases energy in the form of visible light, which can be quantified to determine the concentration of the target ROS.[1]
Caption: Mechanism of Coelenterazine h chemiluminescence upon reaction with ROS.
Quantitative Data Summary
The following tables summarize key quantitative parameters of Coelenterazine h for ROS detection, compiled from various studies.
Table 1: Relative Luminescence of Coelenterazine Analogs
| Coelenterazine Analog | Relative Luminescence Intensity vs. Native Coelenterazine | Reference |
| Coelenterazine h | 10-20x higher | [6] |
| Coelenterazine hcp | 190x higher | [9] |
| Coelenterazine cp | 15x higher | [9] |
| Coelenterazine f | ~20x higher | [9] |
| Coelenterazine fcp | 135x higher | [9] |
| Coelenterazine ip | ~50x higher | [9] |
Table 2: Chemiluminescence Half-Life in Different Solvents
| Compound | Solvent | Half-Life (seconds) | Reference |
| Coelenterazine | Methanol (B129727) | ~6 | [1] |
| Coelenterazine | Water/Acetate (B1210297) Buffer (pH 5.2) | ~1 | [1] |
| Coelenterazine Analog 1 (CLA-1) | Methanol | ~4 | [1] |
| Coelenterazine Analog 1 (CLA-1) | Water/Acetate Buffer (pH 5.2) | ~1 | [1] |
| Coelenterazine Analog 2 (CLA-2) | Methanol | ~3 | [1] |
| Coelenterazine Analog 2 (CLA-2) | Water/Acetate Buffer (pH 5.2) | ~1 | [1] |
Experimental Protocols
Protocol 1: In Vitro ROS Detection in Cell Culture
This protocol details the measurement of ROS production in cultured cells, for example, in macrophages stimulated with phorbol (B1677699) myristate acetate (PMA).
Materials:
-
Coelenterazine h (stock solution in methanol or ethanol)
-
Cultured cells (e.g., RAW 264.7 macrophages)
-
96-well black, clear-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium without phenol (B47542) red
-
PMA or other ROS-inducing agent
-
Luminometer or a low-light imaging system
Procedure:
-
Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well black plate and culture under standard conditions until they reach the desired confluency.
-
Preparation of Coelenterazine h Working Solution: Prepare a fresh working solution of Coelenterazine h in colorless cell culture medium or PBS. The final concentration typically ranges from 5 µM to 25 µM, but should be optimized for the specific cell type and experimental conditions.
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Wash the cells gently with PBS.
-
Add the Coelenterazine h working solution to each well.
-
-
Stimulation and Measurement:
-
To induce ROS production, add the stimulating agent (e.g., PMA at a final concentration of 1.6 µmol/l) to the wells.[2] Include vehicle-treated wells as a negative control.
-
Immediately begin measuring the chemiluminescent signal using a luminometer or an imaging system. Sequential readings over a period of 60 minutes are recommended to capture the dynamic changes in ROS production.[2]
-
-
Data Analysis: Quantify the total light emission (total flux in p/s) for each well.[2] The background signal from unstimulated cells should be subtracted from the stimulated cell signal.
Caption: Workflow for in vitro detection of ROS using Coelenterazine h.
Protocol 2: In Vivo ROS Detection in Small Animals
This protocol provides a general guideline for detecting ROS in a mouse model of inflammation.
Materials:
-
Coelenterazine h
-
3N HCl
-
Phosphate-Buffered Saline (PBS)
-
Small animal in vivo imaging system (e.g., IVIS)
-
Animal model (e.g., mouse model of inflammatory bowel disease)
Procedure:
-
Preparation of Coelenterazine h Injection Solution:
-
Animal Preparation and Baseline Imaging:
-
Anesthetize the animal according to approved institutional protocols.
-
Acquire a baseline image before injecting Coelenterazine h.
-
-
Coelenterazine h Administration:
-
In Vivo Imaging:
-
Immediately after injection, place the animal in the imaging system.
-
Acquire images sequentially. The peak signal for i.v. injection is usually observed within the first 1 to 5 minutes post-injection.[7]
-
-
Data Analysis:
-
Quantify the chemiluminescent signal (total flux in p/s) from the region of interest.
-
Compare the signal intensity before and after the induction of the disease or treatment.
-
Caption: Workflow for in vivo detection of ROS using Coelenterazine h.
Concluding Remarks
Coelenterazine h is a highly sensitive and specific chemiluminescent probe for the detection of superoxide and peroxynitrite. Its superior brightness and favorable properties make it an excellent choice for a wide range of applications, from high-throughput screening in cell-based assays to non-invasive imaging of oxidative stress in living animals. The protocols provided herein offer a starting point for researchers to design and implement robust and reliable ROS detection assays. Optimization of probe concentration, incubation times, and measurement parameters is recommended for each specific experimental system to achieve the best results.
References
- 1. mdpi.com [mdpi.com]
- 2. Reactive Oxygen Species Imaging in a Mouse Model of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Coelenterazines [promega.sg]
- 7. researchgate.net [researchgate.net]
- 8. Target-Oriented Synthesis of Marine Coelenterazine Derivatives with Anticancer Activity by Applying the Heavy-Atom Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. Can you provide a brief protocol on how to use coelenterazine h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Coelenterazine H Hydrochloride in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenterazine (B1669285) h hydrochloride is a synthetic analog of native coelenterazine, serving as a high-sensitivity substrate for various luciferases, most notably Renilla luciferase (Rluc). Its enhanced luminescence intensity, approximately tenfold greater than its native counterpart, and favorable kinetics make it an invaluable tool in cancer cell research.[1][2] This document provides detailed application notes and protocols for the utilization of coelenterazine h hydrochloride in key areas of cancer research, including Bioluminescence Resonance Energy Transfer (BRET) assays for studying protein-protein interactions, bioluminescence imaging (BLI) for monitoring tumor progression, and reporter gene assays for analyzing gene expression.
Key Applications in Cancer Research
This compound's versatility allows for its application in a multitude of cancer research assays:
-
Monitoring Tumor Growth and Metastasis: In animal models, this compound is used as a substrate for luciferase-expressing cancer cells to non-invasively monitor tumor growth and metastatic spread in real-time.[1][3][4]
-
Assessing Drug Efficacy: Researchers can track the response of tumors to therapeutic agents by measuring the change in bioluminescent signal from luciferase-tagged cancer cells.[1]
-
Studying Protein-Protein Interactions: BRET assays utilize this compound to investigate the proximity and interaction of proteins, which is crucial for understanding signaling pathways dysregulated in cancer.[5][6][7]
-
Gene Expression Analysis: By linking a promoter of interest to a luciferase reporter gene, changes in gene expression in response to various stimuli can be quantified using this compound.[1]
-
High-Throughput Screening (HTS): The robust and sustained signal generated with this compound makes it suitable for HTS of compound libraries to identify potential inhibitors of specific cellular processes.[5]
-
Detection of Reactive Oxygen Species (ROS): This compound can be employed in chemiluminescent assays to detect levels of ROS within cells or tissues, which are often elevated in cancer cells.[1]
-
Intracellular Calcium Ion Detection: Coelenterazine h is sensitive to calcium ions, enabling its use in measuring fluctuations in intracellular calcium concentrations, which play a role in various cancer-related signaling pathways.[8][9][10]
Quantitative Data Summary
For ease of comparison, the following table summarizes key quantitative parameters for the use of this compound in cancer cell research applications.
| Parameter | Value | Application | Reference |
| Luminescence Intensity | >10 times higher than native coelenterazine | General | [1][2] |
| Typical Working Concentration | 5 µM - 30 µM | BRET Assays | [5][6][8][9] |
| BRET Signal Duration | Reliable for up to 3 hours | BRET Assays | [5] |
| Z' Factor for HTS | >0.5 for at least 80 minutes | BRET-based HTS | [5] |
| Stock Solution Concentration | 10 mM (in methanol (B129727) or ethanol) | General | [8][9] |
| Working Solution Concentration | 10 µM (in PBS or cell culture medium) | General | [8][9] |
| BRET Donor Emission Peak (Rluc) | ~480 nm | BRET¹ Assays | [6][11] |
| BRET Acceptor Emission Peak (e.g., YFP) | ~530 nm | BRET¹ Assays | [7][11] |
Experimental Protocols
Protocol 1: In Vitro Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol details the steps for conducting a BRET assay to study protein-protein interactions in mammalian cells.
1. Cell Culture and Transfection:
- Culture mammalian cells (e.g., HEK293, HeLa) in appropriate media.
- Co-transfect cells with plasmids encoding the proteins of interest fused to a BRET donor (Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Include a control with cells expressing only the donor protein.
2. Cell Preparation:
- 24-48 hours post-transfection, harvest the cells.
- Resuspend the cell pellet in a suitable buffer (e.g., PBS or Kreb's-Ringers-HEPES buffer, pH 7.4) to a density of approximately 0.2 x 10⁶ cells/mL.[7]
3. BRET Measurement:
- Dispense 100 µL of the cell suspension (approximately 20,000 cells) into each well of a white, opaque 96-well plate.[7]
- Prepare a working solution of this compound at a final concentration of 5 µM.[6][11]
- Add 5 µL of the coelenterazine h working solution to each well.[7]
- Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters for the donor (e.g., 460 nm) and acceptor (e.g., 535 nm).[7]
4. Data Analysis:
- Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
- Subtract the BRET ratio of the donor-only control from the BRET ratio of the experimental samples to obtain the net BRET signal.
Protocol 2: In Vivo Bioluminescence Imaging (BLI) of Tumor Growth
This protocol outlines the procedure for non-invasive imaging of luciferase-expressing tumors in a mouse model.
1. Animal Model Preparation:
- Implant cancer cells stably expressing Renilla luciferase into the desired location (e.g., subcutaneously, orthotopically) of immunocompromised mice.
- Allow the tumors to establish and grow to a palpable size.
2. Substrate Preparation and Administration:
- Prepare a stock solution of this compound in an appropriate solvent like ethanol (B145695) or methanol.
- For in vivo use, a water-soluble formulation of coelenterazine is recommended to avoid alcohol toxicity and improve sensitivity.[12] If using the hydrochloride salt, prepare a fresh working solution by diluting the stock in sterile PBS.
- Administer the coelenterazine h solution to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection).
3. Bioluminescence Imaging:
- Anesthetize the mice and place them in a light-tight imaging chamber of an in vivo imaging system (e.g., IVIS).
- Acquire bioluminescent images at various time points after substrate administration to capture the peak signal.
4. Data Analysis:
- Use the imaging system's software to draw regions of interest (ROIs) around the tumor sites.
- Quantify the bioluminescent signal (typically in photons/second/cm²/steradian) within the ROIs to monitor changes in tumor volume over time.
Visualizations
Caption: Bioluminescence Resonance Energy Transfer (BRET) mechanism.
Caption: Workflow for in vivo bioluminescence imaging of tumors.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Coelenterazine h | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. Prolonged bioluminescence imaging in living cells and mice using novel pro-substrates for Renilla luciferase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01656E [pubs.rsc.org]
- 4. news-medical.net [news-medical.net]
- 5. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 6. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve Coelenterazine h hydrochloride signal-to-noise ratio
Welcome to the technical support center for Coelenterazine (B1669285) h hydrochloride (h-CTZ). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioluminescence assays, thereby improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is Coelenterazine h hydrochloride and how does it differ from native Coelenterazine?
A1: this compound is a dehydroxy derivative of native Coelenterazine. It is a widely used substrate for luciferases such as Renilla luciferase and the photoprotein Aequorin.[1] Compared to native Coelenterazine, Coelenterazine h can produce a significantly higher initial light intensity with Aequorin (up to 20-fold), making it a more sensitive calcium ion sensor.[1][2][3] With Renilla luciferase, it generates a lower initial signal but with a longer-lasting kinetic profile.[1][3]
Q2: My background signal is very high. What are the common causes and how can I reduce it?
A2: High background luminescence is a frequent issue and is primarily caused by the auto-oxidation of Coelenterazine h in aqueous solutions.[2][4] This process is independent of the luciferase enzyme and generates background light, which decreases the assay's sensitivity.
Here are some key strategies to reduce background noise:
-
Prepare Fresh Working Solutions: Coelenterazine h is unstable in aqueous buffers.[4][5] Always prepare the working solution immediately before use.[1][5][6]
-
Optimize Substrate Concentration: Higher concentrations of Coelenterazine h can lead to increased auto-oxidation. Titrate the substrate concentration to find the optimal balance between a strong signal and low background.
-
Use Antioxidants: The inclusion of antioxidants in the assay buffer can help to stabilize the Coelenterazine h solution and reduce background luminescence.[7]
-
Consider Stabilized Substrates: For live-cell assays, consider using protected forms of Coelenterazine h, such as EnduRen™ or ViviRen™ Live Cell Substrates. These are less prone to auto-oxidation in the culture medium.[4]
Q3: The luminescent signal is weak. How can I increase it?
A3: A weak signal can result from several factors, from substrate degradation to suboptimal assay conditions.
To boost your signal, consider the following:
-
Check Substrate Integrity: Ensure your this compound has been stored correctly as a dry powder at -20°C or -80°C, protected from light, oxygen, and moisture, to prevent degradation.[1][8]
-
Optimize Enzyme and Substrate Concentrations: The signal intensity is dependent on both the luciferase and substrate concentrations. Ensure you are using an adequate amount of both. A typical starting concentration for Coelenterazine h is between 10 µM and 100 µM.[1][5][6]
-
Use an Appropriate Solvent for Stock Solution: For maximum solubility and stability of the stock solution, consider using a specialized solvent like NanoFuel Solvent or acidified and degassed methanol.[1]
-
Ensure Optimal Buffer Conditions: The pH of the assay buffer can influence enzyme activity. While Coelenterazine h is unstable at neutral to alkaline pH, the luciferase activity is often maximal in this range. Therefore, finding a balance is key.
Q4: The signal decays too quickly. How can I achieve a more stable, longer-lasting signal?
A4: Rapid signal decay is inherent to the kinetics of Renilla luciferase with Coelenterazine h, which produces a flash-type signal. However, several factors can exacerbate this.
For a more stable signal:
-
Use Coelenterazine h with Renilla Luciferase: Coelenterazine h naturally provides a longer-lasting signal with Renilla luciferase compared to native Coelenterazine.[1][3]
-
Optimize Reagent Concentrations: High concentrations of luciferase can lead to rapid substrate consumption. Reducing the enzyme concentration may help to prolong the signal.
-
Consider Mutant Luciferases: Some engineered Renilla luciferase mutants have been developed to provide a more stable signal output.[9][10]
-
Use Stabilized Live Cell Substrates: For continuous monitoring in live cells, substrates like EnduRen™ are designed to be cleaved by intracellular esterases, slowly releasing the active substrate and resulting in a stable luminescent signal for up to 24 hours.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that affect the signal-to-noise ratio in assays using this compound.
Problem: High Background Luminescence
| Potential Cause | Recommended Action |
| Auto-oxidation of Coelenterazine h | Prepare the Coelenterazine h working solution immediately before the assay. Minimize the time the substrate is in an aqueous buffer before measurement.[1][5] |
| High Substrate Concentration | Perform a concentration titration of Coelenterazine h to determine the lowest concentration that provides a robust signal. |
| Sub-optimal Buffer Composition | Consider adding an antioxidant to the assay buffer to quench non-enzymatic luminescence.[7] |
| Contaminated Reagents or Labware | Use fresh, high-purity reagents and dedicated labware for your luminescence assays. |
Problem: Low Signal Intensity
| Potential Cause | Recommended Action |
| Degraded Coelenterazine h Stock | Ensure proper storage of the lyophilized powder at -20°C or -80°C, protected from light and moisture.[1][8] Prepare a fresh stock solution. |
| Sub-optimal Substrate Concentration | Titrate the Coelenterazine h concentration to ensure it is not the limiting factor. Typical working concentrations range from 10 µM to 100 µM.[1][5][6] |
| Low Luciferase Activity | Verify the concentration and activity of your luciferase. Ensure the expression and purification of the enzyme were successful. |
| Inappropriate Assay Buffer | Optimize the pH and composition of your assay buffer for your specific luciferase. |
| Incorrect Instrument Settings | Ensure the luminometer is set to the appropriate sensitivity and integration time for your expected signal level. |
Problem: Poor Signal Reproducibility
| Potential Cause | Recommended Action |
| Inconsistent Reagent Preparation | Prepare fresh working solutions for each experiment. Use precise pipetting techniques. |
| Variable Incubation Times | Standardize all incubation times, especially the time between substrate addition and measurement. |
| Temperature Fluctuations | Perform assays at a consistent and controlled temperature, as enzyme kinetics are temperature-dependent. |
| Instability of Coelenterazine h in Aqueous Solution | The signal from Coelenterazine h can change over time in aqueous solutions.[1] For plate reader assays, be mindful of the time delay between the first and last well measurements. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
Objective: To determine the optimal Coelenterazine h concentration that maximizes the signal-to-noise ratio.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acidified methanol)
-
Luciferase-expressing cell lysate or purified luciferase
-
Assay buffer (e.g., PBS, pH 7.4)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the Coelenterazine h stock solution in the assay buffer to create a range of working concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
In separate wells of the 96-well plate, add your luciferase sample (e.g., 20 µL of cell lysate).
-
For background measurement, add an equivalent volume of lysis buffer (without luciferase) to a set of control wells.
-
Initiate the reaction by adding an equal volume of each Coelenterazine h working concentration to the sample and control wells (e.g., 100 µL).
-
Immediately measure the luminescence in a plate reader.
-
Calculate the signal-to-noise ratio for each concentration: S/N = (Signal_with_luciferase - Background_with_luciferase) / (Background_without_luciferase).
-
Plot the S/N ratio against the Coelenterazine h concentration to identify the optimal concentration.
Data Presentation:
| Coelenterazine h (µM) | Average Signal (RLU) | Average Background (RLU) | Signal-to-Noise Ratio |
| 0.1 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Visualizations
Caption: Workflow for optimizing Coelenterazine h concentration.
Caption: Troubleshooting logic for a low signal-to-noise ratio.
References
- 1. nanolight.com [nanolight.com]
- 2. biotium.com [biotium.com]
- 3. Coelenterazine h [nanolight.com]
- 4. promega.com [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. US20080020384A1 - Stabilizing composition and stabilizing method of coelenterazine solution for high-throughput measurement of luciferase activity - Google Patents [patents.google.com]
- 8. Coelenterazine - H - Regis Technologies [registech.com]
- 9. Mutational optimization of the coelenterazine-dependent luciferase from Renilla - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trace.tennessee.edu [trace.tennessee.edu]
Technical Support Center: Troubleshooting Low Signal with Coelenterazine h in Luciferase Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low signal issues in luciferase assays utilizing Coelenterazine h. The following frequently asked questions (FAQs) and troubleshooting advice will help you identify and resolve common problems to ensure robust and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my luminescent signal weak or absent when using Coelenterazine h?
A low or absent signal in your luciferase assay can stem from several factors, ranging from reagent integrity to suboptimal experimental conditions. The most common culprits include degradation of Coelenterazine h, insufficient luciferase expression, or the presence of interfering substances in your assay. A systematic approach to troubleshooting is often the most effective way to pinpoint the issue.
To diagnose the potential cause of a weak signal, consider the following workflow:
Q2: How can I prevent the degradation of Coelenterazine h?
Coelenterazine h is highly susceptible to auto-oxidation, particularly when in solution and exposed to oxygen, light, and moisture.[1][2] Proper handling and storage are critical to maintaining its activity.
Storage of Lyophilized Powder:
-
Protect from light by using amber vials or by wrapping vials in foil.[1]
-
Store under an inert gas like argon to prevent oxidation.[1][2]
Preparation and Storage of Stock Solutions:
-
Dissolve lyophilized Coelenterazine h in high-quality, anhydrous methanol (B129727) or ethanol (B145695).[3] Do not use DMSO as it can promote oxidation.
-
Prepare stock solutions at a high concentration (e.g., 1 mg/mL).
-
Aliquot stock solutions into small, single-use volumes to avoid repeated freeze-thaw cycles.[3]
-
Store stock solutions at -20°C or -80°C, protected from light.
Preparation of Working Solutions:
-
Prepare the final working solution fresh before each experiment.[1][3]
-
The working solution is significantly less stable than the stock solution; some protocols recommend using it within two to three hours of preparation.[3]
| Condition | Recommendation | Rationale |
| Storage Temperature (Lyophilized) | -20°C (short-term) or -80°C (long-term) | Minimizes auto-oxidation. |
| Storage Atmosphere | Inert gas (e.g., Argon) | Prevents oxidation from atmospheric oxygen.[1][2] |
| Light Exposure | Store in the dark (amber vials/foil) | Coelenterazine h is light-sensitive.[1] |
| Solvent for Stock Solution | Anhydrous Methanol or Ethanol | Promotes stability compared to aqueous solutions. |
| Working Solution Preparation | Prepare fresh before each use | Aqueous solutions have limited stability.[1][3] |
Table 1. Summary of Storage and Handling Recommendations for Coelenterazine h.
Q3: What are the optimal assay conditions for a Renilla luciferase assay using Coelenterazine h?
Optimal assay conditions are crucial for maximizing signal output. Key parameters to consider are pH, temperature, and the composition of the assay buffer.
-
pH: Most commercial luciferase assay buffers have a pH between 7.0 and 8.0. The optimal pH for Renilla luciferase activity is generally around 8.0.
-
Temperature: Luciferase assays are typically performed at room temperature (20-25°C). Ensure all reagents and samples have equilibrated to room temperature before starting the assay.
-
Assay Buffer Composition:
-
Avoid using media that contains pH indicators like phenol red, as it can absorb the light emitted by the luciferase and quench the signal.[4]
-
High concentrations of certain salts can inhibit luciferase activity.
-
The presence of serum in the media can increase the auto-oxidation of Coelenterazine h, leading to higher background signals.[5]
-
| Parameter | Optimal Range/Condition | Reason |
| pH | 7.5 - 8.5 | Optimal for Renilla luciferase enzymatic activity. |
| Temperature | 20 - 25°C (Room Temperature) | Ensures consistent enzyme kinetics. |
| Assay Medium | Phenol red-free medium | Phenol red quenches the luminescent signal.[4] |
| Serum | Minimize or remove from final assay | Serum components can increase Coelenterazine h auto-oxidation.[5] |
Table 2. Optimal Assay Conditions for Coelenterazine h-based Luciferase Assays.
Q4: My signal is present but decays very quickly. Is this normal for Coelenterazine h?
The kinetics of the light reaction with Coelenterazine h and Renilla luciferase are characterized by a lower initial signal intensity but a more prolonged "glow" type kinetic compared to native coelenterazine, which produces a bright, transient "flash" of light.[2][6]
If you are experiencing a rapid decay of signal, it may be due to:
-
High Luciferase Concentration: An excess of enzyme can rapidly consume the substrate, leading to a flash-like signal. Consider diluting your cell lysate.
-
Substrate Instability: If the Coelenterazine h working solution was not prepared fresh, it may be rapidly degrading.
-
Inappropriate Assay Buffer: Some buffer components can accelerate the reaction or degrade the substrate.
Detailed Experimental Protocols
Protocol 1: Preparation of Coelenterazine h Stock and Working Solutions
-
Equilibration: Allow the lyophilized Coelenterazine h vial and the anhydrous methanol or ethanol to come to room temperature.
-
Reconstitution: Under dim light, add the appropriate volume of anhydrous alcohol to the vial of lyophilized Coelenterazine h to achieve a stock concentration of 1 mg/mL. Mix gently by inverting the tube until fully dissolved. Do not vortex.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store immediately at -80°C.
-
Working Solution Preparation: Immediately before the assay, thaw an aliquot of the stock solution. Dilute the stock solution to the final working concentration (typically 10-100 µM) in the appropriate assay buffer.[2] Keep the working solution on ice and protected from light until use, and use it within 2-3 hours.[3]
Protocol 2: Standard Luciferase Assay with Cell Lysates
-
Cell Lysis:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of passive lysis buffer to the cells.
-
Incubate at room temperature with gentle rocking for 15 minutes.
-
Transfer the lysate to a microfuge tube and centrifuge to pellet cell debris.
-
Transfer the supernatant (cell lysate containing the luciferase) to a new tube.
-
-
Assay Plate Preparation:
-
Add 20 µL of cell lysate to each well of an opaque-walled 96-well plate.
-
-
Signal Initiation and Measurement:
-
Prepare the Coelenterazine h working solution as described in Protocol 1.
-
Using a luminometer with an injector, add 100 µL of the working solution to each well and begin measurement immediately.
-
If an injector is not available, manually add 100 µL of the working solution to each well, mix briefly, and measure the luminescence immediately.
-
For "glow" assays, a pre-incubation of 10 minutes after substrate addition may be required before measurement to allow the signal to stabilize.[4]
-
Set the integration time on the luminometer (typically 1-10 seconds).
-
Quantitative Data Summary
The stability of Coelenterazine h is a critical factor for obtaining reliable results. The following table summarizes the known stability information. Note that precise half-life can vary depending on the specific composition of buffers and media.
| Substrate | Solvent/Medium | Temperature | Approximate Half-life | Reference |
| Coelenterazine h | Cell culture medium + 10% FBS | 37°C | ~25 minutes | [7] |
| Native Coelenterazine | Cell culture medium + 10% FBS | 37°C | ~17 minutes | [7] |
| Coelenterazine h Working Solution | Commercial Assay Buffer | Room Temperature | Activity stable for up to 3 hours | |
| Coelenterazine h Working Solution | Commercial Assay Buffer | Room Temperature | Use within 2 hours for best results | [3] |
Table 3. Stability of Coelenterazine h in Solution.
For further assistance, please consult the material safety data sheet (MSDS) and technical documentation provided by your reagent supplier.
References
- 1. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. goldbio.com [goldbio.com]
- 4. promega.com [promega.com]
- 5. concawe.eu [concawe.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Coelenterazine h Hydrochloride: A Technical Guide to Stability and Storage
For researchers, scientists, and drug development professionals utilizing coelenterazine (B1669285) h hydrochloride, ensuring its stability is paramount for reproducible and reliable experimental outcomes. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid coelenterazine h hydrochloride?
A1: Solid this compound is stable when stored under the correct conditions. It is crucial to protect it from light, moisture, and oxygen.[1][2] The recommended storage temperature is -20°C for short to medium-term storage and -80°C for long-term storage to maintain its integrity.[2][3] The compound should be kept in a tightly sealed container, preferably under an inert gas like argon, and in a desiccated environment to prevent degradation.[1][2][4]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared using appropriate solvents and stored correctly to maximize their shelf-life. It is recommended to dissolve this compound in methanol (B129727) or ethanol (B145695).[5][6][7] Avoid using solvents like DMSO or DMF, as they can oxidize the compound.[6][8] For maximum stability, some suppliers offer specialized solvents that can enhance solubility and prolong the solution's viability.[2] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month, always protected from light.[9]
Q3: My this compound solution has changed color. Is it still usable?
A3: A significant color change in your this compound solution may indicate degradation. The solution is typically a clear yellow.[3][10] Oxidation, often caused by exposure to air or inappropriate solvents, can lead to a change in color and a decrease in luminescent activity.[2][8] It is recommended to prepare fresh working solutions for each experiment from a properly stored stock solution to ensure optimal performance.[2]
Q4: What is the stability of this compound in aqueous solutions?
A4: this compound is not stable in aqueous solutions for extended periods.[6] It is prone to auto-oxidation in such environments.[2][11] Therefore, it is crucial to prepare aqueous working solutions immediately before use.[9][12] The rate of degradation in aqueous buffers can be significant, with a noticeable loss of activity occurring within hours at room temperature.[3][10]
Q5: Can I refreeze my reconstituted this compound solution?
A5: While it is possible to refreeze reconstituted solutions, it is generally not recommended due to the potential for degradation with each freeze-thaw cycle.[3] If you must refreeze a stock solution, it should be done quickly and stored at -80°C. For best results, aliquot the stock solution upon initial preparation into single-use volumes.[9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no luminescence signal | 1. Degraded this compound.2. Incorrect solvent used for stock solution.3. Improper storage of solid or stock solution.4. Aqueous working solution prepared too far in advance. | 1. Use a fresh vial of solid this compound.2. Ensure stock solutions are prepared in methanol or ethanol.[6]3. Verify that the solid is stored at -20°C or -80°C, protected from light and moisture.[1][3]4. Prepare aqueous working solutions immediately before the assay.[2] |
| High background signal | 1. Auto-oxidation of this compound in the assay buffer. | 1. Prepare the working solution fresh.2. Consider using a slightly acidic buffer (pH 6-6.5) to reduce the rate of auto-oxidation.[11] |
| Inconsistent results between experiments | 1. Inconsistent concentration of active this compound due to degradation.2. Freeze-thaw cycles of the stock solution. | 1. Aliquot stock solutions into single-use volumes to ensure consistent concentration.[9]2. Always use a fresh aliquot for each experiment. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Solvent | Duration | Key Considerations |
| Solid | -20°C | N/A | ≥ 4 years[7][13][14] | Protect from light, moisture, and air.[1][4][15] Store under inert gas.[2] |
| Solid | -80°C | N/A | Long-term | Recommended for extended storage to maximize shelf-life.[2][3] |
| Stock Solution | -20°C | Methanol or Ethanol | Up to 1 month[9] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | -80°C | Methanol or Ethanol | Up to 6 months[9] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Aqueous Working Solution | Room Temperature | Assay Buffer (e.g., PBS) | Should be used immediately | Unstable; significant activity loss in hours.[3][10] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under a fume hood, add the appropriate volume of anhydrous methanol or ethanol to the vial to achieve the desired concentration (e.g., 1 mg/mL). To prevent oxidation, it is good practice to use degassed and acidified alcohol.[2]
-
Vortex the vial until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protecting tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]
Protocol for Preparation of Aqueous Working Solution
-
Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.
-
Immediately before use, dilute the stock solution to the final desired concentration in your assay buffer (e.g., PBS).
-
Mix gently but thoroughly.
-
Use the working solution without delay to minimize degradation.
Visual Guides
Caption: Optimal storage conditions for solid this compound.
Caption: Workflow for this compound solution preparation and factors leading to degradation.
References
- 1. nanolight.com [nanolight.com]
- 2. nanolight.com [nanolight.com]
- 3. nanolight.com [nanolight.com]
- 4. registech.com [registech.com]
- 5. agscientific.com [agscientific.com]
- 6. biotium.com [biotium.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Coelenterazine - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. interchim.fr [interchim.fr]
- 11. interchim.fr [interchim.fr]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
Preventing auto-oxidation of Coelenterazine h in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Coelenterazine h, with a specific focus on preventing its auto-oxidation in solution.
Frequently Asked Questions (FAQs)
Q1: What is Coelenterazine h and how does it differ from native Coelenterazine?
Coelenterazine h is a synthetic analog of native Coelenterazine, a luciferin (B1168401) responsible for the bioluminescence in many marine organisms. The key structural difference is the absence of a hydroxyl group at the C-2 position of the imidazopyrazinone core. This modification results in a significantly higher luminescence intensity, often reported to be 10- to 20-fold greater than that of native Coelenterazine when used with luciferases like Renilla luciferase or photoproteins like aequorin.[1][2] This enhanced brightness makes Coelenterazine h a preferred substrate for sensitive assays.
Q2: Why is my Coelenterazine h solution losing activity so quickly?
Coelenterazine h is highly susceptible to auto-oxidation, a spontaneous reaction with dissolved oxygen that leads to its degradation and loss of luminescent potential.[1] This process is particularly rapid in aqueous solutions at neutral or alkaline pH. Once in an aqueous buffer, the stability of Coelenterazine h can decline significantly, with a complete loss of activity possible overnight at room temperature.[3]
Q3: What are the optimal storage conditions for Coelenterazine h?
To minimize auto-oxidation, Coelenterazine h should be stored as a lyophilized powder at -20°C or lower, protected from light and moisture.[1][2] For long-term storage, -70°C or -80°C is recommended.[1] The container should be tightly sealed, and for optimal stability, the powder should be stored under an inert gas like argon to displace oxygen.[4]
Q4: What is the best solvent for preparing a Coelenterazine h stock solution?
Anhydrous or HPLC-grade methanol (B129727) or ethanol (B145695) are the recommended solvents for preparing Coelenterazine h stock solutions.[5] It is crucial to avoid using dimethyl sulfoxide (B87167) (DMSO) as it can accelerate the oxidation of Coelenterazine h.[4] For maximum stability, the alcohol can be acidified and degassed prior to use.[1]
Q5: How can I improve the stability of my Coelenterazine h working solution?
Several strategies can be employed to enhance the stability of aqueous Coelenterazine h working solutions:
-
pH: Maintaining a slightly acidic pH (between 3 and 6) can help prevent auto-oxidation.[3]
-
Antioxidants: The addition of fresh, crystalline ascorbic acid can act as a stabilizer to some extent.[3]
-
Temperature: Prepare working solutions fresh and use them immediately. If temporary storage is necessary, keep the solution on ice and protected from light.
-
Degassing: Using degassed buffers can help to reduce the amount of dissolved oxygen available for the auto-oxidation reaction.
Q6: Can I freeze my Coelenterazine h stock solution?
While it is always recommended to prepare fresh solutions immediately before use, many researchers have reported successfully freezing stock solutions in methanol or ethanol at -20°C to -70°C with no ill effects.[3] If you choose to freeze your stock solution, it should be warmed to room temperature before use.
Troubleshooting Guides
Issue 1: High Background Signal in Luminescence Assay
| Potential Cause | Troubleshooting Step |
| Auto-oxidation of Coelenterazine h | Prepare fresh working solutions of Coelenterazine h immediately before the assay. Minimize the time the working solution is exposed to air and light. Consider using a commercially available stabilizing buffer if high background persists. |
| Contaminated Reagents or Labware | Use fresh, high-purity solvents and buffers. Ensure all labware is thoroughly cleaned to remove any potential contaminants that could catalyze oxidation. |
| Presence of Serum Albumin | Auto-oxidation of Coelenterazine h is known to be higher in the presence of serum, largely due to albumin.[6][7][8] If possible, reduce the serum concentration in your assay medium or perform the assay in a serum-free buffer. |
Issue 2: Low or No Luminescence Signal
| Potential Cause | Troubleshooting Step |
| Degraded Coelenterazine h | Ensure that the lyophilized Coelenterazine h has been stored correctly. Prepare a fresh stock solution from a new vial of lyophilized powder. |
| Incorrect Solvent for Stock Solution | Confirm that the stock solution was prepared in methanol or ethanol, not DMSO. |
| Precipitation of Coelenterazine h | Coelenterazine h has limited solubility in aqueous solutions.[5] Ensure that the final concentration in your assay buffer does not exceed its solubility limit. Visually inspect the solution for any precipitate. |
| Incorrect pH of Assay Buffer | While acidic pH helps with stability in storage, most luciferase enzymes have an optimal pH closer to neutral (pH 7-8). Ensure your assay buffer pH is optimal for the specific luciferase you are using. |
| Insufficient Incubation Time | When preparing aqueous solutions, allowing them to stand for 20-30 minutes at room temperature can help stabilize the solution as dissolved oxygen is consumed.[3] |
Data Presentation
Table 1: Solubility of Coelenterazine h in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Methanol | ~0.5 mg/mL | [5] |
| Ethanol | ~0.5 mg/mL | [5] |
| Water | Insoluble | [2] |
| DMSO | Soluble (but promotes oxidation) | [4] |
Table 2: Stability of Coelenterazine h in Different Media
| Medium | Half-life at 37°C | Key Factor | Reference |
| Cell Culture Medium with 10% FBS | ~25 minutes | Presence of serum components, including albumin, accelerates auto-oxidation. | [9] |
| Phosphate Buffered Saline (PBS) | Longer than in serum-containing media | Lower concentration of components that catalyze auto-oxidation. | [7] |
Experimental Protocols
Protocol 1: Preparation of Coelenterazine h Stock and Working Solutions
Objective: To prepare stable stock and ready-to-use working solutions of Coelenterazine h.
Materials:
-
Lyophilized Coelenterazine h
-
Anhydrous or HPLC-grade methanol or ethanol
-
Assay buffer (e.g., PBS, pH 7.4, or a specific buffer for your luciferase)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Allow the vial of lyophilized Coelenterazine h to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of methanol or ethanol to the vial to achieve the desired concentration (e.g., 1 mL for 1 mg of Coelenterazine h).
-
Vortex briefly to ensure complete dissolution.
-
Optional: For extended storage, aliquot the stock solution into smaller volumes in microcentrifuge tubes, purge with argon or nitrogen gas, and store at -20°C or -70°C, protected from light.
-
-
Working Solution Preparation (e.g., 10 µM):
-
Important: Prepare the working solution immediately before use.
-
Calculate the required volume of the stock solution to dilute into your assay buffer to achieve the final desired concentration.
-
Add the calculated volume of the Coelenterazine h stock solution to the assay buffer.
-
Mix gently by inverting the tube. Avoid vigorous vortexing which can introduce more oxygen.
-
Let the working solution stand at room temperature for 20-30 minutes before use to allow for stabilization.[3]
-
Mandatory Visualizations
Caption: Pathway of Coelenterazine h auto-oxidation.
Caption: Workflow for a typical luciferase assay.
Caption: Troubleshooting logic for common issues.
References
- 1. nanolight.com [nanolight.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. interchim.fr [interchim.fr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
Technical Support Center: Optimizing Coelenterazine h Hydrochloride Delivery for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Coelenterazine (B1669285) h hydrochloride for successful in vivo bioluminescence imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for Coelenterazine h hydrochloride for in vivo use?
A1: this compound has limited solubility in aqueous solutions. While it is soluble in organic solvents like ethanol (B145695) and methanol (B129727) at approximately 0.5 mg/mL, these can be toxic to animals, especially at higher doses.[1] For in vivo studies, it is highly recommended to use a commercially available water-soluble formulation of Coelenterazine h.[2][3] These formulations are designed to be isosmotic, non-toxic, and free of propylene (B89431) glycol and alcohol, allowing for safer intravenous injections at higher concentrations.[2]
Q2: How should I prepare and store this compound solutions?
A2: For crystalline Coelenterazine h, a stock solution can be made by dissolving it in the solvent of choice, which should be purged with an inert gas.[1] A common protocol involves creating a 5 mg/mL stock solution in ethanol with 2% v/v 3N HCl.[4] However, it is not recommended to store stock solutions for extended periods.[5] Ideally, solutions should be prepared fresh immediately before use.[5][6] If storage is necessary, aliquot the stock solution and store it at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under nitrogen.[7] Once diluted into an aqueous solution for injection, stability decreases significantly, and the solution may be completely inactive overnight at room temperature.[5] Water-soluble formulations should be reconstituted according to the manufacturer's instructions, typically with sterile water, not PBS.[2] Reconstituted water-soluble Coelenterazine h may lose about 10% of its activity after 24 hours at room temperature.[2]
Q3: What is the optimal dose and administration route for this compound in mice?
A3: The optimal dose and administration route can vary depending on the specific experiment and the location of the luciferase-expressing cells. For intravenous (IV) injections, a recommended dosage for mice is between 15 – 100 µg per mouse.[4] Water-soluble formulations can be injected at higher concentrations, up to 500 µg in 100 µl, leading to a stronger signal.[2][3] Intravenous injection via the tail vein is often preferred for optimal distribution throughout the body and a rapid peak signal.[2][4] Distinct temporal differences in the signal have been observed between intravenous and intraperitoneal delivery, so the choice of route should be consistent within a study.[8]
Q4: When should I start imaging after injecting this compound?
A4: For intravenous injections, it is recommended to image the animals as soon as possible to capture the peak signal.[4] The kinetics of the bioluminescent signal can vary based on the specific Coelenterazine analog and the delivery method.[8] Some pro-substrates of Coelenterazine h are designed for prolonged bioluminescence, with signals lasting for several hours.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Bioluminescent Signal | 1. Inactive Reagent: Coelenterazine h solution may have degraded due to improper storage or being prepared too far in advance.[5][6] | 1. Always prepare fresh Coelenterazine h solution immediately before use.[5][6] If using a stock solution, ensure it was stored correctly at -80°C and protected from light.[7] |
| 2. Low Reporter Gene Expression: The expression of Renilla luciferase in the target cells may be insufficient. | 2. Verify the expression of the reporter gene using methods like qPCR or Western blotting.[11] | |
| 3. Poor Substrate Bioavailability: The Coelenterazine h may not be reaching the target cells effectively. | 3. Ensure the correct injection technique (e.g., successful tail vein injection). Consider using a water-soluble formulation for better distribution and higher achievable concentrations.[2][3] | |
| High Background Signal | 1. Auto-oxidation of Coelenterazine: Coelenterazine analogs can auto-oxidize, especially in the presence of serum albumin, leading to non-specific light emission.[8] | 1. Use a high-quality, purified Coelenterazine h. Slightly acidic solutions (pH 3-6) can help prevent auto-oxidation.[5] |
| 2. Chow Fluorescence: Certain components in animal chow can autofluoresce. | 2. Use a purified diet for at least one week before imaging to reduce background from chow.[11] | |
| High Variability Between Animals | 1. Inconsistent Injection: Variations in the volume or success of the injection can lead to different substrate concentrations. | 1. Use a consistent and practiced injection technique. For IV injections, use a 25-gauge needle or higher.[4] |
| 2. Differences in Animal Physiology: Individual differences in metabolism and circulation can affect substrate distribution and signal kinetics. | 2. Normalize the data by using a secondary reporter if possible.[6] Randomize animals into experimental groups. |
Experimental Protocols
Protocol 1: Preparation and Intravenous Injection of this compound (Standard Formulation)
-
Prepare Stock Solution: Make a 5 mg/mL stock solution of this compound in Ethanol + 2% v/v 3N HCl.[4]
-
Prepare Injection Solution: Immediately before injection, add 20 µL of the stock solution to 130 µL of sterile Phosphate-Buffered Saline (PBS).[4] This results in a final volume of 150 µL containing 100 µg of Coelenterazine h.
-
Animal Injection: For a mouse, inject 25 – 150 µL of the prepared solution intravenously via the tail vein using a 25-gauge or higher needle.[4] This corresponds to a dose of approximately 15 - 100 µg per mouse.[4]
-
Imaging: Proceed with imaging immediately after injection to capture the peak signal.[4]
Protocol 2: Preparation and Intravenous Injection of Water-Soluble Coelenterazine h
-
Reconstitution: Warm a vial of water-soluble Coelenterazine h to room temperature.[2] Add 100 µL of sterile water (do not use PBS) to one vial (typically containing 500 µg).[2]
-
Dissolution: Allow the powder to rehydrate for 3 minutes, then vortex until completely dissolved. Let the vial sit for 5-10 minutes to allow air bubbles to disappear.[2] The solution can be further diluted with a sterile 0.9% NaCl solution if a lower concentration is desired.[2]
-
Animal Injection: Draw up the desired volume with an insulin (B600854) syringe. For a 100 µg dose, inject 20 µL of the reconstituted solution. For a 500 µg dose, inject the full 100 µL.[2] Inject slowly via the tail vein.[2]
-
Imaging: Begin imaging immediately after injection.
Data Presentation
Table 1: Solubility of Coelenterazine h Formulations
| Formulation | Solvent | Approximate Solubility | Reference |
| Coelenterazine h (crystalline solid) | Ethanol, Methanol | ~0.5 mg/mL | [1] |
| Water-Soluble Coelenterazine h | Sterile Water | Up to 5 mg/mL (500 µg in 100 µL) | [2] |
Table 2: Recommended Intravenous Dosage for Mice
| Formulation | Recommended Dose per Mouse | Typical Injection Volume | Reference |
| Standard Formulation | 15 - 100 µg | 25 - 150 µL | [4] |
| Water-Soluble Formulation | 100 - 500 µg | 20 - 100 µL | [2][3] |
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. interchim.fr [interchim.fr]
- 3. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can you provide a brief protocol on how to use coelenterazine h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
- 5. interchim.fr [interchim.fr]
- 6. goldbio.com [goldbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Prolonged bioluminescence imaging in living cells and mice using novel pro-substrates for Renilla luciferase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01656E [pubs.rsc.org]
- 10. Coelenterazine-Type Bioluminescence-Induced Optical Probes for Sensing and Controlling Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectralinvivo.com [spectralinvivo.com]
Reducing background luminescence with Coelenterazine h
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Coelenterazine h in luminescence-based assays.
Troubleshooting Guide: High Background Luminescence
High background luminescence can be a significant issue in assays using Coelenterazine h, leading to reduced sensitivity and inaccurate results. This guide addresses common causes and provides step-by-step solutions.
Problem: My assay exhibits high background signal when using Coelenterazine h.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Autoluminescence of Coelenterazine h | Coelenterazine and its analogs can spontaneously oxidize in aqueous solutions, especially in the presence of serum, leading to light emission independent of luciferase activity.[1][2][3] | 1. Prepare Fresh Solutions: Always prepare Coelenterazine h solutions immediately before use.[4][5][6] 2. Protect from Light: Store Coelenterazine h powder and solutions protected from light to minimize degradation.[6][7] 3. Optimize Concentration: Use the lowest possible concentration of Coelenterazine h that still provides a robust signal. High concentrations can increase background.[8] 4. Consider Stabilized Analogs: For live-cell assays or prolonged experiments, consider using pro-substrates like EnduRen™ or ViviRen™, which are more stable and have lower autoluminescence.[1][2][9] |
| Contamination | Contamination of reagents, samples, or labware can introduce substances that react with Coelenterazine h or interfere with the assay. | 1. Use Fresh Reagents: Prepare fresh buffers and media.[4] 2. Aseptic Technique: Use sterile pipette tips for each sample and reagent to prevent cross-contamination.[8] 3. Clean Equipment: Ensure luminometer and other equipment are clean. |
| Assay Plate Issues | The type of microplate used can significantly impact background readings. | 1. Use White or Opaque Plates: White plates are generally recommended for luminescence assays to maximize signal reflection.[10] However, if cross-talk between wells is an issue, consider opaque white plates or black plates.[10][11] 2. Avoid Plate Phosphorescence: Some plates can absorb light and emit it later (phosphorescence). Test your plates for background signal before running the assay. |
| High Luciferase Expression | Very high levels of luciferase expression can lead to rapid substrate depletion and a saturated signal, which may be misinterpreted as high background.[8][11] | 1. Dilute Lysate/Sample: Perform a serial dilution of your cell lysate or sample to find an optimal concentration within the linear range of the assay.[4][8] 2. Reduce Transfection Amount: If using a reporter assay, reduce the amount of luciferase plasmid DNA used for transfection.[11] |
| Incubation Time | Prolonged incubation times can lead to increased autoluminescence and signal decay. | Optimize Incubation Time: Determine the optimal incubation time for your specific assay by performing a time-course experiment.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using Coelenterazine h over native coelenterazine?
Coelenterazine h typically produces a significantly higher luminescent intensity, often reported to be 10- to 20-fold greater than that of native coelenterazine.[7][12] This makes it particularly useful for detecting small changes in luciferase activity or when the signal is weak.
Q2: How should I prepare and store Coelenterazine h?
It is best to store Coelenterazine h as a dry powder at -20°C or -80°C, protected from light and moisture.[6][7] For use, dissolve it in an appropriate solvent like methanol (B129727) or ethanol (B145695) to create a stock solution.[6][13] This stock solution should also be stored at -20°C or below. It is crucial to prepare the final working solution fresh before each experiment by diluting the stock in your assay buffer, as Coelenterazine h is unstable in aqueous solutions.[5][6]
Q3: Can I use Coelenterazine h for live-cell imaging?
Yes, Coelenterazine h is cell-permeable and commonly used for live-cell imaging. However, due to its instability and potential for autoluminescence in culture media, it is often recommended to use stabilized derivatives like EnduRen™ or ViviRen™ for long-term imaging.[1][2] These pro-substrates are modified to be more stable in culture medium and are cleaved by intracellular esterases to release the active Coelenterazine h inside the cells, thereby reducing background and providing a more sustained signal.[2]
Q4: What factors can inhibit the luciferase reaction with Coelenterazine h?
Certain compounds can inhibit the catalytic activity of luciferase. For example, some flavonoids and other small molecules can interfere with the enzyme.[4] Additionally, colored compounds in your sample might quench the luminescent signal.[4] It is important to run appropriate controls to check for potential inhibitory effects of your test compounds.
Q5: My results show high variability between replicates. What could be the cause?
High variability can stem from several sources, including:
-
Pipetting Errors: Inaccurate pipetting can lead to different amounts of reagents or samples in each well. Using a master mix for your reagents can help minimize this.[4][11]
-
Inconsistent Cell Plating: Uneven cell distribution in the wells can affect transfection efficiency and luciferase expression levels.[11]
-
Reagent Degradation: Using old or improperly stored Coelenterazine h or other reagents can lead to inconsistent results.[4]
Experimental Protocols
Protocol 1: Preparation of Coelenterazine h Working Solution
-
Prepare Stock Solution: Allow the vial of Coelenterazine h powder to equilibrate to room temperature before opening to prevent condensation. Dissolve the powder in high-purity methanol or ethanol to a stock concentration of 1 mg/mL. Mix gently by inverting the tube until fully dissolved. Store this stock solution at -20°C or -80°C, protected from light.
-
Prepare Working Solution: Immediately before the assay, dilute the Coelenterazine h stock solution to the desired final concentration in your assay buffer (e.g., PBS). A common starting concentration is 1-10 µM.[5] Protect the working solution from light and use it within a few hours.
Protocol 2: General Luciferase Assay for Background Assessment
-
Plate Preparation: Dispense your cell lysate or purified luciferase into the wells of a white, opaque 96-well plate. Include "no-luciferase" control wells containing only the assay buffer to measure the background luminescence of the substrate and buffer alone.
-
Substrate Addition: Using a luminometer with an injector, add the freshly prepared Coelenterazine h working solution to each well. If an injector is not available, manually add the substrate and mix quickly.
-
Measurement: Immediately measure the luminescence. The integration time should be optimized for your instrument and assay, but a typical starting point is 1-10 seconds.
-
Data Analysis: Subtract the average luminescence from the "no-luciferase" control wells from the readings of your sample wells to determine the net luciferase-dependent signal.
Visualizations
Caption: Workflow for minimizing background luminescence in Coelenterazine h assays.
Caption: Simplified reaction pathway of Coelenterazine h catalyzed by luciferase.
References
- 1. Prolonged bioluminescence imaging in living cells and mice using novel pro-substrates for Renilla luciferase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01656E [pubs.rsc.org]
- 2. promega.com [promega.com]
- 3. biotium.com [biotium.com]
- 4. goldbio.com [goldbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nanolight.com [nanolight.com]
- 7. Coelenterazine - H - Regis Technologies [registech.com]
- 8. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Optimization of Enzyme-Substrate Pairing for Bioluminescence Imaging of Gene Transfer Using Renilla and Gaussia Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. zellbio.eu [zellbio.eu]
- 13. interchim.fr [interchim.fr]
Cell permeability issues with Coelenterazine h hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell permeability issues with Coelenterazine (B1669285) h hydrochloride (CTZ-h).
Frequently Asked Questions (FAQs)
Q1: What is Coelenterazine h hydrochloride and what are its primary applications?
This compound (CTZ-h) is a synthetic analog of native coelenterazine, the luciferin (B1168401) substrate for Renilla luciferase (RLuc) and its variants like RLuc8.[1][2] It is widely used in bioluminescence-based assays, including Bioluminescence Resonance Energy Transfer (BRET) for studying protein-protein interactions and as a calcium indicator when combined with the photoprotein aequorin.[1][3][4][5] CTZ-h is often preferred over native coelenterazine for certain applications due to its ability to produce a higher initial light output with apoaequorin (up to 20-fold greater) and a longer-lasting signal with Renilla luciferase, which can be advantageous in high-throughput screening.[2][4]
Q2: I am observing a weak or no bioluminescent signal in my live-cell assay. Could this be a cell permeability issue?
Yes, a weak or absent signal is a common indicator of poor cell permeability of CTZ-h. For the bioluminescent reaction to occur, CTZ-h must cross the cell membrane to interact with the intracellular luciferase. If the substrate cannot efficiently enter the cells, the resulting signal will be low.[6][7] Other factors can also contribute to a weak signal, such as low luciferase expression, suboptimal substrate concentration, or rapid substrate degradation.[6][7]
Q3: Are there known cellular mechanisms that can actively remove Coelenterazine h from cells?
Yes, a significant factor affecting the intracellular concentration of coelenterazine and its analogs is the activity of multidrug resistance (MDR) transporters, specifically the MDR1 P-glycoprotein (Pgp).[8] This transporter actively effluxes CTZ-h from the cell, reducing its availability for the luciferase enzyme and leading to a diminished signal.[8] This is a critical consideration in cell lines with high Pgp expression.[8]
Q4: How does the stability of Coelenterazine h in culture media affect experimental results?
Coelenterazine h is susceptible to auto-oxidation, especially in aqueous solutions like cell culture media, which can lead to a significant loss of active substrate and an increase in background luminescence.[9] In cell culture medium containing 10% fetal bovine serum (FBS) at 37°C, the half-life of CTZ-h is approximately 25 minutes.[9] This instability necessitates that working solutions be prepared fresh and used promptly.[1][4][10]
Troubleshooting Guide: Cell Permeability and Signal Issues
This guide addresses common problems related to CTZ-h permeability and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Weak or No Signal in Live Cells | Poor Cell Permeability: CTZ-h is not efficiently entering the cells. | 1. Optimize Incubation Time and Temperature: Increase the incubation time of cells with CTZ-h (e.g., 1-4 hours) to allow for more substrate to enter.[1][10] Ensure incubation is performed at 37°C. 2. Adjust Substrate Concentration: The optimal working concentration can vary between cell types. Titrate the CTZ-h concentration, typically within a range of 1-10 µM.[1][10] 3. Consider a Different Coelenterazine Analog: Some analogs, like Coelenterazine f, have been reported to have higher cell permeability.[11][12][13] |
| MDR1 P-glycoprotein (Pgp) Efflux: The cell line expresses high levels of Pgp, which actively removes CTZ-h.[8] | 1. Use Pgp Inhibitors: Co-incubate cells with a known Pgp inhibitor (e.g., verapamil, cyclosporin (B1163) A, or GF120918) to block the efflux pump. This can significantly increase the intracellular CTZ-h concentration and enhance the signal.[8] 2. Select a Different Cell Line: If possible, use a cell line with known low expression of MDR transporters. | |
| Substrate Instability/Degradation: CTZ-h is auto-oxidizing in the assay medium before it can enter the cells.[9] | 1. Prepare Fresh Solutions: Always prepare the CTZ-h working solution immediately before use.[1][4][10] 2. Protect from Light: CTZ-h is light-sensitive. Keep stock and working solutions protected from light at all times.[1][4] 3. Use Stabilized Formulations: Consider using commercially available stabilized substrates like EnduRen™ or ViviRen™, which are protected from oxidation and are cleaved by intracellular esterases to release active CTZ-h inside the cell.[9] | |
| High Background Signal | Auto-oxidation of CTZ-h: The substrate is oxidizing in the medium, leading to chemiluminescence independent of the luciferase enzyme.[9] | 1. Minimize Incubation Time: Use the shortest effective incubation time to reduce the opportunity for auto-oxidation. 2. Reduce Substrate Concentration: High concentrations can lead to increased background. Use the lowest concentration that gives a robust signal-to-noise ratio. 3. Perform Background Subtraction: Always include control wells with no cells (media + CTZ-h) and/or cells not expressing the luciferase to measure and subtract the background signal. |
| Inconsistent Results Between Experiments | Variability in Reagent Preparation/Handling: Inconsistent preparation of CTZ-h solutions can lead to variable results. | 1. Standardize Solvents: Dissolve CTZ-h powder in a suitable solvent like ethanol (B145695) or methanol (B129727) before diluting into aqueous buffers or media.[14][15] Do not use DMSO , as it can promote oxidation.[15] 2. Ensure Complete Solubilization: Vortex thoroughly to ensure the compound is fully dissolved before making the final dilution. 3. Control for Solvent Effects: Ensure the final concentration of the organic solvent (e.g., ethanol) is consistent across all wells and is low enough not to affect cell viability. |
Quantitative Data Summary
The following tables provide key quantitative data for working with this compound.
Table 1: Solubility and Stock Solution Preparation
| Parameter | Value / Recommendation | Source |
| Molecular Weight | 407.5 g/mol | [15] |
| Recommended Solvents | Ethanol, Methanol | [1][14][15] |
| Solubility in Ethanol | ≥ 50 mg/mL (112.63 mM) | [1] |
| Solubility in Methanol | ~0.5 mg/mL | [15] |
| Incompatible Solvents | DMSO (may cause oxidation) | [15] |
| Stock Solution Storage | Aliquot and store at -80°C for up to 1 year, protected from light. | [14] |
Table 2: Typical Experimental Parameters
| Parameter | Typical Range | Application | Source |
| Working Concentration | 1 - 10 µM | BRET, Calcium Imaging | [1][10] |
| Incubation Time | 1 - 4 hours (cell-dependent) | Live Cell Loading | [1][10] |
| Incubation Temperature | 37°C | Live Cell Assays | [16][17] |
| Assay Buffer | PBS or Cell Culture Medium | General Use | [1][10] |
Experimental Protocols
Protocol 1: General Live-Cell Bioluminescence Assay
This protocol provides a basic workflow for measuring intracellular Renilla luciferase activity using CTZ-h.
-
Cell Preparation: Plate cells in a white, clear-bottom 96-well plate and grow to the desired confluency.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CTZ-h in ethanol.
-
Immediately before use, dilute the stock solution in pre-warmed (37°C) cell culture medium or PBS to the final desired working concentration (e.g., 5 µM). Protect the working solution from light.
-
-
Substrate Loading:
-
Remove the old medium from the cells.
-
Add the CTZ-h working solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator. The optimal time should be determined empirically.
-
-
Signal Measurement:
Protocol 2: BRET Assay for Protein-Protein Interactions
This protocol outlines the key steps for a BRET assay using CTZ-h.
-
Cell Transfection: Co-transfect cells with plasmids encoding the donor (Renilla luciferase fusion protein) and the acceptor (e.g., YFP fusion protein).
-
Cell Seeding: After 24-48 hours, harvest and resuspend the transfected cells in a suitable buffer (e.g., PBS or Kreb's-Ringers-HEPES medium).[16] Dispense the cell suspension into a white 96-well plate.[16][17]
-
Substrate Addition: Prepare a fresh working solution of CTZ-h (typically 5 µM final concentration).[18]
-
Signal Detection: Add the CTZ-h solution to the wells. Immediately measure the luminescence signal at two distinct wavelengths using a plate reader equipped with appropriate filters for the BRET donor (e.g., 475 nm) and acceptor (e.g., 525-530 nm).[3][16][18]
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Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
Visualizations
Experimental Workflow for a Live-Cell Luminescence Assay
Caption: Workflow for live-cell luminescence assays using Coelenterazine h.
Signaling Pathway: Pgp-Mediated Efflux of Coelenterazine h
Caption: Mechanism of Pgp-mediated efflux affecting intracellular CTZ-h levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coelenterazine h [nanolight.com]
- 3. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [en.bio-protocol.org]
- 4. nanolight.com [nanolight.com]
- 5. abpbio.com [abpbio.com]
- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. goldbio.com [goldbio.com]
- 8. Imaging reversal of multidrug resistance in living mice with bioluminescence: MDR1 P-glycoprotein transports coelenterazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Membrane permeability of coelenterazine analogues measured with fish eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. Membrane permeability of coelenterazine analogues measured with fish eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]
- 18. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve Coelenterazine h hydrochloride for injection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coelenterazine (B1669285) h hydrochloride. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Coelenterazine h hydrochloride for in vivo injections?
A1: For in vivo applications, water-soluble formulations of Coelenterazine h are available and are considered the safest option to avoid the toxicity associated with solvents like propylene (B89431) glycol.[1][2] These formulations are isosmotic and can be dissolved in sterile water.[1] If a water-soluble formulation is not available, a stock solution can be prepared in ethanol (B145695) and then diluted into a final injection vehicle.[3][4] A common method involves creating a stock solution in ethanol and then diluting it into a mixture of polyethylene (B3416737) glycol 300 (PEG300), Tween-80, and saline.[4]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents like methanol (B129727) and ethanol.[5][6] It is recommended to prepare stock solutions in these solvents at a concentration of approximately 0.5 mg/mL to 1 mg/mL.[5][7] To prevent oxidation, the solvent should be purged with an inert gas like argon or nitrogen before dissolving the compound.[5] It is strongly advised not to use dimethyl sulfoxide (B87167) (DMSO) for stock solutions as Coelenterazine and its derivatives can be unstable in this solvent.[8][9]
Q3: What are the storage conditions for this compound powder and stock solutions?
A3: The solid, crystalline form of this compound is stable for at least four years when stored at -20°C and protected from light.[5][10][11] Stock solutions in methanol or ethanol should also be stored at -20°C or below, protected from light, and ideally under an inert atmosphere.[8][9] Methanol or ethanol stock solutions can be stored for up to six months or longer under these conditions.[12] Aqueous working solutions are not stable and should be prepared fresh before use.[9] There is an approximate 10% loss of activity after 24 hours when a reconstituted aqueous solution is stored at room temperature.[1]
Q4: Can I use phosphate-buffered saline (PBS) to dissolve water-soluble this compound?
A4: It is recommended to use sterile water to dissolve water-soluble formulations of this compound, not PBS.[1] After initial dissolution in water, the solution can be further diluted with a sterile 0.9% NaCl solution if needed.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the final injection solution | The compound has limited solubility in aqueous buffers. The concentration of the organic co-solvent (e.g., ethanol) in the final solution is too low. | For non-water-soluble forms, ensure the final injection vehicle contains an appropriate percentage of co-solvents like PEG300 and Tween-80 to maintain solubility.[4] Prepare the solution by sequentially adding the co-solvents and mixing well at each step.[4] Gentle heating or sonication can also aid dissolution.[4] |
| Low or no bioluminescent signal | The this compound has degraded due to improper storage or handling (exposure to light, oxygen, or incompatible solvents like DMSO).[7][8][9] The working solution was not freshly prepared.[9] The pH of the final solution is not optimal. | Always store the solid compound and stock solutions protected from light at -20°C or below.[5][11] Prepare aqueous working solutions immediately before use.[4][9] Ensure the pH of the final buffer is suitable; slightly acidic conditions (pH 3-6) can help prevent auto-oxidation.[13] |
| Inconsistent results between experiments | The stock solution may have evaporated during storage, leading to a change in concentration.[12] The this compound may have precipitated out of the solution due to buffer composition or pH.[13] | Use tightly sealing screw-cap vials and consider wrapping them with Parafilm to prevent evaporation of alcohol-based stock solutions.[12] Always inspect the final solution for clarity and precipitates before use.[13] |
| Toxicity observed in animal models | The injection vehicle contains high concentrations of potentially toxic solvents like propylene glycol.[1][2] | Whenever possible, use commercially available water-soluble formulations of Coelenterazine h to avoid the use of toxic co-solvents.[1][2] If co-solvents are necessary, use formulations with lower toxicity profiles, such as those containing PEG300 and Tween-80 in saline.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection (Water-Soluble Formulation)
This protocol is for commercially available water-soluble Coelenterazine h.
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Bring the vial of lyophilized water-soluble Coelenterazine h to room temperature.[1]
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Add the recommended volume of sterile water (do not use PBS) to the vial. For example, add 100 µL of sterile water to a vial containing 500 µg of the compound to achieve a concentration of 500 µ g/100 µl.[1]
-
Allow the powder to rehydrate for 3 minutes.[1]
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Vortex the vial until the powder is completely dissolved. This may take up to a minute.[1]
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Let the vial sit on the bench for approximately 5-10 minutes to allow air bubbles to disappear.[1]
-
The resulting clear yellow solution is ready for injection. If a lower concentration is desired, it can be further diluted with a sterile 0.9% NaCl solution.[1]
-
Draw up the desired volume into an insulin (B600854) syringe for injection.[1]
Protocol 2: Preparation of this compound for Intravenous Injection (Using Co-solvents)
This protocol is for the non-water-soluble form of this compound.
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Prepare a stock solution of this compound in ethanol at a concentration of 12.5 mg/mL.[4]
-
To prepare a 1 mL working solution, follow these steps in order, mixing thoroughly after each addition:
-
This will result in a clear solution with a final concentration of 1.25 mg/mL.[4] The final solvent composition will be 10% ethanol, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
The working solution should be prepared fresh on the day of use.[4]
Data Presentation
Table 1: Solubility of Coelenterazine h and its Analogs in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Coelenterazine h | Ethanol | ~0.5 mg/mL | [5] |
| Coelenterazine h | Methanol | ~0.5 mg/mL | [5] |
| Coelenterazine 400a (hydrochloride) | DMSO | ~0.5 mg/mL | [11] |
| Coelenterazine 400a (hydrochloride) | Dimethyl formamide | ~0.5 mg/mL | [11] |
| Coelenterazine 400a (hydrochloride) | Ethanol | Slightly soluble | [11] |
| Water-soluble h-Coelenterazine | Sterile Water | Up to 500 µ g/100 µl | [1] |
| This compound | 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | [4] |
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. interchim.fr [interchim.fr]
- 2. h-Coelenterazine-SOL (in vivo) [nanolight.com]
- 3. Can you provide a brief protocol on how to use coelenterazine h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. COELENTERAZINE H price,buy COELENTERAZINE H - chemicalbook [chemicalbook.com]
- 7. nanolight.com [nanolight.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. caymanchem.com [caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. biotium.com [biotium.com]
- 13. interchim.fr [interchim.fr]
Coelenterazine h hydrochloride lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lot-to-lot variability with coelenterazine (B1669285) h hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is coelenterazine h hydrochloride and why is it used?
This compound is a synthetic analog of coelenterazine, the luciferin (B1168401) (light-producing substrate) for various marine luciferases, most notably Renilla luciferase (RLuc). It is widely used in bioluminescence-based assays such as reporter gene assays, Bioluminescence Resonance Energy Transfer (BRET), and calcium sensing. The "h" designation indicates a modification that often results in a higher luminescent signal compared to native coelenterazine.
Q2: What are the common causes of lot-to-lot variability with this compound?
Lot-to-lot variability can arise from several factors, primarily related to the purity and stability of the compound. Key contributors include:
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Purity Level: The percentage of active this compound in a given lot can vary. Impurities may not be inert and could inhibit the luciferase enzyme or quench the luminescent signal.
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Presence of Degradation Products: Coelenterazine and its analogs are susceptible to oxidation. The primary degradation product, coelenteramide, can act as a competitive inhibitor of Renilla luciferase, reducing the signal.
-
Solubility and Formulation: Differences in the physical properties of the powder between lots can affect its solubility, leading to inconsistencies in the effective concentration of the working solution.
-
Storage and Handling: Improper storage or repeated freeze-thaw cycles of stock solutions can accelerate degradation, leading to performance differences between a new lot and an older, improperly stored one.
Q3: How can lot-to-lot variability impact my experimental results?
Inconsistent performance of this compound can manifest in several ways:
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Reduced Signal Intensity: A lower purity lot or one with significant degradation will produce a weaker luminescent signal.
-
Increased Background Signal: Some impurities may be auto-luminescent, increasing the background and reducing the signal-to-noise ratio.
-
Altered Assay Kinetics: The kinetics of the light-producing reaction may be affected, leading to faster or slower signal decay.
-
Poor Reproducibility: The most significant impact is a lack of reproducibility between experiments run with different lots, compromising the reliability of your data.
Q4: My signal is much lower than expected with a new lot. What should I do?
First, confirm that your experimental setup is correct (e.g., cell viability, transfection efficiency, correct buffer composition). If the issue persists, it is likely related to the new lot of this compound. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guide
Issue 1: Low Luminescence Signal
| Possible Cause | Troubleshooting Step |
| Lower purity of the new lot | Refer to the Certificate of Analysis (CoA) for the purity specification. If possible, perform an in-house quality control check as described in the "Experimental Protocols" section. |
| Degradation of the compound | Prepare a fresh stock solution from the new lot. Ensure proper storage of the solid compound and the stock solution (see protocol below). |
| Inaccurate concentration of the stock solution | Re-weigh the solid compound and prepare a new stock solution. Ensure complete dissolution. |
| Inhibition by impurities | Consider using a higher concentration of the new lot to see if the signal can be recovered. However, be aware that this may also increase background signal. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Auto-luminescence of impurities | Measure the luminescence of the assay buffer with the new lot of this compound in the absence of the luciferase enzyme. Compare this to the background from a previous, well-performing lot. |
| Contamination of reagents | Use fresh, high-purity solvents and buffers to prepare your coelenterazine working solution. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of the solid | Ensure the this compound is fully dissolved when preparing the stock solution. Gentle warming or sonication may be necessary, but avoid excessive heat. |
| Precipitation of the compound in the assay buffer | Visually inspect the working solution for any precipitate. The solubility of coelenterazine can be pH-dependent. |
Quantitative Data on Lot-to-Lot Variability
The following table provides a representative example of how lot-to-lot variability in purity can impact the performance of a Renilla luciferase assay.
| Lot ID | Purity (by HPLC) | Relative Luminescence Units (RLU) | Signal-to-Noise Ratio |
| Lot A (Reference) | 99.2% | 1,500,000 | 1500 |
| Lot B | 95.5% | 1,150,000 | 1100 |
| Lot C | 91.8% | 850,000 | 780 |
This is illustrative data based on typical observations. Actual results may vary depending on the specific assay conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a fume hood.
-
Dissolution: Dissolve the powder in anhydrous ethanol (B145695) or methanol (B129727) to a final concentration of 1-5 mg/mL. Do not use DMSO or DMF as they can oxidize the compound.[1]
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
-
Handling: When using a frozen aliquot, thaw it immediately before use and keep it on ice, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Quality Control of a New Lot of this compound
This protocol outlines a basic functional check for a new lot against a previously validated, well-performing lot (reference lot).
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Prepare Stock Solutions: Prepare stock solutions of both the new lot and the reference lot of this compound at the same concentration, following Protocol 1.
-
Prepare Luciferase Lysate: Prepare a cell lysate containing a stable expression of Renilla luciferase.
-
Set up the Assay: In a white, opaque 96-well plate, add the luciferase lysate to a series of wells.
-
Prepare Working Solutions: Prepare working solutions of both the new and reference lots by diluting the stock solutions to the final assay concentration in the appropriate assay buffer.
-
Measure Luminescence: Using a luminometer, inject the working solution from the reference lot into a set of wells and immediately measure the luminescence. Repeat this for the new lot.
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Data Analysis: Compare the signal intensity, kinetics (if performing a kinetic read), and background signal between the two lots. A significant drop in signal intensity (>20%) may indicate a problem with the new lot.
Visualizations
Caption: Oxidative degradation of coelenterazine h.
Caption: Quality control workflow for new lots.
Caption: Decision tree for troubleshooting low signal.
References
Validation & Comparative
Coelenterazine h vs. Furimazine: A Comparative Guide for NanoLuc Luciferase Applications
For researchers, scientists, and drug development professionals utilizing the NanoLuc® luciferase system, the choice of substrate is a critical determinant of experimental success. This guide provides an objective comparison of Coelenterazine (B1669285) h and Furimazine, highlighting their performance differences with NanoLuc (Nluc) luciferase and providing supporting experimental data and protocols.
Furimazine, a novel imidazopyrazinone, was specifically engineered as a substrate for the highly stable and intensely luminescent NanoLuc luciferase.[1] In contrast, Coelenterazine h is a derivative of the native coelenterazine, which is the natural substrate for the wild-type deep-sea shrimp luciferase from which NanoLuc was derived.[2] While NanoLuc can utilize coelenterazine and its derivatives, its catalytic efficiency and light output are significantly optimized for furimazine.[3][4]
Performance Comparison
Experimental data consistently demonstrates the superior performance of Furimazine in combination with NanoLuc luciferase across key metrics, including light output, signal stability, and signal-to-background ratio.
Quantitative Data Summary
| Performance Metric | Furimazine with NanoLuc | Coelenterazine h with NanoLuc | Reference |
| Relative Light Output | ~30-fold higher than native coelenterazine.[3] The Nluc/Furimazine pair is ~2.5 million-fold brighter than the original Oplophorus luciferase with coelenterazine in mammalian cells. | Significantly lower than Furimazine; considered an inferior substrate.[4] | [3][4] |
| Signal Half-Life | Glow-type luminescence with a half-life of >2 hours.[1] | Shorter signal duration compared to Furimazine. | [1] |
| Apparent Km | ~10 µM | Data for Coelenterazine h is not readily available, but for native coelenterazine, it is also ~10 µM. | [3] |
| Maximum Luminescence (Apparent Vmax) | ~30-fold higher than native coelenterazine. | Significantly lower than Furimazine. | [3] |
| Emission Maximum | ~460 nm | ~466 nm | [1] |
| Signal-to-Background Ratio | High, due to the stability of furimazine and low autoluminescence.[5] | Lower, as coelenterazine and its derivatives can exhibit higher auto-oxidation. | [5] |
Signaling Pathway and Experimental Workflow
The fundamental reaction for both substrates involves the NanoLuc-catalyzed oxidation of the luciferin, resulting in the emission of light. However, the efficiency of this reaction is markedly different.
Bioluminescent Reaction Pathway
Caption: NanoLuc reaction with Furimazine vs. Coelenterazine h.
General Experimental Workflow for Substrate Comparison
Caption: Workflow for comparing luciferase substrate performance.
Experimental Protocols
The following provides a detailed methodology for a key experiment to compare the performance of Coelenterazine h and Furimazine with NanoLuc luciferase.
In Vitro Luciferase Assay for Substrate Comparison
Objective: To quantify and compare the light output and signal stability of NanoLuc luciferase with Furimazine and Coelenterazine h.
Materials:
-
Purified NanoLuc® Luciferase (e.g., Promega N1010)
-
Furimazine (e.g., Nano-Glo® Luciferase Assay Substrate, Promega N1120)
-
Coelenterazine h (e.g., Cayman Chemical 10005029)
-
Assay Buffer (e.g., Nano-Glo® Luciferase Assay Buffer, or a buffer of choice such as PBS with 0.1% BSA)
-
96-well white, opaque microplates
-
Luminometer with substrate injectors
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of purified NanoLuc luciferase in the assay buffer to a final concentration of 1 nM.
-
Prepare 100X stock solutions of Furimazine and Coelenterazine h in an appropriate solvent (e.g., ethanol (B145695) or DMSO). For a final assay concentration of 10 µM, the stock solution should be 1 mM.
-
Prepare the working substrate solutions by diluting the 100X stock solutions in the assay buffer to the desired final concentration (e.g., 10 µM). Protect from light.
-
-
Assay Setup:
-
Pipette 50 µL of the NanoLuc luciferase working solution into the wells of a 96-well white microplate. Include wells with assay buffer only for background measurements.
-
Equilibrate the plate to room temperature for 5-10 minutes.
-
-
Luminescence Measurement:
-
Program the luminometer to inject 50 µL of the working substrate solution into each well.
-
Measure the luminescence immediately after substrate injection (integration time of 0.5-1 second). This will provide the peak light intensity.
-
For kinetic analysis, continue to measure the luminescence at regular intervals (e.g., every 2 minutes) for a period of at least 2 hours to determine the signal half-life.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all readings.
-
Plot the relative light units (RLU) against time for both substrates.
-
Compare the peak RLU values to determine the difference in light output.
-
Calculate the time at which the luminescence signal decays to 50% of its initial maximum value to determine the signal half-life.
-
Conclusion
For applications requiring high sensitivity, prolonged signal stability, and a high signal-to-background ratio with NanoLuc luciferase, Furimazine is unequivocally the superior substrate. While Coelenterazine h can be utilized by NanoLuc, its performance is significantly inferior, resulting in substantially lower light output and a less stable signal. The choice of Furimazine is therefore highly recommended to fully leverage the advanced capabilities of the NanoLuc luciferase reporter system in research and drug development.
References
- 1. promega.com [promega.com]
- 2. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A general method for quantifying ligand binding to unmodified receptors using Gaussia luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com.cn [promega.com.cn]
Coelenterazine h vs. Native Coelenterazine: A Comparative Guide to Luminescence Intensity
For researchers, scientists, and drug development professionals leveraging bioluminescent reporter systems, the choice of substrate is paramount to achieving optimal assay sensitivity and signal intensity. This guide provides an objective comparison of the luminescence intensity of coelenterazine (B1669285) h and native coelenterazine, supported by quantitative data and detailed experimental protocols for key applications.
Quantitative Comparison of Luminescence Properties
The selection of a coelenterazine analog can significantly impact the light output in bioluminescent reactions. The following table summarizes the key performance differences between coelenterazine h and native coelenterazine when used with Renilla luciferase and the photoprotein aequorin.
| Property | Native Coelenterazine | Coelenterazine h | Enzyme/Protein | Reference |
| Relative Luminescence Intensity | 1.0 | ~10-20 | Aequorin | [1][2] |
| Relative Luminescence Intensity | 1.0 | 10 | Renilla luciferase | |
| Quantum Yield | 1.00 | 0.82 | Renilla luciferase | |
| Emission Maximum (λmax) | 465 nm | 475 nm | Renilla luciferase |
Performance Insights
With Aequorin: Coelenterazine h demonstrates a significantly higher initial luminescence intensity, estimated to be 10 to 20 times greater than that of native coelenterazine.[1][2] This makes it particularly advantageous for applications requiring high sensitivity in the detection of calcium ions, such as in vitro studies of cellular signaling pathways.
With Renilla Luciferase: When paired with Renilla luciferase, coelenterazine h exhibits a tenfold higher luminescence intensity compared to native coelenterazine. While its quantum yield is slightly lower than that of the native form, the substantial increase in light output makes it a superior choice for many reporter gene assays. Some studies suggest that while the initial intensity with coelenterazine h may be lower in certain contexts, it can provide a more sustained "glow-type" signal, which can be beneficial for high-throughput screening applications.
Gaussia Luciferase: It is important to note that coelenterazine h is generally not recommended for use with Gaussia luciferase, as native coelenterazine is the preferred substrate for this enzyme.[2]
Experimental Protocols
To provide a practical framework for comparing and utilizing these substrates, detailed methodologies for common bioluminescence assays are outlined below.
I. In Vitro Renilla Luciferase Reporter Gene Assay
This protocol describes the steps to compare the luminescence intensity of coelenterazine h and native coelenterazine using a purified Renilla luciferase enzyme or a cell lysate containing the enzyme.
Materials:
-
Purified Renilla luciferase or cell lysate containing Renilla luciferase
-
Native coelenterazine stock solution (1 mg/mL in methanol)
-
Coelenterazine h stock solution (1 mg/mL in methanol)
-
Renilla Luciferase Assay Buffer (e.g., PBS, pH 7.4)
-
Luminometer and appropriate assay plates or tubes
Procedure:
-
Preparation of Working Solutions:
-
Prepare fresh working solutions of both native coelenterazine and coelenterazine h by diluting the stock solutions in Renilla Luciferase Assay Buffer to a final concentration of 1 µM. Protect the solutions from light.
-
-
Enzyme/Lysate Preparation:
-
If using purified enzyme, dilute it in assay buffer to a concentration that falls within the linear range of the luminometer.
-
If using cell lysates, prepare them according to standard protocols and ensure the total protein concentration is consistent across samples.
-
-
Luminescence Measurement:
-
Pipette 20 µL of the enzyme preparation or cell lysate into the wells of a white-walled luminometer plate.
-
Inject 100 µL of the native coelenterazine working solution into the first set of wells and immediately measure the luminescence (flash kinetics).
-
Inject 100 µL of the coelenterazine h working solution into a parallel set of wells and measure the luminescence under the same conditions.
-
For glow kinetics, incubate the plate for 10 minutes at room temperature after substrate addition before measuring the luminescence.
-
-
Data Analysis:
-
Compare the Relative Light Units (RLUs) obtained with coelenterazine h to those obtained with native coelenterazine to determine the relative luminescence intensity.
-
II. Aequorin-Based Intracellular Calcium Assay
This protocol outlines the reconstitution of the photoprotein aequorin with either native coelenterazine or coelenterazine h in live cells to measure changes in intracellular calcium concentrations.
Materials:
-
Cells expressing apoaequorin (the protein component of aequorin)
-
Native coelenterazine
-
Coelenterazine h
-
Cell culture medium
-
Calcium-free buffer (e.g., Krebs-Ringer buffer with EGTA)
-
Calcium-containing buffer (e.g., Krebs-Ringer buffer with CaCl₂)
-
Luminometer with injection capabilities
Procedure:
-
Aequorin Reconstitution:
-
Incubate the apoaequorin-expressing cells with 5 µM of either native coelenterazine or coelenterazine h in cell culture medium for 1-2 hours at 37°C in the dark. This allows the coelenterazine to enter the cells and combine with apoaequorin to form the active photoprotein, aequorin.
-
-
Cell Preparation:
-
After incubation, wash the cells gently with a calcium-free buffer to remove excess coelenterazine.
-
-
Calcium Measurement:
-
Place the cells in the luminometer.
-
Establish a baseline luminescence reading in the calcium-free buffer.
-
Inject a calcium-containing buffer to stimulate an increase in intracellular calcium.
-
Record the resulting luminescence signal over time. The peak intensity of the light flash is proportional to the intracellular calcium concentration.
-
-
Comparison:
-
Compare the peak luminescence intensity and the total light output from cells reconstituted with coelenterazine h to those reconstituted with native coelenterazine.
-
III. Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique for studying protein-protein interactions. This protocol provides a general workflow for a BRET assay using Renilla luciferase as the donor and a fluorescent protein (e.g., YFP) as the acceptor, with a comparison of native coelenterazine and coelenterazine h as the substrate.
Materials:
-
Cells co-expressing the donor (Renilla luciferase fusion protein) and acceptor (fluorescent protein fusion)
-
Native coelenterazine
-
Coelenterazine h
-
Assay buffer (e.g., PBS)
-
Luminometer capable of measuring two distinct emission wavelengths simultaneously (e.g., with 475 nm and 535 nm filters)
Procedure:
-
Cell Preparation:
-
Harvest the co-transfected cells and resuspend them in the assay buffer at an appropriate density.
-
-
Substrate Addition:
-
Add native coelenterazine or coelenterazine h to the cell suspension to a final concentration of 5 µM.
-
-
BRET Measurement:
-
Immediately after substrate addition, measure the luminescence emission at the donor wavelength (e.g., ~475 nm for Renilla luciferase) and the acceptor wavelength (e.g., ~535 nm for YFP).
-
-
BRET Ratio Calculation:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
An increase in the BRET ratio indicates a close proximity between the donor and acceptor proteins.
-
-
Comparison:
-
Compare the BRET ratios and the overall signal strength obtained with coelenterazine h versus native coelenterazine to determine which substrate provides a better assay window for the specific protein-protein interaction being studied.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key signaling pathways and workflows described in the protocols.
References
A Head-to-Head Comparison of Coelenterazine Analogs for Bioluminescence Resonance Energy Transfer (BRET) Assays
For researchers, scientists, and drug development professionals leveraging Bioluminescence Resonance Energy Transfer (BRET) to study protein-protein interactions and other cellular processes, the choice of coelenterazine (B1669285) analog is critical. This guide provides an objective comparison of commonly used coelenterazine derivatives, supported by experimental data, to inform substrate selection for optimal BRET assay performance.
Bioluminescence Resonance Energy Transfer is a powerful technology for monitoring molecular interactions in real-time within living cells. The assay relies on the non-radiative transfer of energy from a bioluminescent donor, typically a luciferase, to a fluorescent acceptor protein. The efficiency of this energy transfer is highly dependent on the spectral properties and performance of the luciferase substrate. Coelenterazine and its analogs are the most common substrates for Renilla luciferase (RLuc), a widely used BRET donor. This guide delves into a head-to-head comparison of key coelenterazine analogs to aid in the design and optimization of BRET experiments.
Performance Comparison of Coelenterazine Analogs
The selection of a coelenterazine analog significantly impacts the performance of a BRET assay. Key parameters to consider include emission wavelength, signal intensity (brightness), and signal stability over time. The following table summarizes the quantitative performance of several common coelenterazine analogs when used with Renilla luciferase.
| Coelenterazine Analog | Common BRET System | Donor Emission Max (nm) | Relative Brightness | Signal Half-Life | Key Advantages & Disadvantages |
| Native Coelenterazine | BRET¹ | ~475-480 | Baseline | Moderate | Advantages: Natural substrate, good signal strength.[1] Disadvantages: Broad emission spectrum can lead to background noise. |
| Coelenterazine h | BRET¹ | ~475-480 | 10-20x > Native CTZ | Shorter than Native CTZ | Advantages: Significantly brighter signal than native coelenterazine.[2] Disadvantages: Faster signal decay. |
| Coelenterazine 400a (DeepBlueC™) | BRET² | ~395-400 | Lower than BRET¹ substrates | Rapid Decay | Advantages: Excellent spectral separation from GFP/YFP acceptors, leading to high signal-to-noise.[1][3] Disadvantages: Low light emission and fast kinetics.[3] |
| ViviRen™ | BRET | Not specified | 3-5x > Native CTZ | Short | Advantages: Very bright initial signal, low autoluminescence.[2][4] Disadvantages: High brightness is short-lived.[2] |
| Prolume Purple (Methoxy e-CTZ) | BRET² | ~400 | Brighter than CTZ 400a | Moderate | Advantages: Blue-shifted emission with improved brightness over Coelenterazine 400a.[1] Disadvantages: Still relatively fast decay compared to BRET¹ substrates. |
| BBlue2.3 | NIR-BRET | ~400 | ~50x > DeepBlueC | Stable | Advantages: Exceptionally bright with stable kinetics, suitable for deep-tissue imaging.[5] Disadvantages: Newer analog, may have less extensive literature. |
Experimental Protocols
Accurate and reproducible BRET data is contingent on a well-defined experimental protocol. Below is a generalized methodology for a typical BRET assay in mammalian cells.
I. Reagent Preparation
-
Coelenterazine Stock Solution:
-
Dissolve lyophilized coelenterazine analog in an appropriate solvent (e.g., ethanol, methanol, or a specialized solvent like NanoFuel) to a stock concentration of 1-10 mM. To minimize oxidation, use degassed and acidified alcohol.
-
Store stock solutions at -80°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
-
-
Assay Buffer:
-
A common assay buffer is Dulbecco's Phosphate-Buffered Saline (DPBS) containing calcium and magnesium (0.1 g/L CaCl₂, 0.1 g/L MgCl₂·6H₂O) and D-glucose (1 g/L).
-
Supplementing the buffer with a protease inhibitor such as aprotinin (B3435010) (2 µg/mL) can be beneficial.
-
-
Working Solution:
-
On the day of the experiment, dilute the coelenterazine stock solution in the assay buffer to the desired final working concentration. A common final concentration is 5 µM.[3] Prepare this solution fresh and protect it from light.
-
II. Cell Culture and Transfection
-
Seed mammalian cells (e.g., HEK293T, CHO) in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Co-transfect the cells with plasmids encoding the BRET donor (e.g., RLuc-tagged protein) and acceptor (e.g., YFP-tagged protein) fusion proteins. The ratio of donor to acceptor plasmid may need to be optimized.
-
Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
III. BRET Measurement
-
Cell Preparation:
-
Gently wash the cells once with pre-warmed DPBS.
-
Add the appropriate volume of assay buffer to each well.
-
-
Signal Measurement:
-
Use a microplate reader capable of detecting luminescence at two distinct wavelengths simultaneously or sequentially.
-
Set the reader to measure the emission from the donor (e.g., ~475 nm for BRET¹ or ~400 nm for BRET²) and the acceptor (e.g., ~530 nm for YFP).
-
Inject the coelenterazine working solution into each well.
-
Immediately begin reading the luminescence signals. The integration time will depend on the signal strength.
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity.
-
To obtain the net BRET ratio, subtract the BRET ratio of cells expressing only the donor protein from the BRET ratio of cells expressing both donor and acceptor.
-
Visualizing BRET Pathways and Workflows
To further clarify the principles and procedures of BRET assays, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
References
- 1. nuvucameras.com [nuvucameras.com]
- 2. In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ViviRen™ Live Cell Substrate [promega.jp]
- 5. Highly bright and stable NIR-BRET with blue-shifted coelenterazine derivatives for deep-tissue imaging of molecular events in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Coelenterazine h with Diverse Luciferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Coelenterazine (B1669285) h (CTZ-h), a synthetic analog of native coelenterazine, with various luciferases. Coelenterazine h is a valuable tool in bioluminescence assays, offering distinct characteristics compared to its native counterpart. This document summarizes key performance data, details experimental protocols for comparative analysis, and visualizes relevant biological pathways and workflows to aid researchers in selecting the appropriate substrate for their specific applications.
Introduction to Coelenterazine h and Luciferase Systems
Coelenterazine is a luciferin, a light-emitting molecule, utilized by a variety of marine luciferases.[1][2] Its analog, Coelenterazine h (CTZ-h), differs in its chemical structure, leading to altered substrate specificity and luminescent properties with different luciferases.[3] The primary luciferases discussed in this guide are from Renilla (RLuc), Gaussia (GLuc), and Oplophorus (engineered as NanoLuc), each with unique characteristics that make them suitable for a range of applications, from reporter gene assays to in vivo imaging.[1][2]
Comparative Performance of Coelenterazine h
The cross-reactivity of Coelenterazine h with different luciferases is not uniform. While it can serve as a substrate for several common luciferases, its efficiency and the resulting signal intensity vary significantly.
Quantitative Data Summary
The following tables summarize the available quantitative data on the performance of Coelenterazine h with Renilla, Gaussia, and Oplophorus luciferases compared to native coelenterazine or other standard substrates.
Table 1: Performance of Coelenterazine h with Renilla Luciferase (RLuc)
| Parameter | Coelenterazine h | Native Coelenterazine | Reference |
| Relative Activity (in cells) | 4- to 8-fold greater | 1-fold (baseline) | [4] |
| Michaelis Constant (Km) | ~210 nM | ~2.9 µM | [5][6] |
| Reaction Kinetics | Similar to native, with a lower initial flash amplitude | Rapid initial decay followed by a more stable signal | [7] |
Table 2: Performance of Coelenterazine h with Gaussia Luciferase (GLuc)
| Luciferase Variant | Substrate | Relative Bioluminescence Intensity | Reference |
| Wild-Type GLuc | Native Coelenterazine | ~1.8-fold higher than CTZ-h | [8] |
| Wild-Type GLuc | Coelenterazine h | Baseline | [8] |
| GLuc5 (mutant) | Native Coelenterazine | ~1.5-fold higher than CTZ-h | [8] |
| GLuc5 (mutant) | Coelenterazine h | Baseline | [8] |
Table 3: Performance of Coelenterazine h with Oplophorus Luciferase (NanoLuc)
| Parameter | Coelenterazine h | Furimazine (standard substrate) | Reference |
| Relative Brightness | Sufficient for BRET, but inferior to furimazine | ~150-fold greater than RLuc with its substrate | [9][10] |
Signaling Pathways and Experimental Workflows
To understand the fundamental process of light emission and the methodology for its measurement, the following diagrams illustrate the bioluminescent reaction pathway and a general experimental workflow.
Caption: General reaction pathway for luciferase-catalyzed bioluminescence with Coelenterazine h.
Caption: A generalized workflow for conducting an in vitro luciferase assay.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for in vitro bioluminescence assays with Renilla, Gaussia, and Oplophorus luciferases using Coelenterazine h.
General Reagent Preparation
-
Coelenterazine h Stock Solution: Due to its hydrophobicity, dissolve Coelenterazine h in methanol (B129727) or ethanol (B145695) to create a concentrated stock solution (e.g., 1-5 mg/mL). Store aliquots at -80°C, protected from light.
-
Assay Buffer: The optimal buffer composition can vary between luciferases. It is recommended to use a buffer system that maintains a stable pH (typically between 7.0 and 8.0) and may contain salts and stabilizing agents like BSA.
Protocol 1: Renilla Luciferase (RLuc) In Vitro Assay
This protocol is adapted from standard RLuc assay procedures.[5][11]
-
Prepare RLuc Lysate (if using cell culture):
-
Wash cells expressing RLuc with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100).
-
Centrifuge to pellet cell debris and collect the supernatant containing RLuc.
-
-
Prepare Reaction Mixture:
-
In a luminometer tube or a well of a white-walled microplate, add 20 µL of the cell lysate or a solution of purified RLuc.
-
Add 100 µL of Renilla luciferase assay buffer (e.g., 1.1 M NaCl, 2.2 mM Na2EDTA, 0.22 M potassium phosphate (B84403) pH 7.4, 0.44 mg/mL BSA).
-
-
Initiate and Measure Luminescence:
-
Inject 100 µL of Coelenterazine h working solution (diluted in assay buffer to the desired final concentration, e.g., 1-5 µM) into the reaction mixture.
-
Immediately measure the luminescence using a luminometer, as RLuc exhibits flash kinetics.[11] Integrate the signal for 1-10 seconds.
-
Protocol 2: Gaussia Luciferase (GLuc) In Vitro Assay
This protocol is based on standard GLuc assay methodologies, which often measure the secreted luciferase.[12][13]
-
Sample Preparation:
-
If measuring secreted GLuc, collect an aliquot of the cell culture medium.
-
If measuring intracellular GLuc, prepare a cell lysate as described for RLuc.
-
-
Prepare Reaction Mixture:
-
In a luminometer tube or a well of a white-walled microplate, add 10-20 µL of the cell culture medium or cell lysate.
-
Add 50 µL of Gaussia luciferase assay buffer (e.g., 25 mM Tris-HCl pH 7.8, 600 mM NaCl, 1 mM EDTA, 0.05% BSA).[14]
-
-
Initiate and Measure Luminescence:
-
Inject 50 µL of Coelenterazine h working solution (diluted in assay buffer to the desired final concentration) into the sample.
-
Immediately measure the luminescence. GLuc also exhibits flash kinetics, so a rapid measurement is crucial.[15]
-
Protocol 3: Oplophorus Luciferase (NanoLuc) In Vitro Assay
This protocol is adapted for NanoLuc, an engineered luciferase derived from Oplophorus.[16][17]
-
Sample Preparation:
-
Prepare cell lysate containing NanoLuc using a passive lysis buffer.
-
-
Prepare Reaction Mixture:
-
In a luminometer tube or a well of a white-walled microplate, add 10-20 µL of the cell lysate.
-
Add 50-100 µL of NanoLuc assay buffer (specific formulations are often proprietary but generally contain buffers and salts to optimize enzyme activity).
-
-
Initiate and Measure Luminescence:
-
Inject 50 µL of Coelenterazine h working solution (diluted to the desired final concentration) into the sample.
-
Measure luminescence. While NanoLuc can have glow-type kinetics with its optimized substrate furimazine, the kinetics with Coelenterazine h may differ and should be determined empirically.
-
Conclusion
Coelenterazine h demonstrates variable cross-reactivity with different luciferases. For Renilla luciferase, it can be a more sensitive substrate than native coelenterazine in cellular assays. Its performance with Gaussia and Oplophorus luciferases is generally lower compared to their respective preferred substrates. The choice of coelenterazine analog should be carefully considered based on the specific luciferase being used and the desired assay characteristics, such as signal intensity and kinetics. The provided protocols offer a starting point for the comparative evaluation of Coelenterazine h in your experimental system.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Coelenterazine Analogs for Bioassays and Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mutational optimization of the coelenterazine-dependent luciferase from Renilla - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. promega.com [promega.com]
- 8. mdpi.com [mdpi.com]
- 9. A general method for quantifying ligand binding to unmodified receptors using Gaussia luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optical imaging of Renilla luciferase reporter gene expression in living mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. content.abcam.com [content.abcam.com]
- 14. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Coelenterazine h: A Brighter Alternative for Bioluminescence-Based Research
In the realm of bioluminescence, the choice of substrate is paramount to the sensitivity and success of experimental assays. For researchers utilizing coelenterate luciferases, such as those from Renilla and Gaussia, Coelenterazine (B1669285) h emerges as a superior alternative to other substrates, offering enhanced brightness, improved solubility for in vivo applications, and robust performance in various assay formats. This guide provides a detailed comparison of Coelenterazine h with other common luciferase substrates, supported by experimental data and protocols to aid researchers in making informed decisions for their studies.
Enhanced Luminescence for Greater Sensitivity
A primary advantage of Coelenterazine h is its significantly higher light output compared to native coelenterazine. Several studies have reported that Coelenterazine h can produce an initial luminescence intensity that is 10 to 20 times greater than that of its native counterpart.[1] This heightened signal intensity translates to greater sensitivity in a variety of applications, including reporter gene assays, where it allows for the detection of lower levels of luciferase expression.
Superior Performance in In Vivo Imaging
For drug development and professionals engaged in preclinical research, the properties of a luciferase substrate in living organisms are critical. Standard coelenterazine preparations often require dissolution in organic solvents like propylene (B89431) glycol, which can be toxic when administered to animals.[2] A significant breakthrough has been the development of water-soluble formulations of Coelenterazine h.[2][3][4] These formulations circumvent the need for harmful solvents, allowing for the safe administration of higher substrate concentrations.[2] This leads to a substantial increase in signal intensity in vivo, with reports of up to 100-fold greater sensitivity compared to native coelenterazine, enabling the detection of deeper tissue targets and smaller cell populations.[3]
The Substrate of Choice for BRET¹ Assays
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for studying protein-protein interactions in real-time within living cells. The original BRET methodology, now termed BRET¹, utilizes Renilla luciferase (Rluc) as the energy donor. Coelenterazine h is the preferred substrate for BRET¹ assays due to the spectral properties of its reaction with Rluc, which results in a light emission peak around 480 nm.[5] This emission wavelength is ideal for exciting yellow fluorescent protein (YFP) variants, the commonly used acceptors in BRET¹ systems.[5]
Comparative Performance of Luciferase Substrates
To facilitate a clear comparison, the following table summarizes the key performance characteristics of Coelenterazine h alongside other widely used luciferase substrates.
| Feature | Coelenterazine h | Native Coelenterazine | ViviRen™ | EnduRen™ | Coelenterazine 400a (DeepBlueC™) |
| Relative Light Output | High (up to 20x > native)[1] | Standard | Very High (~3x > native)[6] | Lower intensity[6] | Lower intensity |
| Signal Kinetics | Flash[7] | Flash[7] | Short-lived, bright[6] | Long-lasting, stable (hours)[6] | Rapid decay[8] |
| Solubility (in vivo) | Poor (standard form), Excellent (water-soluble formulations)[2][3] | Poor (requires organic solvents)[3] | Protected form for live cells[6] | Protected form for live cells[6] | Not specified for high in vivo solubility |
| Primary Applications | BRET¹, Reporter Assays, In Vivo Imaging[1][5] | General Reporter Assays, BRET | Live-cell imaging (bright signal)[6] | Live-cell imaging (long-term)[6] | BRET²[8] |
| Emission Peak (with Rluc) | ~475-480 nm[5][7] | ~460-480 nm[1][7] | Based on coelenterazine-h[6] | Based on coelenterazine-h[6] | ~395-400 nm[8] |
Experimental Methodologies
Detailed and reproducible protocols are essential for robust scientific findings. Below are methodologies for key experiments where Coelenterazine h is a substrate of choice.
Luciferase Reporter Gene Assay
This protocol outlines the steps for measuring the activity of a Renilla luciferase reporter gene in mammalian cell lysates.
Materials:
-
Cells transfected with a Renilla luciferase reporter construct
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 1x Passive Lysis Buffer)
-
Coelenterazine h solution (e.g., 5 mg/mL in ethanol)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Luminometer
Procedure:
-
Cell Lysis:
-
Wash the cultured cells once with PBS.
-
Add an appropriate volume of Cell Lysis Buffer to the cells (e.g., 200 µL for a 6-well plate).[9]
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Transfer the cell lysate to a microfuge tube and centrifuge at 12,000 x g for 2 minutes at room temperature.[10]
-
Collect the supernatant for the assay.
-
-
Assay:
-
Equilibrate the cell lysate and assay reagents to room temperature.
-
Prepare the Coelenterazine h working solution by diluting the stock in Assay Buffer to the desired final concentration (e.g., 22 µM).[11]
-
Pipette 20 µL of the cell lysate into a luminometer tube or a well of a white-bottomed 96-well plate.[10]
-
Add 100 µL of the Coelenterazine h working solution to the lysate.[10]
-
Immediately measure the luminescence in a luminometer. The light intensity is typically highest within the first 10 seconds.[7]
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol describes a typical BRET¹ assay to detect protein-protein interactions in living cells.
Materials:
-
HEK 293 cells co-transfected with constructs encoding proteins of interest fused to Renilla luciferase (donor) and a yellow fluorescent protein (acceptor).
-
Cell culture medium (e.g., DMEM)
-
BRET buffer (e.g., Kreb's-Ringers-HEPES, pH 7.4)
-
Coelenterazine h stock solution (e.g., 5 mM in ethanol)
-
White-bottomed 96-well plates
-
Plate reader with luminescence and fluorescence detection capabilities and appropriate filters (e.g., for Rluc emission ~460 nm and YFP emission ~535 nm).[12]
Procedure:
-
Cell Preparation:
-
BRET Measurement:
-
Prepare the Coelenterazine h working solution by diluting the stock in BRET buffer to a final concentration of 5 µM.[13]
-
Add 10 µL of the Coelenterazine h working solution to each well.[13]
-
Immediately measure the luminescence signal at two wavelengths: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 535 nm).[12]
-
-
Data Analysis:
In Vivo Bioluminescence Imaging
This protocol provides a general guideline for in vivo imaging in mice using a water-soluble formulation of Coelenterazine h.
Materials:
-
Mice bearing cells expressing Renilla or Gaussia luciferase.
-
Water-soluble Coelenterazine h formulation.
-
Sterile water or 0.9% NaCl solution for reconstitution.
-
Insulin syringes (25-gauge or higher needle).[14]
-
In vivo imaging system (e.g., cooled CCD camera).
Procedure:
-
Substrate Preparation:
-
Warm a vial of lyophilized water-soluble Coelenterazine h to room temperature.
-
Reconstitute the powder with sterile water or 0.9% NaCl to the desired concentration (e.g., up to 500 µ g/100 µL).[2]
-
Gently vortex until fully dissolved.
-
-
Administration and Imaging:
-
The recommended dosage for intravenous injection is typically between 15-100 µg per mouse.[14]
-
Slowly inject the prepared Coelenterazine h solution via the tail vein.
-
Immediately place the mouse in the imaging chamber and begin image acquisition. The peak signal with intravenous injection is achieved very quickly.[14]
-
For subcutaneous or intraperitoneal tumors, an intraperitoneal injection of the substrate can also be used, which will result in different signal kinetics.[3]
-
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the fundamental luciferase reaction and a typical BRET assay workflow.
Caption: General mechanism of light production by coelenterate luciferases.
References
- 1. zellbio.eu [zellbio.eu]
- 2. h-Coelenterazine-SOL (in vivo) [nanolight.com]
- 3. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medilumine.com [medilumine.com]
- 5. nuvucameras.com [nuvucameras.com]
- 6. promega.com [promega.com]
- 7. Optical imaging of Renilla luciferase reporter gene expression in living mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]
- 9. med.emory.edu [med.emory.edu]
- 10. assaygenie.com [assaygenie.com]
- 11. promega.com [promega.com]
- 12. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Can you provide a brief protocol on how to use coelenterazine h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
Reproducibility of Results with Coelenterazine h Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing bioluminescence in their studies, the reproducibility of results is paramount. Coelenterazine (B1669285) h hydrochloride, a synthetic analog of native coelenterazine, is a widely used substrate for luciferases such as Renilla luciferase (RLuc) and photoproteins like aequorin. This guide provides a comparative analysis of Coelenterazine h hydrochloride against other common luciferins, supported by experimental data, to help ensure consistent and reliable experimental outcomes.
Performance Comparison of Coelenterazine Analogs
The choice of a coelenterazine analog can significantly impact the intensity and kinetics of the bioluminescent signal. Coelenterazine h is known for its enhanced brightness in specific applications, particularly in measuring calcium ion concentrations.[1]
| Analog | Luciferase/Photoprotein | Relative Luminescence Intensity (vs. Native Coelenterazine) | Emission Max (nm) | Key Characteristics |
| Coelenterazine h | Aequorin | 10-20x higher initial intensity | 460-470 | More sensitive to Ca2+; suitable for detecting small changes in concentration.[1][2] |
| Coelenterazine h | Renilla luciferase (RLuc) | 4-8x greater activity in cells | 475 | Lower initial intensity but longer-lasting signal compared to its use with aequorin.[2][3][4] |
| Native Coelenterazine | Renilla luciferase (RLuc) | Baseline | 465-470 | Standard substrate for Rluc and Gaussia luciferase (Gluc).[1] |
| Coelenterazine f | Renilla luciferase (RLuc) | 4-8x greater activity in cells | 473 | High quantum yield.[3][4][5] |
| Coelenterazine e | Renilla luciferase (RLuc) | 4-8x greater activity in cells | 418, 475 | One of the highest signals in living mice, along with native coelenterazine.[3][4] |
| Coelenterazine 400a | Renilla luciferase (RLuc) | Lower than native | ~400 | Preferred for BRET studies due to minimal spectral overlap with GFP.[1] |
Factors Influencing Reproducibility
Several factors can affect the stability and performance of this compound, thereby influencing the reproducibility of experimental results.
-
Auto-oxidation : Coelenterazine and its analogs can be oxidized independently of a luciferase, leading to background luminescence. This auto-oxidation is more pronounced in serum-containing media, primarily due to interactions with albumin.[3][4][6]
-
Stability in Aqueous Solutions : Coelenterazine h is unstable in aqueous environments. For instance, in cell culture medium containing 10% fetal bovine serum at 37°C, its concentration can decrease by 50% in approximately 25 minutes.[7] This degradation can lead to variability in signal intensity over time. To mitigate this, more stable, protected versions of coelenterazine-h, such as EnduRen™ and ViviRen™ Live Cell Substrates, have been developed.[7]
-
Storage and Handling : Proper storage of this compound is crucial. It should be stored as a dry powder at -20°C or -80°C, protected from light, oxygen, and moisture to prevent degradation.[2] Stock solutions are typically prepared in solvents like methanol (B129727) or ethanol (B145695) and should be used immediately or stored at low temperatures for a limited time.[2][8]
Experimental Protocols
Detailed and consistent experimental protocols are essential for achieving reproducible results.
In Vitro Assay with Renilla Luciferase 8 (RLuc8)
This protocol is adapted for use in cell-based assays, for example, with HeLa cells.[8][9]
-
Cell Culture and Transfection : Culture HeLa cells under standard conditions. Transfect the cells with a vector expressing RLuc8.
-
Preparation of this compound Solution :
-
Prepare a stock solution (e.g., 10 mM) in an appropriate solvent like methanol or ethanol.
-
Dilute the stock solution to a working concentration (e.g., 10 µM) in phosphate-buffered saline (PBS) or cell culture medium immediately before use.[8][9] It is critical to protect the solution from light.[8][9]
-
-
Assay Procedure :
-
Add the 10 µM this compound working solution to the cell plate.
-
Incubate the plate in a cell incubator for 1 to 4 hours. The optimal incubation time may need to be determined experimentally.[8][9]
-
Measure luminescence using a luminometer. For kinetic studies, measurements can be taken at different time points.
-
In Vivo Imaging in Small Animals (Mice)
This protocol provides a general guideline for bioluminescence imaging in mice.[10]
-
Preparation of Coelenterazine h Stock Solution : Prepare a 5 mg/mL stock solution of Coelenterazine h in ethanol containing 2% v/v 3N HCl.[10]
-
Preparation of Injection Solution :
-
Add 20 µL of the stock solution to 130 µL of PBS.
-
The recommended dosage is 15–100 µg per mouse.[10]
-
-
Administration and Imaging :
-
Inject the solution intravenously using a 25-gauge needle or smaller.
-
Image the mice as soon as possible after injection to capture the peak signal.[10]
-
Visualizing Experimental Workflows and Pathways
Diagrams can help clarify complex experimental setups and biological pathways.
References
- 1. zellbio.eu [zellbio.eu]
- 2. nanolight.com [nanolight.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of coelenterazine analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Can you provide a brief protocol on how to use coelenterazine h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
A Researcher's Guide to Coelenterazine h: A Side-by-Side Comparison of Commercial Sources
For researchers in cell biology, drug discovery, and related fields, Coelenterazine (B1669285) h is an indispensable reagent for highly sensitive bioluminescent assays. As the substrate for luciferases such as Renilla and Gaussia, and the photoprotein aequorin, the quality of Coelenterazine h directly impacts the accuracy and reproducibility of experimental results. This guide provides a comparative overview of Coelenterazine h from various suppliers, supported by available performance data and detailed experimental protocols to empower researchers in making informed purchasing decisions and optimizing their assays.
Performance and Purity: A Comparative Overview
| Supplier | Purity Specification | Key Performance Characteristics (from supplier or literature) |
| Regis Technologies | ≥ 97% | Claims high purity for high signal, low background, and high reproducibility. States Coelenterazine-H has a 10- to 20-fold higher luminescent intensity than native coelenterazine in in vitro studies for measuring calcium ion concentrations.[1] |
| Promega | Not specified | Coelenterazine-h is offered for use with Renilla luciferase, particularly in glow-type assays to enhance signal stability.[2] |
| FUJIFILM Wako | Not specified | States their product is high quality and suitable for BRET, Ca2+ imaging, and dual reporter assays. Reports luminescence intensity with aequorin is about 10 times stronger than native coelenterazine.[3] |
| Selleck Chemicals | 98.18% | Describes it as a luminescent substrate for RLuc8 that enhances the sensitivity of recombinant aequorin to Ca2+.[4] |
| MediLumine | ≥ 95.0% AUC (Sample COA: 97.4% AUC) | States it produces a larger initial light intensity compared with Coelenterazine Native for imaging of Renilla luciferase.[5] |
| Biotium | Not specified | Provides comparative data showing Coelenterazine h has a relative initial intensity of 135 with Renilla luciferase (native coelenterazine at 45).[6] |
| Nanolight Technology | Highly pure (99% for injectable form) | States it can increase the initial luminous intensity of Aequorin up to 20-fold. With Renilla Luciferase, it is reported to create a lower initial intensity but a longer lasting kinetic.[7] |
| Cayman Chemical | ≥ 95% | Reports a 16-fold higher luminescence intensity (emission maximum ~466 nm) compared to native coelenterazine.[8] |
| RPI | ≥ 95.0 % (HPLC) | Claims it exhibits 16-fold greater luminescence intensity as compared to native Coelenterazine for measuring changes in superoxide (B77818) and Ca2+ in cells.[9] |
| Sigma-Aldrich (Merck) | Not specified | States it has 10 times higher luminescence intensity than native coelenterazine. |
A study characterizing ten coelenterazine analogs found that Coelenterazine h resulted in a 4- to 8-fold greater Renilla luciferase activity in cells compared to native coelenterazine.[10] This highlights the enhanced performance of the 'h' analog, a feature consistently noted by most suppliers.
Key Applications and Signaling Pathways
Coelenterazine h is a crucial component in several powerful molecular biology techniques, primarily due to its role as a substrate for light-emitting enzymes.
Bioluminescence Resonance Energy Transfer (BRET): BRET is a widely used technique to study protein-protein interactions in living cells. In this system, a donor molecule, typically a luciferase such as Renilla luciferase (RLuc), is fused to one protein of interest, and an acceptor molecule, often a fluorescent protein like YFP (Yellow Fluorescent Protein), is fused to another. When the two proteins interact, the energy from the luciferase-catalyzed oxidation of Coelenterazine h is non-radiatively transferred to the acceptor, which then emits light at its characteristic wavelength. The ratio of acceptor to donor emission is a measure of the interaction.
Experimental Protocols
To facilitate independent verification and methods development, detailed protocols for key assays utilizing Coelenterazine h are provided below.
Experimental Workflow: Renilla Luciferase Reporter Assay
This workflow outlines the key steps for a typical in vitro reporter gene assay using Renilla luciferase and Coelenterazine h.
Protocol 1: Renilla Luciferase "Flash" Assay
This protocol is designed for rapid measurement of Renilla luciferase activity in cell lysates.
Materials:
-
Coelenterazine h
-
Renilla Luciferase Assay Buffer (e.g., PBS with 0.1% BSA)
-
Cell lysate containing Renilla luciferase
-
Luminometer and appropriate tubes or plates
Procedure:
-
Prepare Coelenterazine h Stock Solution: Dissolve Coelenterazine h in ethanol (B145695) or methanol (B129727) to a concentration of 1 mg/mL. Store at -80°C in small aliquots, protected from light.
-
Prepare Working Solution: Immediately before use, dilute the Coelenterazine h stock solution in the Renilla Luciferase Assay Buffer to the desired final concentration (typically 1-5 µM).
-
Assay: a. Add 20 µL of cell lysate to a luminometer tube. b. Place the tube in the luminometer. c. Inject 100 µL of the Coelenterazine h working solution. d. Measure luminescence immediately (integration time of 1-10 seconds).
Protocol 2: Renilla-Glo™ Luciferase "Glow" Assay (Adapted from Promega)
This protocol is optimized for a more stable, longer-lasting luminescent signal, suitable for high-throughput screening.[2]
Materials:
-
Coelenterazine h
-
Renilla-Glo™ Luciferase Assay Buffer (or a suitable alternative)
-
Cells expressing Renilla luciferase in a multi-well plate
Procedure:
-
Prepare Renilla-Glo™ Reagent: Reconstitute the lyophilized substrate (Coelenterazine h) with the provided assay buffer according to the manufacturer's instructions.
-
Equilibrate: Allow the reagent and the cell plate to equilibrate to room temperature.
-
Assay: a. Add a volume of Renilla-Glo™ Reagent equal to the volume of cell culture medium in each well. b. Mix gently by orbital shaking for 30 seconds. c. Incubate at room temperature for at least 10 minutes to allow the signal to stabilize. d. Measure luminescence.
Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol provides a general framework for performing a BRET assay in living cells to detect protein-protein interactions.[11][12]
Materials:
-
HEK293 cells (or other suitable cell line) co-transfected with plasmids encoding Protein 1-RLuc and Protein 2-YFP
-
Coelenterazine h
-
Assay buffer (e.g., PBS or HBSS)
-
White, opaque 96-well microplate
-
Plate reader capable of measuring dual-emission luminescence
Procedure:
-
Cell Seeding: Seed the co-transfected cells into a white, opaque 96-well plate and grow to the desired confluency.
-
Cell Preparation: a. Gently wash the cells with the assay buffer. b. Add 90 µL of assay buffer to each well.
-
Substrate Addition: a. Prepare a working solution of Coelenterazine h in the assay buffer (final concentration typically 5 µM). b. Add 10 µL of the Coelenterazine h working solution to each well.
-
Measurement: a. Immediately measure the luminescence at two wavelengths: one for the RLuc donor (e.g., 475 nm) and one for the YFP acceptor (e.g., 530 nm).
-
Data Analysis: a. Calculate the BRET ratio: (Emission at acceptor wavelength) / (Emission at donor wavelength). b. Compare the BRET ratio of interacting protein pairs to that of negative controls (e.g., RLuc fusion with a non-interacting YFP fusion protein).
Stability and Storage
Proper handling and storage of Coelenterazine h are critical to maintaining its activity. Coelenterazine h is susceptible to oxidation, especially in aqueous solutions and when exposed to light.
-
Storage of Solid: Store lyophilized Coelenterazine h at -20°C or -80°C, protected from light and moisture.[1]
-
Stock Solutions: Prepare stock solutions in anhydrous ethanol or methanol. Avoid using DMSO as it can promote oxidation.[6][8] Store stock solutions at -80°C in tightly sealed, light-protected aliquots.
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment. The stability of Coelenterazine h in aqueous buffers is limited.
Conclusion
The selection of a Coelenterazine h supplier can have a significant impact on the outcome of bioluminescence-based assays. While most suppliers offer products with high nominal purity, performance can vary. This guide provides a starting point for researchers by summarizing available data and presenting standardized protocols for in-house validation. By carefully considering the information provided and performing direct comparisons, researchers can identify the most suitable source of Coelenterazine h for their specific needs, ensuring the generation of high-quality, reproducible data.
References
- 1. Coelenterazine - H - Regis Technologies [registech.com]
- 2. promega.com [promega.com]
- 3. Coelenterazine h | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. interchim.fr [interchim.fr]
- 5. medilumine.com [medilumine.com]
- 6. biotium.com [biotium.com]
- 7. zellbio.eu [zellbio.eu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. rpicorp.com [rpicorp.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]
- 12. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Calcium Detection: Coelenterazine h vs. Fluorescent Probes
A Comprehensive Guide for Researchers in Cellular and Drug Discovery Sciences
In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes. The ability to accurately measure intracellular calcium dynamics is therefore paramount for researchers in fields ranging from neuroscience to drug development. For decades, fluorescent probes have been the workhorses of calcium imaging. However, the bioluminescent system of aequorin, particularly when paired with its high-sensitivity substrate coelenterazine (B1669285) h, presents a compelling alternative. This guide provides a detailed comparison of coelenterazine h-based calcium detection with commonly used fluorescent probes, supported by experimental data and protocols to aid researchers in selecting the optimal tool for their specific needs.
At a Glance: Coelenterazine h/Aequorin vs. Fluorescent Probes
| Feature | Coelenterazine h with Aequorin | Fluorescent Probes (e.g., Fura-2 (B149405), Fluo-4) |
| Detection Principle | Bioluminescence | Fluorescence |
| Excitation Light | Not required | Required (e.g., UV, visible light) |
| Phototoxicity | Minimal to none | Potential for phototoxicity and photobleaching |
| Autofluorescence | No interference | Potential for interference from cellular components |
| Ca²⁺ Sensitivity (Kd) | High (enhanced by coelenterazine h) | Varies by probe (e.g., Fura-2: ~145 nM, Fluo-4: ~345 nM) |
| Dynamic Range | Wide (detects ~0.1 µM to >100 µM Ca²⁺)[1] | Varies; can be substantial |
| Signal-to-Noise Ratio | Exceptional | Generally good, but can be affected by background fluorescence |
| Temporal Resolution | Dependent on luminometer capabilities | High, limited by camera frame rate |
| Ratiometric Measurement | Possible with certain coelenterazine analogs (e.g., e-coelenterazine)[2] | Yes (e.g., Fura-2, Indo-1) |
| Targeting | Genetically encodable for specific organelle targeting | Can be targeted to some extent, but may accumulate in unintended compartments |
| Cell Loading | Requires expression of apoaequorin and incubation with coelenterazine h | Typically via cell-permeant AM esters |
| Cytotoxicity | Low substrate toxicity | Potential for cytotoxicity from dye accumulation and de-esterification byproducts[3] |
Delving Deeper: A Performance Showdown
The primary advantage of the coelenterazine h/aequorin system lies in its bioluminescent nature, which obviates the need for external excitation light. This fundamentally eliminates the risks of phototoxicity and cellular damage associated with the intense illumination required for fluorescent probes.[4] Furthermore, the absence of excitation light means no interference from cellular autofluorescence, leading to an exceptional signal-to-noise ratio.[5]
Coelenterazine h significantly enhances the performance of the aequorin system. It increases the sensitivity to Ca²⁺ and boosts the relative luminescent intensity by 10 to 20 times compared to native coelenterazine.[1][6] This heightened sensitivity allows for the detection of small, localized Ca²⁺ increases that may be missed by fluorescent dyes like Fura-2.[7] The aequorin system boasts a wide dynamic range, capable of measuring Ca²⁺ concentrations from approximately 0.1 µM to over 100 µM.[1]
Fluorescent probes, on the other hand, offer their own set of advantages. Ratiometric dyes like Fura-2 allow for more quantitative measurements of absolute Ca²⁺ concentrations by taking the ratio of fluorescence at two different excitation or emission wavelengths, which helps to correct for variations in dye loading and cell thickness.[8] However, this often requires UV excitation, which can be damaging to cells.[9] Non-ratiometric dyes like Fluo-4 are excited by visible light, reducing phototoxicity, but they are more susceptible to artifacts from uneven loading and photobleaching.[10] While fluorescent probes have been the standard for many years, concerns about their potential to buffer intracellular calcium and directly inhibit cellular enzymes are being increasingly recognized.[3]
Visualizing the Mechanisms
To better understand the principles behind these two approaches, the following diagrams illustrate their respective signaling pathways.
References
- 1. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Imaging calcium dynamics in living plants using semi-synthetic recombinant aequorins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the effects of chemical Ca2+ dyes and R-GECO on contractility and Ca2+ transients in adult and human iPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioluminescence Imaging of Neuronal Network Dynamics Using Aequorin-Based Calcium Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Coelenterazine h *CAS#: 50909-86-9* | AAT Bioquest [aatbio.com]
- 7. Focal [Ca2+]i increases detected by aequorin but not by fura-2 in histamine- and caffeine-stimulated swine carotid artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular calcium signals measured with fura-2 and aequorin in frog skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
A Brighter Outlook: Unveiling the Superior Efficacy of Water-Soluble Coelenterazine h
For researchers, scientists, and drug development professionals utilizing bioluminescence in their studies, the choice of substrate is paramount to achieving sensitive and reliable results. This guide provides a comprehensive comparison of water-soluble Coelenterazine (B1669285) h and its standard formulation, offering experimental data and detailed protocols to inform your selection and optimize your experimental outcomes.
The use of coelenterate luciferases, such as Renilla (Rluc) and Gaussia (Gluc), has become a cornerstone of modern biological research, enabling the sensitive detection of gene expression, protein-protein interactions, and other cellular processes. The luminescent reaction is fueled by the substrate Coelenterazine. The standard formulation of Coelenterazine h, while effective, suffers from poor aqueous solubility, necessitating the use of organic solvents like ethanol (B145695) or propylene (B89431) glycol for in vivo applications. These solvents can introduce toxicity and limit the achievable substrate concentration, thereby constraining the sensitivity of the assay. To address these limitations, a water-soluble formulation of Coelenterazine h has been developed, promising enhanced performance, particularly in in vivo imaging studies.
Enhanced Performance of Water-Soluble Coelenterazine h: A Quantitative Comparison
Experimental data consistently demonstrates the superior performance of water-soluble Coelenterazine h across various applications. The enhanced solubility allows for the administration of higher, more effective doses without the adverse effects associated with organic solvents. This translates to significantly brighter signals and improved sensitivity in bioluminescence imaging.
In Vivo Bioluminescence Imaging
A key advantage of the water-soluble formulation is its remarkable performance in animal models. Studies have shown that water-soluble Coelenterazine h can lead to a more than 100-fold increase in sensitivity compared to the standard formulation when used for in vivo imaging of Renilla and Gaussia luciferases.[1] This is crucial for applications requiring the detection of a small number of cells, such as in early tumor detection and metastasis monitoring.
| Parameter | Standard Coelenterazine h | Water-Soluble Coelenterazine h | Fold Increase | Luciferase | Reference |
| In Vivo Photon Count | Baseline | >120x | >120 | Gluc | [1] |
| In Vivo Photon Count | Baseline | 30x | 30 | Rluc | [1] |
| In Vivo Photon Count (same dose) | Baseline | 10x | 10 | Gluc | [1] |
| In Vivo Photon Count (same dose) | Baseline | 4x | 4 | Rluc | [1] |
| Blood-based Gluc Assay Signal | Baseline | >8x | >8 | Gluc | [1] |
In Vitro Luciferase Assays
In cell-based assays, the choice between a "flash" or "glow" kinetic profile is often a critical consideration. While the standard formulation of coelenterazine may produce a brighter initial flash, the water-soluble formulation can be part of systems designed to provide a more stable, long-lasting "glow" signal. This is advantageous for high-throughput screening applications where a longer window for measurement is required. For instance, in the Renilla-Glo™ Luciferase Assay System, coelenterazine-h is used to enhance signal stability.[2]
| Feature | Standard Coelenterazine h | Water-Soluble Coelenterazine h | Note |
| Signal Kinetics | Typically produces a bright initial "flash" that decays rapidly.[2] | Can be formulated for a more stable "glow" type signal with a longer half-life.[2] | The choice of formulation can be tailored to the specific needs of the assay (e.g., high-throughput screening vs. single measurement). |
| Solubility | Requires organic solvents (e.g., methanol (B129727), ethanol, propylene glycol) for dissolution.[3][4] | Readily dissolves in aqueous buffers like PBS.[5] | Eliminates the need for potentially toxic organic solvents. |
| In Vivo Toxicity | The use of co-solvents like propylene glycol can lead to toxic effects at high doses.[4][6][7] | Formulated to be isosmotic and is easily secreted by the kidneys, reducing toxicity.[4][7] | Allows for higher and repeated doses for longitudinal studies. |
Experimental Protocols
To facilitate the direct comparison and adoption of water-soluble Coelenterazine h, detailed experimental protocols for both in vitro and in vivo applications are provided below.
In Vitro Renilla Luciferase Assay Protocol
This protocol is adapted for a 96-well plate format and is suitable for measuring Renilla luciferase activity in cell lysates.
Materials:
-
Cells expressing Renilla luciferase
-
Passive Lysis Buffer (e.g., 1X Passive Lysis Buffer)
-
Water-Soluble Coelenterazine h or Standard Coelenterazine h
-
Assay Buffer (e.g., Renilla Luciferase Assay Buffer)
-
Luminometer
Procedure:
-
Cell Lysis:
-
Remove growth medium from cultured cells.
-
Wash cells gently with Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).
-
Incubate at room temperature for 15 minutes on a shaker to ensure complete lysis.
-
-
Substrate Preparation:
-
Water-Soluble Coelenterazine h: Prepare a working solution by dissolving the lyophilized powder in sterile water to the desired stock concentration (e.g., 1 mg/mL). Further dilute in assay buffer to the final working concentration.
-
Standard Coelenterazine h: Dissolve in an appropriate organic solvent like methanol or ethanol to create a stock solution.[8] Further dilute the stock solution in the assay buffer to the final working concentration immediately before use.
-
-
Luminescence Measurement:
-
Add 20 µL of cell lysate to a luminometer-compatible plate.
-
Set up the luminometer program to inject the substrate and measure the signal.
-
Inject 100 µL of the prepared Coelenterazine h working solution into each well.
-
Measure the luminescence immediately for a "flash" assay or after a 10-minute incubation for a "glow" assay.[2]
-
In Vivo Bioluminescence Imaging Protocol
This protocol outlines the procedure for imaging Renilla or Gaussia luciferase expression in a mouse model.
Materials:
-
Mice bearing cells expressing Renilla or Gaussia luciferase
-
Water-Soluble Coelenterazine h or Standard Coelenterazine h
-
Sterile PBS or 0.9% NaCl solution
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Place the mouse in the imaging chamber.
-
-
Substrate Preparation and Administration:
-
Water-Soluble Coelenterazine h: Reconstitute the lyophilized powder with sterile water or saline to the desired concentration (e.g., up to 500 µg in 100 µL).[4][7]
-
Standard Coelenterazine h: Dissolve in an organic solvent and then dilute in PBS for injection. A typical dose is around 4 mg/kg body weight.[3]
-
Inject the prepared Coelenterazine h solution intravenously (i.v.) via the tail vein.
-
-
Image Acquisition:
-
Immediately after substrate injection, begin acquiring images using the in vivo imaging system.[3]
-
Set the exposure time and other imaging parameters based on the expected signal intensity.
-
Acquire a series of images over time to capture the peak of the luminescent signal.
-
Signaling Pathway and Experimental Workflow
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: General mechanism of Coelenterazine h oxidation catalyzed by luciferase.
Caption: Workflow for in vivo bioluminescence imaging experiments.
Conclusion
The development of water-soluble Coelenterazine h represents a significant advancement for researchers employing bioluminescence imaging. Its superior solubility, reduced toxicity, and consequently enhanced in vivo efficacy make it the preferred choice for sensitive applications. By eliminating the confounding variables associated with organic solvents, this formulation allows for more robust and reproducible experimental outcomes. For scientists and drug development professionals seeking to push the boundaries of their research, the adoption of water-soluble Coelenterazine h is a clear step towards brighter and more insightful discoveries.
References
- 1. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Gaussia luciferase reporter assay for monitoring of biological processes in culture and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. h-Coelenterazine-SOL (in vivo) [nanolight.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. interchim.fr [interchim.fr]
- 7. interchim.fr [interchim.fr]
- 8. nanolight.com [nanolight.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Coelenterazine h Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. The effective management and disposal of chemical reagents like Coelenterazine (B1669285) h hydrochloride are critical components of a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Coelenterazine h hydrochloride, grounded in safety data and chemical properties, to ensure the protection of personnel and the environment.
This compound, a widely used luminescent substrate for luciferases such as Renilla luciferase, is classified as a hazardous substance. It can cause skin and eye irritation, and its release into the environment should be strictly avoided.[1][2][3] Therefore, adherence to proper disposal protocols is not just a matter of best practice but a regulatory necessity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are mandatory to prevent skin contact.[2]
-
Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.[2]
-
Lab Coat: A lab coat is essential to protect clothing and skin.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]
In-Lab Chemical Inactivation Protocol
While disposal through a licensed hazardous waste contractor is the ultimate and required step, in-lab inactivation can render the compound less hazardous before collection. Coelenterazine is known to undergo spontaneous oxidation, a process that is significantly accelerated in the presence of a strong base. This chemical property can be leveraged for its degradation.
Materials Required:
-
This compound waste (solid or in a solvent compatible with aqueous solutions)
-
1M Sodium Hydroxide (NaOH) solution
-
Appropriate waste container, clearly labeled
-
pH indicator strips
-
UV-Vis Spectrophotometer and quartz cuvettes (for verification)
Experimental Protocol for Inactivation:
-
Preparation: In a designated and properly labeled chemical waste container, dissolve or dilute the this compound waste in an appropriate aqueous-compatible solvent if it is in a solid form.
-
Basification: Slowly add 1M Sodium Hydroxide (NaOH) solution to the waste container. It is recommended to add the NaOH solution in a 10:1 volume ratio to the coelenterazine solution to ensure a final NaOH concentration of at least 0.1M.
-
Reaction: Gently swirl the container to mix the contents. Allow the mixture to stand in a safe, designated area within a fume hood for at least one hour to ensure complete degradation. The degradation process involves the oxidation of coelenterazine.
-
Neutralization: After the inactivation period, check the pH of the solution using a pH indicator strip. The solution will be highly basic. Neutralize the solution by carefully adding a suitable acid (e.g., 1M Hydrochloric Acid) until the pH is between 6 and 8.
-
Verification of Degradation (Optional but Recommended):
-
Take a small aliquot of the initial this compound solution (before inactivation) and dilute it to a suitable concentration for UV-Vis analysis.
-
Measure the absorbance spectrum. Coelenterazine exhibits a characteristic absorbance peak around 435 nm in methanol.[5]
-
After the inactivation and neutralization steps, take another aliquot of the treated waste solution.
-
Measure the absorbance spectrum of the treated solution. The disappearance of the peak at ~435 nm and the appearance of a peak corresponding to the degradation product, coelenteramide, at around 335 nm, indicates successful degradation.[6]
-
-
Final Disposal: Even after inactivation, the resulting solution should be collected in a clearly labeled hazardous waste container and disposed of through your institution's licensed hazardous waste management service. Never pour the treated or untreated waste down the drain.
Quantitative Data Summary
For clarity and easy reference, the key quantitative parameters for the in-lab inactivation of this compound are summarized in the table below.
| Parameter | Value/Instruction | Citation |
| Inactivating Agent | 1M Sodium Hydroxide (NaOH) | [2] |
| Recommended Ratio (Waste:NaOH) | 1:10 (by volume) | - |
| Minimum Reaction Time | 1 hour | - |
| Verification Wavelength (Coelenterazine h) | ~435 nm | [5] |
| Verification Wavelength (Coelenteramide) | ~335 nm | [6] |
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Caption: Simplified chemical degradation pathway of this compound.
By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. nanolight.com [nanolight.com]
- 3. registech.com [registech.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Coelenterazine - Wikipedia [en.wikipedia.org]
- 6. Bioluminescent Properties of Semi-Synthetic Obelin and Aequorin Activated by Coelenterazine Analogues with Modifications of C-2, C-6, and C-8 Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Coelenterazine h Hydrochloride
For researchers, scientists, and drug development professionals utilizing Coelenterazine (B1669285) h hydrochloride, a thorough understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this valuable luminescent substrate.
Personal Protective Equipment (PPE)
When handling Coelenterazine h hydrochloride, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the required personal protective equipment.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield is also recommended. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[1] |
| Hands | Compatible chemical-resistant gloves. | Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with good laboratory practices. |
| Body | A complete suit protecting against chemicals, such as a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][2] | |
| Respiratory | Use a NIOSH/MSHA or European Standard EN149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A fume hood is recommended for handling.[1][2] | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1][2] |
Hazard Identification and First Aid
This compound may cause skin and eye irritation.[3] In case of exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Flush eyes with water as a precaution.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidents.
| Aspect | Procedure |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[1] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is -20°C.[1][2] The product is light sensitive and should be protected from light at all times.[4] |
Spills and Disposal
In the event of a spill or for routine disposal, the following procedures should be followed to minimize environmental contamination and ensure safety.
| Procedure | Description |
| Spill Cleanup | Wear appropriate PPE. Avoid breathing vapors, mist, or gas.[4] Sweep up the material and place it in a suitable, closed container for disposal.[4] Wipe the surface with a moist towel.[4] |
| Disposal | Dispose of this material and its container to a licensed hazardous-waste disposal contractor.[1] Do not dispose of the product directly into sewage.[4] |
Experimental Protocols and Applications
This compound is a widely used luminescent substrate, particularly for Renilla luciferase (RLuc) and its variants like RLuc8.[5][6] It is instrumental in various assays, including calcium imaging and bioluminescence resonance energy transfer (BRET) studies.
In Vitro Assay: Monitoring Intracellular Calcium
Coelenterazine h is utilized with the photoprotein aequorin to measure intracellular calcium concentrations. The binding of Ca2+ to the aequorin-coelenterazine complex triggers an oxidative reaction, resulting in the emission of blue light. This luminescence is directly proportional to the calcium concentration.
Below is a generalized workflow for an in vitro calcium imaging experiment using aequorin and Coelenterazine h.
In Vivo Imaging Protocol
For small animal in vivo imaging, a common application involves tracking cells expressing a luciferase reporter. The following is a brief protocol for using Coelenterazine h in mice.
Stock Solution Preparation:
-
Prepare a 5 mg/mL stock solution of Coelenterazine h in Ethanol with 2% v/v 3N HCl.[7]
-
For injection, dilute the stock solution. For example, add 20 µL of the stock solution to 130 µL of PBS.[7]
Administration and Imaging:
-
The recommended dosage for intravenous injection is 15–100 µg per mouse.[7]
-
Inject the recommended dosage using a 25-gauge needle or higher.[7]
-
Image the animals as soon as possible after injection for peak signal.[7]
For a water-soluble, propylene-glycol-free formulation, follow the manufacturer's specific instructions for reconstitution, which typically involves adding sterile water.[8]
The following diagram illustrates the general workflow for an in vivo imaging experiment.
References
- 1. agscientific.com [agscientific.com]
- 2. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. nanolight.com [nanolight.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Can you provide a brief protocol on how to use coelenterazine h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
- 8. interchim.fr [interchim.fr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
